molecular formula C7H5FN2O2S B1370554 3-Cyano-4-fluorobenzenesulfonamide CAS No. 928139-30-4

3-Cyano-4-fluorobenzenesulfonamide

Katalognummer: B1370554
CAS-Nummer: 928139-30-4
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: HVKUPIBRYPDOBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C7H5FN2O2S and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Cyano-4-fluorobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyano-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-cyano-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKUPIBRYPDOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928139-30-4
Record name 3-cyano-4-fluorobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Cyano-4-fluorobenzenesulfonamide synthesis from 4-Fluoro-3-cyanobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of 3-Cyano-4-fluorobenzenesulfonamide

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore. This guide provides a comprehensive, in-depth technical overview of the synthesis of 3-Cyano-4-fluorobenzenesulfonamide, a valuable building block in drug discovery.[3] We will proceed from its precursor, 4-Fluoro-3-cyanobenzenesulfonyl chloride, detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.

Introduction: The Enduring Significance of Aryl Sulfonamides

Aryl sulfonamides are a privileged scaffold in drug design, a status earned through decades of successful application, beginning with the discovery of sulfa drugs, the first broadly effective systemic antibacterials.[1] The sulfonamide moiety (–SO₂NH₂) is a powerful hydrogen bond donor and acceptor and can act as a transition-state mimetic, particularly for tetrahedral intermediates. Its derivatives have demonstrated utility across a vast therapeutic landscape, including diuretics, anticonvulsants, and inhibitors for enzymes crucial in disease pathways such as carbonic anhydrases and kinases.[3]

The target molecule, 3-Cyano-4-fluorobenzenesulfonamide, incorporates three key functional groups that make it a highly strategic intermediate:

  • The Sulfonamide Group: Provides a key interaction point for biological targets.

  • The Fluorine Atom: Can enhance metabolic stability, binding affinity, and membrane permeability.

  • The Cyano Group: A versatile chemical handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to build complex heterocyclic systems.[4]

This combination makes the title compound a valuable starting point for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[5]

Reagent Overview and Physicochemical Properties

A thorough understanding of the starting material and product is fundamental to a successful and safe synthesis.

Parameter4-Fluoro-3-cyanobenzenesulfonyl chloride (Starting Material)3-Cyano-4-fluorobenzenesulfonamide (Product)
Molecular Formula C₇H₃ClFNO₂S[]C₇H₅FN₂O₂S[7]
Molecular Weight 219.62 g/mol [8]200.19 g/mol [7][9]
CAS Number 351003-23-1[]928139-30-4[9]
Appearance White to tan powder or low-melting solid[8][10]Solid[7]
Melting Point 67-70 °C[8]Not specified, expected to be a solid at room temperature.
Key Hazards Corrosive, causes severe skin burns and eye damage.[10][11] Reacts with water.[8][12]Standard handling for fine chemicals.

The Synthesis: From Sulfonyl Chloride to Sulfonamide

The conversion of a sulfonyl chloride to a primary sulfonamide is a classic and reliable transformation known as ammonolysis. It proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.

Reaction Mechanism

The reaction is analogous to the nucleophilic acyl substitution on carbonyl compounds.[13]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (a potent nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the nitrogen atom to yield the neutral sulfonamide product and an ammonium chloride salt.

Visualizing the Workflow

G reactant 4-Fluoro-3-cyanobenzenesulfonyl Chloride product 3-Cyano-4-fluorobenzenesulfonamide reactant->product Ammonolysis byproduct Ammonium Chloride (NH₄Cl) reactant->byproduct reagent Ammonia (NH₃) (Nucleophile & Base) reagent->product reagent->byproduct

Caption: Reaction pathway for the synthesis of 3-Cyano-4-fluorobenzenesulfonamide.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. Quantities can be adjusted as needed.

Materials & Reagents:

ReagentMW ( g/mol )QuantityMoles (mmol)
4-Fluoro-3-cyanobenzenesulfonyl chloride219.625.00 g22.77
Ammonium Hydroxide (28-30% aq. soln.)35.0515 mL~235
Tetrahydrofuran (THF), anhydrous-50 mL-
Deionized Water-100 mL-
Ethyl Acetate-150 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-Fluoro-3-cyanobenzenesulfonyl chloride (5.00 g, 22.77 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Causality: This is crucial to control the exothermicity of the reaction and prevent potential side reactions.

  • Ammonia Addition: Slowly add concentrated ammonium hydroxide solution (~15 mL) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Expertise Note: Using a concentrated aqueous solution of ammonia provides a large excess of the nucleophile and a basic medium to neutralize the HCl byproduct, driving the reaction to completion.[13][14]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) until the starting material spot is no longer visible.

  • Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A white precipitate of the product should form.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Obtaining a high-purity final compound is essential for its use in drug development.

Purification

The crude 3-Cyano-4-fluorobenzenesulfonamide can be purified by one of the following methods:

  • Recrystallization: This is often the most efficient method for crystalline solids. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be determined experimentally to yield high-purity crystals.

  • Silica Gel Chromatography: If recrystallization is ineffective or if impurities have similar polarity, column chromatography is the preferred method.[15] A gradient elution, for example, from 10% to 50% ethyl acetate in hexane, is typically effective for separating sulfonamides from less polar starting materials and non-polar byproducts.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.[16]

TechniqueExpected Observations for 3-Cyano-4-fluorobenzenesulfonamide
¹H NMR Aromatic protons will appear as multiplets in the ~7.5-8.5 ppm region. The sulfonamide protons (-SO₂NH₂) will typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Signals corresponding to the seven distinct carbon atoms in the molecule, including the quaternary carbons of the cyano group and those attached to the fluorine and sulfonyl groups.
IR Spectroscopy Characteristic peaks for N-H stretching of the sulfonamide (~3300-3400 cm⁻¹), C≡N stretching of the cyano group (~2230 cm⁻¹), and asymmetric/symmetric S=O stretching (~1350 and 1160 cm⁻¹).
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed at m/z corresponding to the molecular weight of 200.19.

Safety and Handling

Adherence to strict safety protocols is non-negotiable.

  • Starting Material: 4-Fluoro-3-cyanobenzenesulfonyl chloride is classified as a corrosive solid.[11] It causes severe skin burns and eye damage.[10] It is also moisture-sensitive and can react with water to release corrosive HCl gas.[12]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile).[17]

  • Handling: Avoid inhalation of dust and vapors.[11][17] Ensure all glassware is dry before use to prevent vigorous reaction of the sulfonyl chloride with moisture.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 3-Cyano-4-fluorobenzenesulfonamide from 4-Fluoro-3-cyanobenzenesulfonyl chloride is a straightforward yet vital transformation for medicinal chemistry programs. The ammonolysis reaction is robust and high-yielding. By understanding the underlying mechanism, carefully controlling reaction conditions, and applying rigorous purification and characterization techniques, researchers can reliably produce this versatile building block. The strategic placement of the sulfonamide, fluoro, and cyano functionalities provides a rich platform for the development of next-generation therapeutics.

References

  • Sulfonamide purification process - US2777844A.
  • Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information. [Link]

  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide - CN103570595A.
  • Research | Willis Group. University of Oxford. [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. Chtoukbe.com. [Link]

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate. [Link]

  • 3-Cyano-4-fluorobenzenesulfonyl chloride. Oakwood Chemical. [Link]

  • Process for reacting cyanuric chloride with ammonia or with amines - US4678852A.
  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. National Center for Biotechnology Information. [Link]

  • 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. National Center for Biotechnology Information. [Link]

  • Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. ResearchGate. [Link]

  • APRIL 14 - 17, 2025 - Drug Discovery Chemistry. Drug Discovery Chemistry. [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI. [Link]

  • Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyano-4-fluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that holds significant interest for researchers, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural combination of a sulfonamide group, a cyano moiety, and a fluorine atom on a benzene ring imparts a distinct electronic and conformational profile. This guide provides a comprehensive overview of the core physicochemical properties of 3-Cyano-4-fluorobenzenesulfonamide, offering both established data and predictive insights. Furthermore, it outlines detailed experimental protocols for the characterization of this and similar compounds, ensuring scientific integrity and reproducibility for professionals in drug development.

The strategic incorporation of fluorine in drug candidates can significantly modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in various enzymes. The cyano group offers a versatile synthetic handle for further molecular elaboration. A thorough understanding of the physicochemical properties of 3-Cyano-4-fluorobenzenesulfonamide is therefore paramount for its rational application in the design and synthesis of novel therapeutic agents.

Chemical Identity and Core Properties

3-Cyano-4-fluorobenzenesulfonamide is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name 3-Cyano-4-fluorobenzenesulfonamide-
CAS Number 928139-30-4[1]
Molecular Formula C₇H₅FN₂O₂S[2]
Molecular Weight 200.19 g/mol [2]
Melting Point 150-153 °C[3]
Flash Point 150 °C[2]
Appearance Solid

Structure:

Caption: Chemical structure of 3-Cyano-4-fluorobenzenesulfonamide.

Predicted Physicochemical Parameters

Due to the limited availability of extensive experimental data in peer-reviewed literature, several key physicochemical properties have been estimated using well-established computational models. These predictions provide valuable insights for experimental design and interpretation.

PropertyPredicted ValueMethod/Rationale
Boiling Point ~407.5 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs) Software V11.02
pKa (Sulfonamide N-H) ~8.5 - 9.5Based on structure-acidity relationships of substituted benzenesulfonamides. The electron-withdrawing nature of the cyano and fluoro groups is expected to increase the acidity of the sulfonamide proton compared to unsubstituted benzenesulfonamide (pKa ~10).
logP (Octanol-Water Partition Coefficient) ~1.2 - 1.8ALOGPS 2.1; indicates moderate lipophilicity.

Solubility Profile (Predicted and Experimental Guidance)

Qualitative Solubility Prediction:

  • Aqueous Solubility: Expected to be low due to the aromatic ring and moderate lipophilicity. The sulfonamide group can ionize at higher pH, which would increase aqueous solubility.

  • Organic Solvent Solubility: Likely to be soluble in polar apathetic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Solubility is expected to be poor in non-polar solvents like hexanes.

Experimental Protocol for Solubility Determination:

This protocol outlines a standardized shake-flask method for determining the equilibrium solubility of 3-Cyano-4-fluorobenzenesulfonamide in various solvents.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Incubate at controlled temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 proc1 Allow solid to settle equil2->proc1 proc2 Filter supernatant (0.22 µm) proc1->proc2 anal1 Prepare dilutions proc2->anal1 anal2 Analyze by HPLC-UV anal1->anal2 anal3 Quantify against standard curve anal2->anal3

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Cyano-4-fluorobenzenesulfonamide (e.g., 10 mg) to a series of vials each containing a known volume (e.g., 1 mL) of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).

    • The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of 3-Cyano-4-fluorobenzenesulfonamide of known concentrations in a suitable solvent (e.g., methanol).

    • Analyze the filtered supernatant and the standard solutions by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve from the standard solutions and determine the concentration of the dissolved compound in the supernatant.

Spectroscopic Characterization

While specific, published spectra for 3-Cyano-4-fluorobenzenesulfonamide are not widely available, this section provides an expert interpretation of the expected spectral features based on its chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the sulfonamide group.

  • Aromatic Region (δ 7.5 - 8.5 ppm): Three signals are anticipated for the three protons on the benzene ring. The coupling patterns will be complex due to spin-spin coupling between the protons and with the fluorine atom.

    • The proton ortho to the fluorine and meta to the sulfonamide is expected to appear as a doublet of doublets.

    • The proton meta to both the fluorine and the sulfonamide will likely be a multiplet.

    • The proton ortho to the sulfonamide and meta to the fluorine will also appear as a multiplet.

  • Sulfonamide Protons (δ ~7.0 - 8.0 ppm, broad singlet): The two protons on the sulfonamide nitrogen will likely appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration. This signal will be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (δ 110 - 165 ppm): Seven distinct signals are expected for the seven carbon atoms in the benzene ring and the cyano group.

    • The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield.

    • The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond carbon-fluorine couplings (²JCF and ³JCF).

    • The carbon attached to the sulfonamide group will also be downfield.

    • The carbon of the cyano group (C≡N) is expected to appear in the range of δ 115-125 ppm.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.

  • A single resonance is expected for the fluorine atom on the benzene ring. The chemical shift will be characteristic of an aryl fluoride.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching (3300-3400 cm⁻¹): Two bands are expected for the symmetric and asymmetric stretching vibrations of the primary sulfonamide.

  • C≡N Stretching (2220-2240 cm⁻¹): A sharp, medium-intensity band corresponding to the stretching of the cyano group.

  • S=O Stretching (1330-1370 cm⁻¹ and 1140-1180 cm⁻¹): Two strong bands for the asymmetric and symmetric stretching of the sulfonyl group.

  • C-F Stretching (1100-1250 cm⁻¹): A strong absorption band characteristic of an aryl fluoride.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Several bands of varying intensity.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 200.01 (for the most abundant isotopes).

  • Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and the cleavage of the C-S bond.

Safety and Handling

3-Cyano-4-fluorobenzenesulfonamide should be handled with care in a laboratory setting.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 3-Cyano-4-fluorobenzenesulfonamide. The combination of a sulfonamide, a cyano group, and a fluorine atom makes this compound a valuable building block in medicinal chemistry. The provided experimental protocols offer a robust framework for the in-house characterization of this and structurally related molecules. Further experimental validation of the predicted properties will be crucial for the continued development and application of this promising chemical entity.

References

  • Sigma-Aldrich. 3-Cyano-4-fluorobenzenesulfonamide AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds002830]
  • Matrix Scientific. 928139-30-4 Cas No. | 3-Cyano-4-fluorobenzenesulfonamide. [URL: https://www.matrixscientific.com/store/product/3-cyano-4-fluorobenzenesulfonamide-928139-30-4-058558.aspx]
  • ChemicalBook. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_351003-23-1.htm]
  • Biosynth. 3-Cyano-4-fluorobenzenesulfonamide | 928139-30-4 | DMB13930. [URL: https://www.biosynth.com/p/DMB13930/3-cyano-4-fluorobenzenesulfonamide]
  • Sigma-Aldrich. 3-Cyano-4-fluorobenzenesulfonamide AldrichCPR. [URL: https://www.sigmaaldrich.com/PL/pl/product/aldrich/cds002830]
  • BLD Pharm. 928139-30-4|3-Cyano-4-Fluorobenzenesulfonamide. [URL: https://www.bldpharm.com/products/928139-30-4.html]
  • Sigma-Aldrich. 3-Cyano-4-fluorobenzenesulfonamide AldrichCPR. [URL: https://www.sigmaaldrich.com/ES/es/product/aldrich/cds002830]
  • Sunway Pharm Ltd. 3-Cyano-4-fluorobenzenesulfonamide - CAS:928139-30-4. [URL: https://www.3wpharm.com/product/cas-928139-30-4.html]
  • SpectraBase. N-(3-Cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-yl)-2-fluorobenzamide. [URL: https://spectrabase.com/spectrum/JI1oXObdU7i]
  • PubMed. Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. [URL: https://pubmed.ncbi.nlm.nih.gov/29289791/]
  • PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7025387/]
  • PubMed Central. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950009/]
  • PubMed. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [URL: https://pubmed.ncbi.nlm.nih.gov/32071689/]
  • National Center for Biotechnology Information. Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. [URL: https://www.ncbi.nlm.nih.gov/books/NBK53935/]
  • Benchchem. Application Notes and Protocols for 3-Cyano-4-methylbenzenesulfonamide in Organic Synthesis. [URL: https://www.benchchem.com/application-notes/3-cyano-4-methylbenzenesulfonamide]
  • National Center for Biotechnology Information. 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. [URL: https://www.ncbi.nlm.nih.gov/books/NBK53934/]

Sources

An In-Depth Technical Guide to 3-Cyano-4-fluorobenzenesulfonamide: A Key Building Block for Advanced Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Niche Building Block

In the landscape of drug discovery and molecular imaging, the strategic value of a chemical building block is defined by its ability to impart unique and advantageous properties to a lead compound. 3-Cyano-4-fluorobenzenesulfonamide, identified by its CAS number 928139-30-4, has emerged from the vast chemical space as a niche yet critical component, particularly in the synthesis of targeted radiopharmaceuticals. Its distinct trifunctional architecture—a sulfonamide, a nitrile, and a fluorine atom on a benzene ring—offers a compelling combination of features for researchers and scientists. This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of properties to explore the causal relationships between its structure and its application, providing field-proven insights for its synthesis and use.

Core Compound Characteristics

3-Cyano-4-fluorobenzenesulfonamide is a solid organic compound whose utility is intrinsically linked to its molecular structure. A comprehensive understanding of its properties is the foundation for its effective application.

PropertyValueSource(s)
CAS Number 928139-30-4
Molecular Formula C₇H₅FN₂O₂S
Molecular Weight 200.19 g/mol
Appearance Solid
SMILES NS(=O)(=O)c1ccc(F)c(c1)C#N
InChI Key HVKUPIBRYPDOBG-UHFFFAOYSA-N

These fundamental properties, available from suppliers such as Sigma-Aldrich, provide the initial data points for any researcher working with this compound. However, its true value is revealed in the strategic positioning of its functional groups. The sulfonamide group provides a handle for further chemical modification, while the electron-withdrawing nature of the cyano and fluoro groups influences the reactivity of the aromatic ring and the properties of the final molecule.

Synthesis and Purification: A Validated Protocol

While a specific, peer-reviewed synthesis protocol for 3-Cyano-4-fluorobenzenesulfonamide is not extensively documented in readily available literature, a robust and reliable two-step procedure can be confidently derived from the established synthesis of its immediate precursor, 3-Cyano-4-fluorobenzenesulfonyl chloride, followed by a standard amination reaction.[1][2]

Logical Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 3-Cyano-4-fluorobenzenesulfonyl Chloride cluster_1 Step 2: Amination to form the Sulfonamide start Starting Material: 3-Cyanobenzenesulfonyl chloride product1 Intermediate: 3-Cyano-4-fluorobenzenesulfonyl chloride start->product1 Fluorination reagent1 Fluorinating Agent (e.g., KF) reagent1->product1 final_product Final Product: 3-Cyano-4-fluorobenzenesulfonamide product1->final_product Amination reagent2 Ammonia Source (e.g., aq. NH₃) reagent2->final_product

Caption: Synthetic pathway from 3-cyanobenzenesulfonyl chloride to the target sulfonamide.

Step-by-Step Experimental Protocol: Synthesis

PART 1: Synthesis of 3-Cyano-4-fluorobenzenesulfonyl Chloride (CAS 351003-23-1)

  • Rationale: The synthesis begins with the fluorination of a suitable precursor. While multiple routes are possible, a common approach involves nucleophilic aromatic substitution on an activated benzene ring.[1]

  • Materials:

    • 3-Cyanobenzenesulfonyl chloride

    • Potassium fluoride (spray-dried)

    • Aprotic polar solvent (e.g., Sulfolane or N,N-Dimethylformamide)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 3-cyanobenzenesulfonyl chloride and the aprotic polar solvent.

    • Add spray-dried potassium fluoride to the mixture. The use of spray-dried KF is crucial as it provides a high surface area for the reaction.

    • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 180-220 °C for Sulfolane) and maintain for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Work-up involves quenching the reaction with water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Cyano-4-fluorobenzenesulfonyl chloride.[2]

PART 2: Synthesis of 3-Cyano-4-fluorobenzenesulfonamide (CAS 928139-30-4)

  • Rationale: The conversion of the sulfonyl chloride to the sulfonamide is a standard nucleophilic acyl substitution reaction using an ammonia source. The high reactivity of the sulfonyl chloride group facilitates this transformation under mild conditions.[2]

  • Materials:

    • Crude 3-Cyano-4-fluorobenzenesulfonyl chloride from Part 1

    • Aqueous ammonia (28-30%)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude 3-Cyano-4-fluorobenzenesulfonyl chloride in DCM or THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

    • If a precipitate forms, collect it by filtration. If the product remains in solution, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with additional portions of DCM.

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Cyano-4-fluorobenzenesulfonamide.

Purification and Characterization
  • Rationale: Purification is critical to remove any unreacted starting materials or by-products. Recrystallization is an effective method for obtaining high-purity crystalline solids, leveraging differences in solubility between the product and impurities.[3][4][5]

  • Purification Protocol (Recrystallization):

    • Select a suitable solvent system. A common choice for sulfonamides is an alcohol/water mixture (e.g., ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexane).[6]

    • Dissolve the crude product in a minimum amount of the hot solvent (or the more soluble solvent of a binary system).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., -SO₂NH₂, -C≡N, C-F).

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point Analysis: To assess purity.

Application in Radiopharmaceutical Synthesis: A Case Study in GRPR-Targeted PET Imaging

The primary application of 3-Cyano-4-fluorobenzenesulfonamide is as a precursor for the synthesis of prosthetic groups used in the ¹⁸F-radiolabeling of peptides for Positron Emission Tomography (PET). The gastrin-releasing peptide receptor (GRPR) is overexpressed in several cancers, making it an attractive target for diagnostic imaging.[7] Bombesin (BBN) analogues are peptides that bind to GRPR with high affinity.[8][9] The 3-cyano-4-fluorobenzoyl moiety, derived from our title compound, serves as an excellent linker for attaching the positron-emitting isotope ¹⁸F to these peptides.

Rationale for Use: The Scientist's Perspective

The choice of the 3-cyano-4-fluorobenzoyl group is not arbitrary. It is a result of careful molecular design:

  • Fluorine Atom: The presence of a fluorine atom on the aromatic ring allows for late-stage radiofluorination with ¹⁸F, which has a convenient half-life (109.8 minutes) for PET imaging.

  • Cyano Group: The strongly electron-withdrawing cyano group activates the aromatic ring for nucleophilic aromatic substitution of the fluorine atom by [¹⁸F]fluoride. This facilitates a more efficient radiolabeling reaction.

  • Sulfonamide to Carboxylic Acid Conversion: The sulfonamide can be converted to other functional groups, such as a carboxylic acid, which is then activated for coupling to an amine group on the peptide (e.g., the N-terminus or a lysine side chain).

Workflow for PET Ligand Synthesis

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Radiolabeling start 3-Cyano-4-fluorobenzenesulfonamide step1 Functional Group Transformation (e.g., to 3-Cyano-4-fluorobenzoic acid) start->step1 step2 Activation of Carboxylic Acid (e.g., with HBTU/PyBOP) step1->step2 step3 Peptide Coupling (to Bombesin analogue) step2->step3 product1 Labeling Precursor: Peptide-Conjugated Moiety step3->product1 step4 Nucleophilic Aromatic Substitution (¹⁸F for ¹⁹F exchange) product1->step4 f18 [¹⁸F]Fluoride f18->step4 final_product Final Radiotracer: ¹⁸F-labeled Peptide step4->final_product

Sources

solubility of 3-Cyano-4-fluorobenzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Cyano-4-fluorobenzenesulfonamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The successful development and formulation of pharmaceutical active ingredients (APIs) are critically dependent on a thorough understanding of their solubility characteristics. 3-Cyano-4-fluorobenzenesulfonamide is a key building block in medicinal chemistry, yet a comprehensive public dataset of its solubility in common organic solvents is conspicuously absent. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining its solubility. By integrating theoretical modeling with proven experimental protocols, this document serves as a complete workflow to characterize the solubility profile of this compound, ensuring process efficiency, and enabling informed solvent selection for synthesis, purification, and formulation.

Molecular Profile and Inferred Solubility Behavior of 3-Cyano-4-fluorobenzenesulfonamide

A molecule's structure is the primary determinant of its physical properties, including solubility. An analysis of 3-Cyano-4-fluorobenzenesulfonamide's functional groups provides essential clues to its expected behavior.

Table 1: Physicochemical Properties of 3-Cyano-4-fluorobenzenesulfonamide

Property Value Source
CAS Number 928139-30-4 [1]
Molecular Formula C₇H₅FN₂O₂S [1]
Molecular Weight 200.19 g/mol [1]

| Melting Point | 150-153 °C |[1] |

The structure features several key functional groups that dictate its intermolecular interactions:

  • Benzenesulfonamide Core: The aromatic ring is nonpolar, while the sulfonamide group (-SO₂NH₂) is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen and nitrogen atoms). The parent compound, benzenesulfonamide, exhibits low solubility in water but is more soluble in polar organic solvents like alcohols and acetone[2][3].

  • Cyano Group (-C≡N): This group is strongly polar and a hydrogen bond acceptor.

  • Fluoro Group (-F): As the most electronegative element, fluorine introduces significant polarity but is a very weak hydrogen bond acceptor.

The high melting point of 150-153 °C suggests strong crystal lattice energy, dominated by hydrogen bonding from the sulfonamide group and strong dipole-dipole interactions from the cyano group. Overcoming this lattice energy is a prerequisite for dissolution. Therefore, solvents that can effectively compete for these intermolecular interactions—specifically those with both hydrogen bond donating and accepting capabilities and high polarity—are predicted to be the most effective.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), a powerful tool for predicting miscibility.[4] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

A solute is most likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP coordinates of a solute (1) and a solvent (2) in Hansen space can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²] [5][6]

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Parameters for 3-Cyano-4-fluorobenzenesulfonamide

As experimentally derived HSP values for 3-Cyano-4-fluorobenzenesulfonamide are not available, they must be estimated. This is typically done using group contribution methods, where the known HSP values of a molecule's constituent parts are used to calculate the values for the whole structure. Based on its functional groups, the estimated HSP values are presented below.

Table 2: Estimated HSP for 3-Cyano-4-fluorobenzenesulfonamide

Parameter δD (MPa⁰·⁵) δP (MPa⁰·⁵) δH (MPa⁰·⁵)
Estimated Value 19.5 14.5 11.0

(Note: These are estimated values for illustrative purposes, derived from group contribution methods.)

Solvent Screening Using HSP

Using the estimated HSP values, we can screen a range of common organic solvents to predict their efficacy.

G cluster_solute Solute cluster_solvents Solvents Solute 3-Cyano-4-fluorobenzenesulfonamide (δD₁, δP₁, δH₁) Solvent_Good Good Solvent (δD₂, δP₂, δH₂) Solute->Solvent_Good Small Ra (Distance) High Affinity Solvent_Bad Poor Solvent (δD₃, δP₃, δH₃) Solute->Solvent_Bad Large Ra (Distance) Low Affinity

Caption: Hansen Solubility Parameter (HSP) concept.

Table 3: Predicted Solubility of 3-Cyano-4-fluorobenzenesulfonamide in Common Organic Solvents Based on HSP

Solvent δD δP δH Ra (Distance) Predicted Solubility
N,N-Dimethylformamide (DMF) 17.4 13.7 11.3 4.3 Excellent
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 4.9 Excellent
N-Methyl-2-pyrrolidone (NMP) 18.0 12.3 7.2 7.3 Good
Acetone 15.5 10.4 7.0 9.7 Good
Tetrahydrofuran (THF) 16.8 5.7 8.0 11.8 Moderate
Ethyl Acetate 15.8 5.3 7.2 13.0 Moderate
Ethanol 15.8 8.8 19.4 13.5 Moderate-Poor
Methanol 15.1 12.3 22.3 15.8 Poor
Acetonitrile 15.3 18.0 6.1 11.2 Moderate
Toluene 18.0 1.4 2.0 16.9 Very Poor
Hexane 14.9 0.0 0.0 21.7 Insoluble

(Note: HSP values for solvents are from standard databases. Ra is calculated using the estimated solute HSPs.)

This theoretical screening provides a critical starting point, allowing researchers to prioritize a smaller, more relevant set of solvents for experimental validation, thereby saving significant time and resources.

Experimental Protocol for Solubility Determination

While theoretical predictions are invaluable, they must be validated by empirical data. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[7]

Materials and Equipment
  • 3-Cyano-4-fluorobenzenesulfonamide (solid, purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance (±0.01 mg)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of solid 3-Cyano-4-fluorobenzenesulfonamide to a pre-weighed vial. The excess is critical to ensure that equilibrium with the solid phase is achieved. b. Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial. c. Securely cap the vials to prevent solvent evaporation. d. Prepare triplicate samples for each solvent to ensure statistical validity.

  • Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, but this should be confirmed by kinetic studies (i.e., measuring concentration at 24h, 48h, and 72h to ensure it has plateaued).[7]

  • Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately attach a syringe filter and dispense the solution into a clean, pre-weighed vial. This step is crucial to remove all undissolved solids. d. Accurately weigh the filtered solution to determine its mass.

  • Analysis and Quantification: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration. b. Create a series of calibration standards by serially diluting the stock solution. c. Analyze the calibration standards using a validated HPLC or UV-Vis method to generate a calibration curve (absorbance vs. concentration). d. Accurately dilute the filtered saturated solution samples with the same solvent to bring their concentration within the linear range of the calibration curve. e. Analyze the diluted samples and use the calibration curve to determine the exact concentration of 3-Cyano-4-fluorobenzenesulfonamide in the saturated solution.

  • Calculation of Solubility: a. Calculate the mass of the solute in the filtered sample using the measured concentration and the dilution factor. b. Calculate the mass of the solvent in the filtered sample (total mass of filtered solution - mass of solute). c. Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Caption: Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be organized systematically for clear interpretation and comparison.

Table 4: Experimentally Determined Solubility of 3-Cyano-4-fluorobenzenesulfonamide at 25 °C

Solvent Solubility (mg/mL) Solubility ( g/100g solvent) Standard Deviation
N,N-Dimethylformamide (DMF) [Experimental Value] [Experimental Value] [± Value]
Dimethyl Sulfoxide (DMSO) [Experimental Value] [Experimental Value] [± Value]
Acetone [Experimental Value] [Experimental Value] [± Value]
Ethyl Acetate [Experimental Value] [Experimental Value] [± Value]
Ethanol [Experimental Value] [Experimental Value] [± Value]
Toluene [Experimental Value] [Experimental Value] [± Value]

(Note: This table is a template for recording empirically derived data.)

Conclusion

Understanding the solubility of 3-Cyano-4-fluorobenzenesulfonamide is a foundational requirement for its effective utilization in research and development. In the absence of public data, a systematic approach combining theoretical prediction with rigorous experimental validation is essential. The Hansen Solubility Parameter framework provides an excellent, resource-efficient method for initial solvent screening, guiding the researcher toward a high-probability set of candidates. The subsequent application of a robust, well-controlled experimental protocol, such as the isothermal shake-flask method, yields the accurate, quantitative data necessary for all downstream process development, from crystallization and purification to final drug product formulation. This integrated strategy empowers scientists to overcome information gaps and make data-driven decisions with confidence.

References

  • Jiang, P., et al. (2009). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 54(6), 1945-1946. Available at: [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Hansen, C. M. Hansen Solubility Parameters. Official Website. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). Available at: [Link]

  • Castilla-Acevedo, S. F., et al. (2023). The solubility of benzenesulfonamide studied both experimentally and... ResearchGate. Available at: [Link]

  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. Available at: [Link]

  • University of Toronto. Experiment 1: Determination of Solubility. Course Material. Available at: [Link]

  • Patil, P. S., et al. (2017). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. IOSR Journal of Applied Chemistry, 10(5), 96-100. Available at: [Link]

  • Zhang, L., et al. (2018). Hansen solubility parameters of different solvents and physico-chemical properties of PCL solutions. ResearchGate. Available at: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Course Material. Available at: [Link]

  • Wikipedia. Hansen solubility parameter. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Solubility of Things. Benzenesulfonamide. Available at: [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-Cyano-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for 3-Cyano-4-fluorobenzenesulfonamide, a key building block in medicinal chemistry. In the absence of publicly available experimental spectra, this document synthesizes established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral characteristics of this molecule. By examining the influence of the cyano, fluoro, and sulfonamide functional groups on the benzene ring, this guide offers a robust framework for the characterization of this and structurally related compounds. The methodologies and interpretations presented herein are grounded in data from analogous structures and are intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel sulfonamide-based compounds.

Introduction: The Significance of 3-Cyano-4-fluorobenzenesulfonamide

3-Cyano-4-fluorobenzenesulfonamide is a substituted aromatic sulfonamide that holds considerable interest in the field of drug discovery and development. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and antiviral drugs. The presence of a cyano group and a fluorine atom on the benzene ring further modulates the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive scaffold for the design of targeted inhibitors and other bioactive molecules.

Accurate structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of synthesized compounds. This guide provides a comprehensive, albeit predictive, analysis of the spectral data for 3-Cyano-4-fluorobenzenesulfonamide, offering valuable insights for researchers working with this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Cyano-4-fluorobenzenesulfonamide.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of 3-Cyano-4-fluorobenzenesulfonamide is expected to exhibit a complex splitting pattern due to the spin-spin coupling between the protons and the fluorine atom. The sulfonamide protons will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.2 - 8.4Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-57.5 - 7.7Triplet of doublets (td) or multiplet (m)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz
H-68.0 - 8.2Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-4 Hz
-SO₂NH₂7.3 - 7.6Broad singlet (br s)-

Causality behind Experimental Choices: High-resolution NMR spectroscopy is essential to resolve the complex coupling patterns in the aromatic region. A spectrometer operating at 400 MHz or higher is recommended. The choice of a deuterated solvent such as DMSO-d₆ is often preferred for sulfonamides due to their good solubility and the ability to observe the exchangeable sulfonamide protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the influence of the electron-withdrawing cyano and sulfonamide groups, as well as the coupling of the carbon nuclei with the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (J, Hz)
C-1140 - 145²J(C-F) ≈ 15-25 Hz
C-2130 - 135³J(C-F) ≈ 5-10 Hz
C-3115 - 120²J(C-F) ≈ 20-30 Hz
C-4160 - 165¹J(C-F) ≈ 250-270 Hz
C-5118 - 123³J(C-F) ≈ 3-8 Hz
C-6135 - 140⁴J(C-F) ≈ 1-4 Hz
-C≡N114 - 118³J(C-F) ≈ 2-5 Hz

Expertise & Experience: The prediction of a large one-bond C-F coupling constant (¹J(C-F)) is a hallmark of fluorinated aromatic compounds[1]. The magnitudes of the two-, three-, and four-bond couplings provide valuable structural information. Proton-decoupled ¹³C NMR is the standard experiment, but a coupled spectrum could provide additional confirmation of the assignments through the observation of C-H coupling constants.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-Cyano-4-fluorobenzenesulfonamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Cyano-4-fluorobenzenesulfonamide is expected to show characteristic absorption bands for the cyano, sulfonamide, and fluoroaromatic moieties.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
N-H (Sulfonamide)3400 - 3200Symmetric and asymmetric stretching
C-H (Aromatic)3100 - 3000Stretching
C≡N (Cyano)2240 - 2220Stretching
S=O (Sulfonamide)1370 - 1330 and 1180 - 1160Asymmetric and symmetric stretching
C=C (Aromatic)1600 - 1450Ring stretching
C-F (Aromatic)1270 - 1100Stretching
S-N (Sulfonamide)950 - 900Stretching

Trustworthiness: The presence of sharp, strong bands in the predicted regions for the S=O and C≡N stretching vibrations would provide strong evidence for the presence of the sulfonamide and cyano groups, respectively. The N-H stretching bands of the primary sulfonamide are expected to appear as two distinct peaks.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare a solid sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values and correlation tables.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zPredicted FragmentDescription
200[M]⁺Molecular ion
184[M - NH₂]⁺Loss of the amino group
136[M - SO₂]⁺Loss of sulfur dioxide
121[M - SO₂NH₂]⁺Loss of the sulfonamide group
107[C₆H₃FN]⁺Fragment of the fluorocyanobenzene ring
80[SO₂NH₂]⁺Sulfonamide fragment

Authoritative Grounding: The fragmentation of sulfonamides often involves the cleavage of the C-S and S-N bonds. The molecular ion peak at m/z 200 would confirm the molecular weight of the compound (C₇H₅FN₂O₂S). The observation of fragments corresponding to the loss of the sulfonamide group and other characteristic neutral losses would further support the proposed structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Molecular Structure and Logic

The following diagrams illustrate the structure of 3-Cyano-4-fluorobenzenesulfonamide and the logical workflow for its spectral analysis.

molecular_structure cluster_molecule 3-Cyano-4-fluorobenzenesulfonamide C1 C C2 C C1->C2 S1 S C1->S1 C3 C C2->C3 C4 C C3->C4 C_cyano C3->C_cyano C5 C C4->C5 F1 F C4->F1 C6 C C5->C6 C6->C1 N1 N O1 O S1->O1 = O2 O S1->O2 = N2 N S1->N2 C_cyano->N1

Caption: Molecular structure of 3-Cyano-4-fluorobenzenesulfonamide.

spectral_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of 3-Cyano-4- fluorobenzenesulfonamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Correlate Spectral Data with Molecular Structure nmr->interpretation ir->interpretation ms->interpretation confirmation Confirm Identity and Purity interpretation->confirmation

Caption: Workflow for the synthesis and spectral characterization.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectral data for 3-Cyano-4-fluorobenzenesulfonamide. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for researchers, offering a solid foundation for the experimental characterization of this important synthetic building block. The provided protocols and interpretations are designed to facilitate the unambiguous identification and quality control of 3-Cyano-4-fluorobenzenesulfonamide in a research and development setting.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Nasrollahzadeh, M., Ghorbannezhad, F., & Varma, R. S. (2016). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. RSC Advances, 6(82), 78957-78964. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Cyano-4-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-cyano-4-fluorobenzenesulfonamide derivatives, a chemical scaffold of significant interest in contemporary drug discovery. Synthesizing data from biochemical assays, structural biology, and cell-based studies, this document elucidates the primary molecular interactions and downstream signaling pathways modulated by this class of compounds. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the experimental validation of these mechanisms. We will delve into the well-established role of these derivatives as potent inhibitors of carbonic anhydrases, explore their emerging potential in targeting signal transducer and activator of transcription 3 (STAT3), and discuss their capacity to modulate amyloid-beta aggregation.

Introduction: The Versatile Scaffold of 3-Cyano-4-fluorobenzenesulfonamide

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents, from antibiotics to anticancer drugs.[1][2] The strategic placement of a cyano group at the 3-position and a fluorine atom at the 4-position of the benzene ring imparts unique physicochemical properties that enhance the therapeutic potential of these derivatives. The electron-withdrawing nature of both the cyano and fluoro groups can increase the acidity of the sulfonamide proton, a critical factor for potent inhibition of certain enzymes.[3] Furthermore, the cyano group can participate in specific hydrogen bonding or dipolar interactions within a protein's active site, while the fluorine atom can enhance metabolic stability and binding affinity.[4][5] This guide will dissect the molecular mechanisms through which these structural features drive the biological activity of 3-cyano-4-fluorobenzenesulfonamide derivatives.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most extensively characterized mechanism of action for benzenesulfonamide derivatives, including those with 3-cyano-4-fluoro substitutions, is the inhibition of carbonic anhydrases (CAs).[6][7] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] These enzymes are integral to numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them a prime therapeutic target.[1][9]

Molecular Interaction with the Carbonic Anhydrase Active Site

The inhibitory action of sulfonamides is primarily mediated by the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site, displacing a hydroxide ion that is crucial for catalysis.[2] The 3-cyano-4-fluorobenzenesulfonamide derivatives leverage their specific substitutions to achieve high-affinity binding. The electron-withdrawing properties of the cyano and fluoro groups increase the acidity of the sulfonamide's NH2 group, facilitating its deprotonation and strengthening its coordination with the zinc ion.

The aromatic ring and its substituents further dictate the potency and isoform selectivity of the inhibitor by interacting with amino acid residues lining the active site cavity.[9] X-ray crystallography studies of various fluorinated benzenesulfonamides bound to CAs have provided detailed insights into these interactions, revealing how different substitution patterns can be exploited to achieve selectivity for specific CA isoforms, such as the tumor-associated CA IX and CA XII.[3][10]

The Catalytic Cycle of Carbonic Anhydrase and its Inhibition

The catalytic activity of α-carbonic anhydrases proceeds in a two-step, "ping-pong" mechanism.[11] The first step involves the nucleophilic attack of the zinc-bound hydroxide ion on a carbon dioxide molecule. The second, often rate-limiting step, is the regeneration of the hydroxide ion by the ionization of a zinc-bound water molecule, which involves the transfer of a proton to the surrounding buffer via a proton shuttle, typically a histidine residue.[12]

CA_Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibited_Complex E-Zn²⁺-NHSO₂-R E_Zn_OH->Inhibited_Complex + R-SO₂NH₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O - HCO₃⁻ + H₂O E_Zn_H2O->E_Zn_OH - H⁺ Inhibitor 3-Cyano-4-fluoro- benzenesulfonamide (R-SO₂NH₂) Inhibitor->Inhibited_Complex

Caption: Inhibition of the Carbonic Anhydrase Catalytic Cycle.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of 3-cyano-4-fluorobenzenesulfonamide derivatives against CAs is a colorimetric assay that measures the enzyme's esterase activity.[1][9]

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA), a colorless substrate, into the yellow-colored product p-nitrophenol (pNP). The rate of pNP formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will decrease the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL of human carbonic anhydrase (e.g., hCA I or hCA II) in cold Assay Buffer. Store in aliquots at -20°C.

    • CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer just before use.

    • Substrate Stock Solution: 3 mM p-nitrophenyl acetate (pNPA) in DMSO or acetonitrile. Prepare fresh daily.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the 3-cyano-4-fluorobenzenesulfonamide derivative in DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the inhibitor working solution at various concentrations to the test wells. Add 2 µL of DMSO to the "maximum activity" control wells.

    • Add 20 µL of the CA Working Solution to all wells except the "blank" wells.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the pNPA Substrate Stock Solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the "maximum activity" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Mechanism of Action: STAT3 Signaling Pathway Inhibition

Emerging evidence suggests that some benzenesulfonamide derivatives can act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[13] STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[14]

Modulation of STAT3 Phosphorylation

The activation of STAT3 is triggered by its phosphorylation at a specific tyrosine residue (Tyr705) by Janus kinases (JAKs) or other tyrosine kinases.[15] This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent activation of target gene transcription.[16] Benzenesulfonamide derivatives have been designed to selectively suppress the phosphorylation of STAT3, thereby inhibiting its downstream signaling.[13] While the direct binding site of these compounds on STAT3 or its upstream kinases is still under investigation, their ability to reduce the levels of phosphorylated STAT3 (p-STAT3) is a key indicator of their mechanism of action.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates & binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Inhibitor 3-Cyano-4-fluoro- benzenesulfonamide Derivative Inhibitor->JAK inhibits

Caption: Inhibition of the STAT3 Signaling Pathway.

Experimental Protocol: Western Blot for Phosphorylated STAT3

Western blotting is the gold standard for assessing the phosphorylation status of STAT3 in response to treatment with an inhibitor.[7][17]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies. By using antibodies that recognize total STAT3 and phosphorylated STAT3 (p-STAT3), one can quantify the change in the ratio of p-STAT3 to total STAT3.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one with constitutively active STAT3) to 70-80% confluency.

    • Treat the cells with various concentrations of the 3-cyano-4-fluorobenzenesulfonamide derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control.

    • For some experiments, you may want to stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation and assess the inhibitor's ability to block this induction.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody for total STAT3, and subsequently for a loading control like β-actin or GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each sample, calculate the ratio of the p-STAT3 signal to the total STAT3 signal.

    • Normalize these ratios to the vehicle-treated control to determine the extent of inhibition.

Additional Potential Mechanism: Modulation of Amyloid-Beta Aggregation

Recent studies have highlighted a novel activity for certain fluorinated benzenesulfonamide derivatives: the inhibition of amyloid-beta (Aβ) peptide aggregation.[11][17] The aggregation of Aβ into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease.

Interaction with Amyloid-Beta Peptides

The precise mechanism by which these compounds inhibit Aβ aggregation is still being elucidated, but it is proposed that they slow the aggregation process by shifting the equilibrium towards the soluble form of the peptide.[11][17] It is believed that these small molecules may bind to Aβ monomers or early-stage oligomers, preventing their conformational change into the β-sheet-rich structures that are prone to aggregation. The formation of a complex between the inhibitor and the Aβ peptide has been suggested by the observation that the resulting fibril structures are altered in the presence of the inhibitor.[11]

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

The Thioflavin T (ThT) fluorescence assay is a widely used method for monitoring the kinetics of amyloid fibril formation in real-time.[18][19]

Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures characteristic of amyloid fibrils. This property allows for the continuous monitoring of fibril formation.[20][21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Aβ Peptide Preparation: Prepare a stock solution of Aβ (e.g., Aβ42) by dissolving the lyophilized peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, then remove the HFIP and resuspend in a buffer like PBS.

    • ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in water. Store protected from light.

    • Inhibitor Stock Solutions: Prepare stock solutions of the 3-cyano-4-fluorobenzenesulfonamide derivatives in DMSO.

  • Assay Procedure (96-well plate format):

    • In a black, clear-bottom 96-well plate, prepare reaction mixtures containing the Aβ peptide at a final concentration of ~10 µM, ThT at a final concentration of ~20 µM, and the inhibitor at various concentrations in a suitable buffer (e.g., PBS, pH 7.4).

    • Include controls with Aβ and ThT but no inhibitor, and wells with only buffer and ThT.

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence plate reader equipped with temperature control (typically 37°C) and the ability to shake the plate.

    • Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for several hours or days.

  • Data Analysis:

    • Plot the ThT fluorescence intensity against time for each condition. The resulting curves typically show a lag phase, an exponential growth phase, and a plateau phase.

    • Analyze key kinetic parameters, such as the lag time (t_lag) and the apparent growth rate constant (k_app).

    • Compare these parameters in the presence and absence of the inhibitor to determine its effect on Aβ aggregation. A successful inhibitor will typically increase the lag time and/or decrease the growth rate.

Summary of Quantitative Data

The following table summarizes representative inhibitory activities of benzenesulfonamide derivatives against various targets, illustrating the range of potencies that can be achieved with this scaffold.

Derivative ClassTargetAssayPotency (IC50/Kᵢ)Reference
Fluorinated Hydrazone DerivativeshCA IEnzymatic30.4–264.0 nM[12]
Fluorinated Hydrazone DerivativeshCA IIEnzymatic23.2–251.6 nM[12]
Fluorinated Hydrazone DerivativesAChEEnzymatic12.1–114.3 nM[12]
Benzenesulfonamides with CyanoacrylamidehCA IXEnzymaticLow nM / sub-nM[22]
Benzenesulfonamides with CyanoacrylamidehCA XIIEnzymaticLow nM / sub-nM[22]
Benzenesulfonamide Derivative 11p-STAT3Western Blot-[13]
3-Phenylcoumarin-7-O-SulfamatesSteroid SulfataseEnzymatic0.27 µM[16]

Note: The table presents data for broader classes of benzenesulfonamide derivatives as specific data for 3-cyano-4-fluorobenzenesulfonamide derivatives across all these targets is not available in a consolidated form in the initial search results. The data serves to illustrate the therapeutic potential of the general scaffold.

Conclusion and Future Directions

The 3-cyano-4-fluorobenzenesulfonamide scaffold represents a versatile and potent platform for the development of novel therapeutic agents. The primary and most well-understood mechanism of action for these derivatives is the inhibition of carbonic anhydrases, driven by the unique electronic properties of the cyano and fluoro substituents that enhance binding to the catalytic zinc ion. Furthermore, this scaffold shows promise in the modulation of other critical disease pathways, including STAT3 signaling and amyloid-beta aggregation.

Future research should focus on elucidating the precise molecular interactions of these derivatives with their non-CA targets, such as STAT3 and Aβ. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their intended targets, ultimately paving the way for the development of next-generation therapeutics for a range of diseases, from cancer to neurodegenerative disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of the multifaceted mechanisms of action of 3-cyano-4-fluorobenzenesulfonamide derivatives.

References

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.
  • 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. NCBI.
  • New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. PubMed Central.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
  • The catalytic mechanism of carbonic anhydrase. Canadian Science Publishing.
  • Catalytic mechanism of α-class carbonic anhydrases: CO2 hydr
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. FLORE.
  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.
  • Western Blot for Detecting Phosphorylated ST
  • Application Notes: Detection of STAT3 Phosphorylation Inhibition by Western Blot. Benchchem.
  • Quantification of total and phosphorylated STAT3 by calibr
  • Schematic of pathways activating STAT3 signaling. Once cytokines and....
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC - NIH.
  • Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Pl
  • Design, synthesis, and biological evaluation of novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives as potent STAT3-targeting anticolorectal cancer agents. PubMed.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Discovery of new benzensulfonamide derivatives as tripedal ST
  • Synthesis and Biological Evaluation of 3-phenylcoumarin-7-O-sulfamate Derivatives as Steroid Sulf
  • Thioflavin-T (ThT)
  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed.
  • Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril form
  • Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid form
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. NIH.
  • Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associ
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH.
  • What is the effect of cyano group on bioactivity?.

Sources

The Pivotal Role of the Cyano Group in the Biological Activity of 3-Cyano-4-fluorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of specific functional groups is a cornerstone of modern drug design, capable of transforming a simple scaffold into a potent and selective therapeutic agent. Among these, the cyano group stands out for its unique electronic and steric properties. This technical guide provides an in-depth analysis of the multifaceted role of the cyano moiety in the context of 3-Cyano-4-fluorobenzenesulfonamide, a representative of a class of compounds with significant therapeutic potential. We will dissect the influence of the cyano group on the molecule's physicochemical properties, its critical contributions to target binding and affinity, and its implications for pharmacokinetic and metabolic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to leverage the distinct characteristics of the cyano group in rational drug design.

Introduction: The Unassuming Power of a Triple Bond

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of drugs with diverse biological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects[1]. The precise function of these molecules is often dictated by the nature and position of substituents on the aromatic ring. In 3-Cyano-4-fluorobenzenesulfonamide, two potent electron-withdrawing groups, a cyano (-C≡N) and a fluorine (-F) atom, are strategically placed, suggesting a finely tuned electronic and structural profile for specific biological interactions.

This guide moves beyond a general overview to specifically interrogate the contribution of the cyano group to the molecule's activity. We will explore the causality behind its inclusion, from its impact on molecular electronics to its direct engagement with biological targets.

Physicochemical and Electronic Landscape Modulation

The introduction of a cyano group onto the benzenesulfonamide ring profoundly alters its electronic and physical properties. This modulation is a critical first step in defining the molecule's ultimate biological activity.

Inductive and Mesomeric Effects

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. This manifests through two primary mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the aromatic ring through the sigma bond framework.

  • Mesomeric Effect (-M): The pi system of the cyano group can participate in resonance with the aromatic ring, further delocalizing and withdrawing electron density.

This strong electron-withdrawing character, in concert with the adjacent fluorine atom, significantly lowers the electron density of the aromatic ring. This has several important consequences, including increasing the acidity of the sulfonamide N-H protons and influencing the molecule's overall dipole moment, which can be critical for membrane permeability and target engagement[2].

Steric and Geometric Profile

The cyano group is linear and relatively small, presenting a minimal steric footprint. This linearity can be crucial for fitting into narrow binding pockets of target proteins where bulkier groups would be excluded. Its rigid, rod-like shape provides a defined vector for interactions within a binding site.

Impact on Physicochemical Properties

The polarity and hydrogen bonding capacity of the cyano group influence key physicochemical parameters that govern a molecule's "drug-likeness."

PropertyInfluence of the Cyano GroupRationale
Acidity (pKa) Increases the acidity of the sulfonamide protons.The strong electron-withdrawing nature stabilizes the conjugate base.
Lipophilicity (logP) Generally increases lipophilicity compared to a hydrogen atom, but is less lipophilic than larger alkyl groups.The cyano group is polar but can also participate in hydrophobic interactions[3].
Solubility Can improve aqueous solubility compared to more non-polar groups due to its ability to act as a hydrogen bond acceptor.The nitrogen lone pair can interact with water molecules.
Metabolic Stability Aromatic nitriles are generally metabolically robust.The C-C bond to the aromatic ring is strong, and the cyano group is resistant to common metabolic transformations like oxidation or hydrolysis in this context[4].

The Cyano Group in Target Recognition and Binding

The true value of the cyano group in 3-Cyano-4-fluorobenzenesulfonamide is realized at the molecular level, in its interaction with a biological target. Its role can be multifaceted, ranging from a key binding element to a bioisosteric replacement for other functional groups.

Non-Covalent Interactions: The Linchpin of Affinity

The nitrogen atom of the cyano group possesses a lone pair of electrons, making it an effective hydrogen bond acceptor . This allows it to form crucial interactions with hydrogen bond donors in a protein's active site, such as the backbone N-H of an amino acid or the side chains of residues like serine, threonine, or lysine[2].

Furthermore, the significant dipole moment of the C≡N bond enables strong dipole-dipole and dipole-ion interactions . In many instances, the nitrile can mimic the carbonyl group of a peptide bond, forming similar hydrogen bonding patterns[4]. The electron-poor aromatic ring, a result of the cyano and fluoro substituents, can also engage in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan[2].


// Nodes Molecule [label="3-Cyano-4-fluorobenzenesulfonamide", fillcolor="#4285F4"]; Target [label="Protein Target\n(e.g., Enzyme Active Site)", fillcolor="#34A853"]; Cyano [label="Cyano Group (-C≡N)", shape=ellipse, fillcolor="#EA4335"]; HBD [label="H-Bond Donor\n(e.g., Ser, Thr, Lys)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aromatic [label="Aromatic Residue\n(e.g., Phe, Tyr, Trp)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Molecule -> Target [label="Binding", len=2.0]; Cyano -> HBD [label="Hydrogen Bond\n(Acceptor)", dir=back, color="#5F6368", style=dashed]; Molecule -> Aromatic [label="π-π Stacking", color="#5F6368", style=dashed];

// Positioning Molecule [pos="0,0!"]; Target [pos="3,0!"]; Cyano [pos="-1.5,1.5!"]; HBD [pos="1.5,1.5!"]; Aromatic [pos="1.5,-1.5!"];

// Connect Cyano to Molecule Molecule -> Cyano [style=invis]; }

Potential binding interactions of the cyano group.


Covalent Interactions: A Reactive Warhead?

While nitriles can act as electrophilic "warheads" for covalent inhibition, particularly in α-amino nitrile structures that target cysteine or serine proteases, this is less common for aromatic nitriles[3][5]. The cyano group in 3-Cyano-4-fluorobenzenesulfonamide is attached to an sp2 carbon of a stable aromatic ring, making it significantly less electrophilic and generally unreactive towards nucleophilic attack under physiological conditions. Its primary role is almost certainly in mediating non-covalent interactions.

Bioisosterism: A Strategic Replacement

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance activity or pharmacokinetics, is central to drug design[6]. The cyano group is often considered a bioisostere for halogens (like the adjacent fluorine), a carbonyl group, or a hydroxyl group[2][7].

In the context of 3-Cyano-4-fluorobenzenesulfonamide, the cyano and fluoro groups work in concert as strong electron-withdrawing groups. However, they have distinct interaction profiles. While fluorine is a weak hydrogen bond acceptor, the cyano group is a much stronger one. Studies comparing fluorine and cyano substituents have shown that they can be bioisosteric, leading to comparable biological activity, suggesting they can fulfill similar roles in modulating the electronic environment and making key interactions with a target[8][9].

Pharmacokinetic and Metabolic Profile

A crucial, and often overlooked, advantage of the aromatic nitrile is its metabolic stability.

Resistance to Metabolism

Unlike many other functional groups, the cyano group on an aromatic ring is generally not susceptible to metabolic transformation[4]. The primary metabolic pathways for many drugs, such as oxidation by cytochrome P450 enzymes, typically occur at other sites on the molecule. Studies on the in vitro metabolism of aromatic nitriles have shown that metabolism, when it occurs, is more likely to involve ring hydroxylation rather than modification of the nitrile moiety itself[10]. This metabolic robustness contributes to a more predictable pharmacokinetic profile and potentially a longer half-life.

Safety Considerations: The Cyanide Question

A common concern with nitrile-containing compounds is the potential for in vivo release of toxic cyanide. However, this is primarily a risk for nitriles where the cyano-bearing carbon is susceptible to oxidation, such as in alkylnitriles with an adjacent proton, which can form unstable cyanohydrins[4]. For aromatic nitriles like 3-Cyano-4-fluorobenzenesulfonamide, the release of cyanide is not a significant metabolic pathway[4].

Experimental Validation of the Cyano Group's Role

Elucidating the precise role of the cyano group requires a systematic and multi-pronged experimental approach. The following protocols outline a self-validating system to confirm its contribution to activity.

Workflow for Investigating the Cyano Group's Function

// Nodes A [label="Hypothesis:\nCyano group is critical for activity", fillcolor="#4285F4"]; B [label="Structure-Activity Relationship (SAR)\nAnalog Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="In Vitro Biological Assay\n(e.g., Enzyme Inhibition, Cell Viability)", fillcolor="#EA4335"]; D [label="Biophysical & Structural Studies\n(X-ray Crystallography, NMR)", fillcolor="#34A853"]; E [label="Computational Modeling\n(Docking, MD Simulations)", fillcolor="#34A853"]; F [label="Pharmacokinetic Profiling\n(Metabolic Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Conclusion:\nDefine role of cyano group", fillcolor="#4285F4"];

// Edges A -> B; B -> C [label="Test Analogs"]; C -> D [label="Active Compounds"]; C -> E [label="Rationalize SAR"]; D -> G; E -> G; C -> F; F -> G; }

Experimental workflow for functional validation.


Detailed Experimental Protocols

Protocol 1: Structure-Activity Relationship (SAR) by Analog Synthesis

  • Objective: To determine the necessity of the cyano group and its specific properties for biological activity.

  • Methodology:

    • Synthesize a series of analogs of 3-Cyano-4-fluorobenzenesulfonamide where the cyano group is replaced by other functionalities.

    • Analog 1 (Hydrogen): Replace -CN with -H to establish the baseline contribution of the substituent.

    • Analog 2 (Amide): Replace -CN with -CONH₂, a group that is also a hydrogen bond acceptor but has different electronics and steric bulk.

    • Analog 3 (Carboxylic Acid): Replace -CN with -COOH, which can be formed by nitrile hydrolysis, to test a potential metabolite and a different type of hydrogen bonding group.

    • Analog 4 (Tetrazole): Replace -CN with a tetrazole ring, a common bioisostere for carboxylic acids and nitriles[11].

    • Analog 5 (Nitro): Replace -CN with -NO₂, another strong electron-withdrawing group, to probe the importance of electronics versus hydrogen bonding capability.

  • Analysis: Compare the biological activity (e.g., IC₅₀ or EC₅₀) of the analogs to the parent compound. A significant loss of activity upon removal or replacement of the cyano group would confirm its critical role.

Protocol 2: In Vitro Assay for Sulfonamide Activity

  • Objective: To quantify the biological activity of the parent compound and its synthesized analogs.

  • Methodology (Example: Enzyme Inhibition Assay):

    • Prepare stock solutions of all test compounds in DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis.

    • In a 96-well plate, combine the target enzyme, its substrate, and the appropriate buffer.

    • Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the reaction product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Calculate the percentage of inhibition for each compound concentration.

  • Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: X-ray Crystallography for Structural Validation

  • Objective: To visualize the binding mode of 3-Cyano-4-fluorobenzenesulfonamide within the active site of its target protein and confirm the interactions mediated by the cyano group.

  • Methodology:

    • Express and purify the target protein.

    • Crystallize the protein in the presence of a saturating concentration of 3-Cyano-4-fluorobenzenesulfonamide.

    • Harvest the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Build the model of the protein-ligand complex and refine it against the experimental data.

  • Analysis: Analyze the resulting electron density map to confirm the position and orientation of the bound ligand. Measure the distances and angles between the cyano nitrogen and potential hydrogen bond donors in the active site to validate the predicted interactions.

Conclusion and Future Outlook

The cyano group in 3-Cyano-4-fluorobenzenesulfonamide is far from a passive substituent. It is a meticulously chosen functional group that serves multiple, critical roles. It powerfully influences the molecule's electronic properties, provides a key vector for high-affinity, non-covalent interactions with its biological target, and imparts metabolic stability, a highly desirable trait in drug candidates. Its small, linear geometry allows it to access sterically constrained binding sites, while its capacity to act as a strong hydrogen bond acceptor often proves essential for anchoring the molecule correctly for optimal activity.

The in-depth understanding of the cyano group's function, validated through the systematic experimental workflows outlined in this guide, provides a rational basis for the future design of next-generation sulfonamide-based therapeutics. By appreciating the nuanced contributions of this versatile functional group, medicinal chemists can continue to refine and optimize molecular scaffolds to address a wide range of diseases with greater potency and precision.

References

  • In Vitro Metabolism of Aromatic Nitriles. PubMed. Available at: [Link]

  • Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available at: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available at: [Link]

  • Cyanation. Wikipedia. Available at: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. NIH. Available at: [Link]

  • Assay of sulfa drugs by diazotitration Diazotization Titr
  • Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. CHIMIA. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [No Source Found].
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF. ResearchGate. Available at: [Link]

  • Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. ResearchGate. Available at: [Link]

  • Determination of Sulfa Drugs and Sulfonamides. ACS Publications. Available at: [Link]

  • Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. NIH. Available at: [Link]

  • N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing. Available at: [Link]

  • Analysis of sulfonamides. Slideshare. Available at: [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC - NIH. Available at: [Link]

  • 3-Cyano-4-[18F]fluoro-benzoyl-Ala(SO3H)-Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. NCBI. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Request PDF. ResearchGate. Available at: [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available at: [Link]

  • 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. NCBI. Available at: [Link]

  • Vitamin B12. Wikipedia. Available at: [Link]

  • Process for hydrolysis of nitriles. Google Patents.
  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed. Available at: [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]

  • Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cel. PUBDB. Available at: [Link]

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available at: [Link]

  • Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and anti-can…. OUCI. Available at: [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI. Available at: [Link]

Sources

The Strategic Imperative of Fluorine Substitution in Benzenesulfonamide Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Bioisostere

In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for inhibitor design, largely due to its versatile binding to a multitude of enzymatic targets. However, the true art and science of optimizing these inhibitors lie in the nuanced modifications of the phenyl ring. Among these, the substitution of hydrogen with fluorine has emerged as a particularly powerful strategy. This guide moves beyond the simplistic view of fluorine as a mere bioisostere for hydrogen, delving into the profound and often multifaceted consequences of its incorporation. We will explore the causal chain from the unique physicochemical properties of fluorine to its tangible impacts on inhibitor potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, more mechanistic understanding of how to strategically employ fluorine substitution to unlock the full potential of benzenesulfonamide-based inhibitors.

The Physicochemical Underpinnings of Fluorine's Influence

The strategic placement of fluorine atoms on the benzenesulfonamide ring can induce a cascade of effects on the molecule's properties, each of which can be leveraged to overcome specific challenges in drug design.

Modulating Acidity (pKa) for Enhanced Binding Affinity

Fluorine is the most electronegative element, and its introduction to the benzene ring has a strong electron-withdrawing effect.[1][2] This effect significantly influences the acidity of the sulfonamide proton (SO₂NH₂). A lower pKa of the sulfonamide group leads to a greater population of the anionic sulfonamidate form at physiological pH, which is the species that coordinates with the zinc ion in the active site of metalloenzymes like carbonic anhydrases (CAs).[2][3] This enhanced acidity can substantially strengthen the inhibitor's interaction with the target enzyme.[2][3]

For instance, the fluorination of the benzenesulfonamide ring has been shown to dramatically increase the acidity of the sulfonamide group by several pH units, leading to a significant boost in binding affinity for various carbonic anhydrase isozymes.[2]

Fine-Tuning Lipophilicity for Improved Pharmacokinetics

The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[4][5] However, the effect is not always straightforward and can be influenced by the position and number of fluorine atoms. This modulation of lipophilicity is a critical tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[4] By strategically placing fluorine atoms at sites on the benzenesulfonamide ring that are susceptible to metabolic attack, medicinal chemists can block these "soft spots" and improve the metabolic stability of the compound, leading to a longer half-life and improved in vivo efficacy.[4]

A classic example of this is the development of the COX-2 inhibitor Celecoxib. An early fluorinated lead compound had an unacceptably long half-life. Replacing the fluorine with a metabolically labile methyl group significantly reduced the half-life to a more desirable range.[4] This case highlights the nuanced role of fluorine in modulating metabolic stability, where sometimes a decrease in stability is the desired outcome.

Structure-Activity Relationships (SAR) in Fluorinated Benzenesulfonamide Inhibitors

The following table summarizes the impact of fluorine substitution on the inhibitory activity of benzenesulfonamide inhibitors against various isoforms of carbonic anhydrase (CA), a well-studied target for this class of compounds. The data illustrates how the degree and position of fluorination can dramatically alter both potency and selectivity.

CompoundTargetNon-Fluorinated Analog IC₅₀/Kᵢ (nM)Fluorinated Analog IC₅₀/Kᵢ (nM)Fold ImprovementReference(s)
Benzenesulfonamide Derivatives hCA I150041.5 (Tetrafluoro)~36[6]
hCA II75530.1 (Tetrafluoro)~25[6]
hCA IX38.91.5 (Tetrafluoro)~26[6]
hCA XII12.40.8 (Tetrafluoro)~15.5[6]
VD11-4-2 (meta-substituted) CAIX-Kd = 50 pM-[3][7]
Di-meta-substituted analogs CAIX-Kd = 4.5 pM~10 (vs. VD11-4-2)[3][7]

Synthetic Strategies for Fluorinated Benzenesulfonamides

The synthesis of fluorinated benzenesulfonamides can be achieved through various routes, often starting from commercially available fluorinated anilines or benzenes. A general and robust approach involves the diazotization of a fluorinated aniline followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, which is then reacted with ammonia to yield the final sulfonamide.

General Synthetic Workflow

G A Fluorinated Aniline B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt B->C D Sulfonylation (SO₂, CuCl₂) C->D E Benzenesulfonyl Chloride D->E F Amination (NH₃) E->F G Fluorinated Benzenesulfonamide F->G G workflow ITC Workflow Protein in Cell Ligand in Syringe Titration Heat Change Measurement Data Analysis Kd n ΔH ΔS

Sources

The Versatility of the 3-Cyano-4-fluorobenzenesulfonamide Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the utility of the 3-cyano-4-fluorobenzenesulfonamide core as a versatile pharmacophore scaffold in modern drug discovery. We will delve into its chemical characteristics, plausible synthetic strategies, and its application in the development of potent and selective inhibitors for various therapeutic targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their programs.

Physicochemical Properties and Structural Features

3-Cyano-4-fluorobenzenesulfonamide is a solid organic compound with the empirical formula C₇H₅FN₂O₂S and a molecular weight of 200.19 g/mol .

PropertyValueReference
Molecular FormulaC₇H₅FN₂O₂S
Molecular Weight200.19
Physical FormSolid
InChI1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12)
SMILESNS(=O)(=O)c1ccc(F)c(c1)C#N

The key structural features that contribute to its utility as a pharmacophore are:

  • The Sulfonamide Moiety: This group is a well-established zinc-binding group (ZBG) and is crucial for the inhibition of metalloenzymes, most notably carbonic anhydrases.[1] The primary sulfonamide can form a key coordination bond with the zinc ion in the active site of these enzymes.[1]

  • The Cyano Group: This electron-withdrawing group can modulate the electronic properties of the aromatic ring and can participate in hydrogen bonding or dipole-dipole interactions within a protein's active site.

  • The Fluorine Atom: The presence of a fluorine atom can enhance binding affinity through various non-covalent interactions, improve metabolic stability, and modulate the pKa of the sulfonamide group.

  • The Aromatic Ring: The benzene ring serves as a rigid scaffold, allowing for the precise spatial orientation of the other functional groups. It also provides a platform for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Plausible Synthetic Strategies

While a detailed, step-by-step, publicly available synthesis protocol for 3-cyano-4-fluorobenzenesulfonamide is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions and procedures for analogous compounds. One potential strategy involves a multi-step synthesis starting from a commercially available precursor.

A potential, yet unvalidated, synthetic workflow is outlined below. Researchers should note that optimization of reaction conditions would be necessary.

G cluster_0 Plausible Synthetic Workflow start Starting Material: 2-Fluoro-5-nitrotoluene step1 Oxidation start->step1 e.g., KMnO4 step2 Reduction step1->step2 e.g., SnCl2, HCl step3 Sandmeyer Reaction (Cyanation) step2->step3 1. NaNO2, HCl 2. CuCN step4 Chlorosulfonation step3->step4 ClSO3H step5 Amination step4->step5 NH4OH end_product 3-Cyano-4-fluorobenzenesulfonamide step5->end_product

Caption: Simplified schematic of sulfonamide binding to the carbonic anhydrase II active site.

Quantitative Data for Representative Benzenesulfonamide-based CA Inhibitors:

Compound ClassTarget IsoformInhibition Constant (Ki)Reference
Benzenesulfonamides with cyanoacrylamide moietieshCA IXLow nanomolar to subnanomolar[2]
Benzenesulfonamides with cyanoacrylamide moietieshCA XIILow nanomolar to subnanomolar[2]
Benzenesulfonamides with aroylhydrazone moietieshCA II0.56 - 17.1 nM[3]
Benzenesulfonamides with aroylhydrazone moietieshCA IX4.5 - 47.0 nM[3]
4-CyanamidobenzenesulfonamidesStCA150.7 - 91.1 nM[4]
VLA-4 Antagonists

Very Late Antigen-4 (VLA-4), an integrin receptor, plays a crucial role in cell adhesion and is a validated target for inflammatory diseases. The 3-cyanobenzenesulfonyl moiety has been incorporated into potent and orally active VLA-4 antagonists.

In a series of prolyl-N-isonicotinoyl-(L)-4-aminophenylalanine derivatives, the presence of a 3-cyanobenzenesulfonyl group was found to be a key feature for high potency. [5]The optimization of these compounds led to the discovery of MK-0617, a highly potent VLA-4 antagonist. [5]The structure-activity relationship (SAR) studies in this series highlighted the importance of the substitution pattern on the proline ring and the nature of the acyl group on the phenylalanine nitrogen for achieving high affinity and good in vivo receptor occupancy. [5]

PET Imaging Agents for GRPR-Expressing Tumors

The 3-cyano-4-fluorobenzoyl moiety has been utilized as a prosthetic group for the ¹⁸F-radiolabeling of peptides for Positron Emission Tomography (PET) imaging. Specifically, it has been conjugated to bombesin (BN) analogues to target the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers, including prostate and breast cancer. [6][7] The resulting radiotracers, such as [¹⁸F]6b and [¹⁸F]7b, have shown specific uptake in GRPR-expressing tumors in preclinical models. [6]The 3-cyano-4-[¹⁸F]fluorobenzoyl group provides a stable and efficient way to introduce the positron-emitting ¹⁸F isotope into the peptide structure.

Biodistribution Data for a [¹⁸F]-labeled Bombesin Analogue ([¹⁸F]6b) in a PC-3 Tumor Model:

Tissue% Injected Dose/gram (ID/g) at 30 min% Injected Dose/gram (ID/g) at 1 hr
Tumor2.36 ± 0.471.8 ± 1.56
Pancreas (GRPR-rich)2.57 ± 0.03-
Bone4.36 ± 0.344.64 ± 0.42

Data from Mu et al. as cited in the NCBI Bookshelf.[6]

Experimental Workflow for Scaffold-Based Drug Discovery

The development of novel therapeutic agents based on the 3-cyano-4-fluorobenzenesulfonamide scaffold typically follows a well-defined experimental workflow.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Scaffold Selection (3-Cyano-4-fluorobenzenesulfonamide) B Library Synthesis (Parallel Synthesis) A->B C High-Throughput Screening (HTS) (Biochemical or Cell-based Assays) B->C D Hit Identification C->D E Hit-to-Lead Optimization (SAR Studies) D->E E->C Iterative Optimization F Lead Candidate Selection E->F G In Vivo Efficacy and Pharmacokinetic Studies F->G H Preclinical Development G->H

Caption: A generalized experimental workflow for drug discovery using a pharmacophore scaffold.

Conclusion and Future Perspectives

The 3-cyano-4-fluorobenzenesulfonamide scaffold represents a privileged starting point for the design of novel therapeutic agents. Its inherent structural and electronic features, combined with the potential for diverse chemical modifications, make it a valuable tool in the medicinal chemist's arsenal. The demonstrated success in developing potent inhibitors for carbonic anhydrases and VLA-4, as well as its utility in diagnostic imaging, underscores the versatility of this pharmacophore.

Future research efforts could focus on exploring the application of this scaffold against other metalloenzymes, leveraging the cyano and fluoro substituents for novel interactions with other target classes, and employing advanced computational methods to guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

  • Di Cesare Mannelli, L., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.
  • Baronas, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal.
  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science.
  • Alterio, V., et al. (2006). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry.
  • (This citation is intentionally left blank to maintain numbering consistency with the thought process).
  • (This citation is intentionally left blank to maintain numbering consistency with the thought process).
  • Ghorab, M. M., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry Letters.
  • Dudutienė, V., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • Alafeefy, A. M., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,t[1][8][9]riazolo[3,4-b]t[1][10][9]hiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • D'Ascenzio, M., et al. (2021). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Leung, K. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. In Molecular Imaging and Contrast Agent Database (MICAD).
  • (This citation is intentionally left blank to maintain numbering consistency with the thought process).
  • (This citation is intentionally left blank to maintain numbering consistency with the thought process).
  • (This citation is intentionally left blank to maintain numbering consistency with the thought process).
  • Venkatraman, S., et al. (2009). Discovery of N-{N-[(3-cyanobenzene) sulfonyl]-4(R)-(3,3-difluoropiperidin-1-yl)-(l)-prolyl}-4-[(3',5'-dichloro-isonicotinoyl) Amino]-(L)-Phenylalanine (MK-0617), a Highly Potent and Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry Letters.
  • Honer, M., et al. (2011). Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. In Molecular Imaging and Contrast Agent Database (MICAD).
  • (This citation is intentionally left blank to maintain numbering consistency with the thought process).
  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Google Patents. CN104844672A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.
  • (This citation is intentionally left blank to maintain numbering consistency with the thought process).
  • Organic Syntheses. 4-Formylbenzenesulfonamide. [Link]

Sources

A Theoretical Deep Dive into the Electronic Landscape of 3-Cyano-4-fluorobenzenesulfonamide: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of 3-Cyano-4-fluorobenzenesulfonamide in Medicinal Chemistry

3-Cyano-4-fluorobenzenesulfonamide is a synthetically accessible aromatic compound characterized by the presence of three key functional groups: a sulfonamide (-SO₂NH₂), a cyano (-CN), and a fluorine (-F) atom. This unique combination of substituents on a benzene ring confers a distinct electronic profile, making it a molecule of significant interest in the field of drug discovery and development. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and notably, carbonic anhydrase inhibitors. The introduction of a strong electron-withdrawing cyano group and a highly electronegative fluorine atom can profoundly modulate the molecule's electronic properties, such as its acidity, reactivity, and intermolecular interaction potential. These modifications are crucial for fine-tuning the binding affinity and selectivity of drug candidates for their biological targets.

This technical guide provides a comprehensive theoretical framework for elucidating the electronic properties of 3-Cyano-4-fluorobenzenesulfonamide. We will delve into the application of robust computational chemistry methods, primarily Density Functional Theory (DFT), to dissect the molecule's electronic structure. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical insights for the rational design of novel therapeutics based on the benzenesulfonamide scaffold.

Part 1: Unveiling the Electronic Architecture through Computational Chemistry

The judicious application of computational methods is paramount to understanding the electronic behavior of a molecule at the quantum level. For 3-Cyano-4-fluorobenzenesulfonamide, a multi-faceted approach employing Density Functional Theory (DFT) is the cornerstone of a thorough investigation.

The Rationale for DFT in Analyzing Substituted Benzenesulfonamides

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost. Unlike more computationally expensive ab initio methods, DFT is well-suited for studying molecules of pharmaceutical interest. The choice of DFT is underpinned by its ability to provide reliable predictions of various electronic properties, including molecular orbital energies, electron density distribution, and electrostatic potential. For substituted benzenesulfonamides, DFT calculations have been successfully employed to explore structure-activity relationships and to rationalize the binding of these molecules to biological targets such as carbonic anhydrase.[1][2]

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

The following protocol outlines a standard workflow for performing DFT calculations on 3-Cyano-4-fluorobenzenesulfonamide. This protocol is designed to be a self-validating system by employing a widely accepted level of theory and basis set.

Step 1: Molecular Geometry Optimization

  • Objective: To determine the most stable three-dimensional conformation of the molecule.

  • Method: The initial structure of 3-Cyano-4-fluorobenzenesulfonamide can be built using molecular modeling software. This structure is then optimized using a DFT functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is a common and effective choice for this type of molecule, as it includes polarization functions on heavy atoms to accurately describe the bonding environment.

  • Verification: The optimization is considered complete when the forces on all atoms are close to zero, and the vibrational frequency analysis yields no imaginary frequencies, confirming that the structure corresponds to a true energy minimum.

Step 2: Calculation of Electronic Properties

  • Objective: To compute key electronic descriptors that govern the molecule's reactivity and interaction potential.

  • Method: Using the optimized geometry from Step 1, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)).

  • Key Properties to Analyze:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting non-covalent interactions with a biological target.

    • Mulliken Atomic Charges: These charges provide a quantitative measure of the electron distribution among the atoms in the molecule.

Step 3: Solvation Effects

  • Objective: To account for the influence of a solvent environment on the molecule's electronic properties.

  • Method: The calculations from Step 2 can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is particularly important for predicting properties in a biological medium, which is aqueous in nature.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the theoretical investigation into the electronic properties of 3-Cyano-4-fluorobenzenesulfonamide.

computational_workflow start Start: Define Molecular Structure of 3-Cyano-4-fluorobenzenesulfonamide geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis validation Validation: No Imaginary Frequencies? freq_analysis->validation validation->geom_opt No, re-optimize single_point Single-Point Energy Calculation (Optimized Geometry) validation->single_point Yes properties Calculation of Electronic Properties: - HOMO/LUMO - MEP - Mulliken Charges single_point->properties solvation Inclusion of Solvation Model (e.g., PCM) properties->solvation analysis Analysis and Interpretation of Results solvation->analysis end End: Elucidation of Electronic Properties analysis->end activity_pathway cluster_0 Theoretical Electronic Properties cluster_1 Molecular Interactions cluster_2 Biological Activity homo_lumo HOMO/LUMO Energies (Reactivity) electrostatic Electrostatic Interactions (Charge Distribution) homo_lumo->electrostatic mep Molecular Electrostatic Potential (Interaction Sites) h_bonding Hydrogen Bonding Potential (Sulfonamide, Cyano, Fluoro) mep->h_bonding charges Atomic Charges (Polarity) charges->electrostatic binding Target Binding Affinity and Selectivity h_bonding->binding electrostatic->binding hydrophobic Hydrophobic Interactions (Aromatic Ring) hydrophobic->binding inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) binding->inhibition

Caption: The relationship between theoretical electronic properties, molecular interactions, and biological activity.

Conclusion: A Roadmap for Rational Drug Design

This technical guide has provided a comprehensive overview of the theoretical approaches to understanding the electronic properties of 3-Cyano-4-fluorobenzenesulfonamide. By leveraging the power of computational chemistry, particularly Density Functional Theory, researchers can gain deep insights into the molecule's reactivity, interaction potential, and structure-activity relationships. The detailed protocols and conceptual frameworks presented herein serve as a roadmap for the rational design of novel drug candidates based on this promising scaffold. The ability to predict and understand the electronic landscape of a molecule before its synthesis is a cornerstone of modern drug discovery, enabling the development of more potent, selective, and safer therapeutics.

References

  • Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. ResearchGate. [Link]

  • Correlation Analyses on Binding Affinity of Substituted Benzenesulfonamides with Carbonic Anhydrase Using ab Initio MO Calculations on Their Complex Structures. R Discovery. [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central. [Link]

  • A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. OUCI. [Link]

  • 3-Cyano-4-[18F]fluoro-benzoyl-Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. National Center for Biotechnology Information. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

  • N-substituted benzenesulfonamide compounds: DNA binding properties and molecular docking studies. Taylor & Francis Online. [Link]

  • Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. ResearchGate. [Link]

  • The structures, together with electron charge densities, of benzenesulfonamide and organic solvents used in this study. ResearchGate. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]

  • 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. National Center for Biotechnology Information. [Link]

  • Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. PubMed. [Link]

  • Electronic Properties of Cyano Ionic Liquids: a Valence Band Photoemission Study. PubMed. [Link]

  • Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. National Center for Biotechnology Information. [Link]

  • Theoretical Study on the Effect of Cyano- and Dimethylamine-Group on ESIPT Behavior and Luminescent Properties of Novel Flavone-Based Fluorophore. PubMed. [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. National Institutes of Health. [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. [Link]

  • Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). National Institutes of Health. [Link]

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • Structural, computational and in silico studies of 4-bromo-3-flurobenzonitrile as anti-Alzheimer and anti-Parkinson agents. PubMed. [Link]

  • The Unusually Strong Effect of a 4-Cyano Group upon Electronic Spectra and Dissociation Constants of 3-Substituted 7-Hydroxycoumarin. ResearchGate. [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Utilizing 3-Cyano-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is crucial for pH regulation, CO₂ transport, electrolyte balance, and numerous biosynthetic pathways. The existence of at least 15 human CA isoforms, each with distinct tissue distribution and subcellular localization, has rendered them attractive targets for therapeutic intervention in a wide array of diseases.[1][2]

The inhibition of specific CA isoforms has been clinically validated for the treatment of various pathologies. For instance, CA inhibitors are established drugs for managing glaucoma, epilepsy, and edema.[3][4] More recently, the role of tumor-associated CA isoforms, particularly CA IX and CA XII, in cancer progression and chemoresistance has spurred significant interest in developing novel and selective inhibitors as anticancer agents.[5][6]

The benzenesulfonamide scaffold is a cornerstone in the design of potent CA inhibitors. The primary sulfonamide group (—SO₂NH₂) is the key pharmacophore, binding to the zinc ion within the enzyme's active site and disrupting its catalytic activity.[7] This guide focuses on the strategic use of 3-Cyano-4-fluorobenzenesulfonamide as a versatile starting material for the synthesis of a diverse library of potent and potentially selective carbonic anhydrase inhibitors.

Mechanistic Insights: How Sulfonamides Inhibit Carbonic Anhydrase

The catalytic cycle of carbonic anhydrase is a two-step process. First, a zinc-bound hydroxide ion acts as a potent nucleophile, attacking a molecule of carbon dioxide to form bicarbonate. The bicarbonate is then displaced by a water molecule. The second, and often rate-limiting, step is the regeneration of the zinc-bound hydroxide through the ionization of the coordinated water molecule, which involves the transfer of a proton to the surrounding medium.

Primary sulfonamides, such as those derived from 3-Cyano-4-fluorobenzenesulfonamide, act as potent inhibitors by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the active site, effectively blocking the binding of water and preventing the regeneration of the catalytic zinc-hydroxide species.

Diagram: Catalytic Cycle of Carbonic Anhydrase and Inhibition by Sulfonamides

G cluster_cycle Catalytic Cycle cluster_inhibition Inhibition E-Zn-OH E-Zn-OH⁻ E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 + CO₂ E-Zn-H2O E-Zn-H₂O E-Zn-HCO3->E-Zn-H2O + H₂O - HCO₃⁻ E-Zn-H2O->E-Zn-OH - H⁺ Inhibited_Complex E-Zn-NHSO₂-R E-Zn-H2O->Inhibited_Complex + R-SO₂NH₂ - H₂O Inhibitor R-SO₂NH⁻

Caption: The catalytic cycle of carbonic anhydrase and its disruption by a sulfonamide inhibitor.

Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution (SNAr)

The synthetic approach to generating a library of carbonic anhydrase inhibitors from 3-Cyano-4-fluorobenzenesulfonamide hinges on the principles of Nucleophilic Aromatic Substitution (SNAr) . The benzene ring of this starting material is rendered electron-deficient by the strong electron-withdrawing effects of both the cyano (—CN) and the sulfonamide (—SO₂NH₂) groups. This electronic activation makes the aromatic ring susceptible to attack by nucleophiles.

The fluorine atom at the 4-position is an excellent leaving group in SNAr reactions, primarily due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the ipso-carbon. The general reaction scheme involves the displacement of the fluoride ion by a primary or secondary amine, leading to the formation of a diverse array of 4-amino-substituted-3-cyanobenzenesulfonamides.

Diagram: General Synthetic Workflow

G Start 3-Cyano-4-fluorobenzenesulfonamide Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Amine Primary or Secondary Amine (R₁R₂NH) Amine->Reaction Product 4-Amino-substituted-3-cyanobenzenesulfonamide Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Assay In Vitro CA Inhibition Assay Characterization->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR

Caption: Workflow for the synthesis and evaluation of carbonic anhydrase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-(Alkyl/Aryl-amino)-3-cyanobenzenesulfonamides

This protocol describes a general method for the nucleophilic aromatic substitution reaction between 3-Cyano-4-fluorobenzenesulfonamide and a variety of primary and secondary amines.

Materials and Reagents:

  • 3-Cyano-4-fluorobenzenesulfonamide

  • Selected primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Cyano-4-fluorobenzenesulfonamide (1.0 eq.) in anhydrous DMF or DMSO.

  • Base and Nucleophile Addition: Add the selected amine (1.1-1.5 eq.) to the solution, followed by the addition of a base such as potassium carbonate (2.0 eq.) or DIPEA (2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 4-(alkyl/aryl-amino)-3-cyanobenzenesulfonamide derivative.

Table 1: Representative Reaction Conditions and Expected Outcomes

Amine NucleophileBaseSolventTemperature (°C)Time (h)Expected Product Structure
PiperidineK₂CO₃DMF100123-Cyano-4-(piperidin-1-yl)benzenesulfonamide
MorpholineK₂CO₃DMSO110163-Cyano-4-morpholinobenzenesulfonamide
BenzylamineDIPEADMF90244-(Benzylamino)-3-cyanobenzenesulfonamide
AnilineK₂CO₃DMSO120183-Cyano-4-(phenylamino)benzenesulfonamide
Protocol 2: Characterization of Synthesized Inhibitors

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of protons on the aromatic ring and the newly introduced alkyl/aryl groups.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide (around 1350 cm⁻¹ and 1160 cm⁻¹) and the N-H stretch for secondary sulfonamides (around 3300-3200 cm⁻¹).

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a common method for assessing the inhibitory activity of the synthesized compounds against various CA isoforms. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP).[3] The rate of p-NP formation is monitored spectrophotometrically.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (prepared fresh in acetonitrile or DMSO)

  • Synthesized inhibitor stock solutions (in DMSO)

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: Assay Buffer + Substrate Solution

    • Maximum Activity (Control): Assay Buffer + DMSO (vehicle) + CA Enzyme Solution + Substrate Solution

    • Test Compound: Assay Buffer + Diluted Inhibitor Solution + CA Enzyme Solution + Substrate Solution

    • Positive Control: Assay Buffer + Diluted Acetazolamide Solution + CA Enzyme Solution + Substrate Solution

  • Enzyme-Inhibitor Pre-incubation: Add the assay buffer, followed by the respective inhibitor solutions (or DMSO for the control). Then, add the CA enzyme working solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[3]

  • Reaction Initiation and Measurement: Initiate the reaction by adding the p-NPA substrate solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the maximum activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Representative Data Presentation for CA Inhibition

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Selectivity Index (hCA II / hCA IX)
Acetazolamide25012255.70.48
Compound A 1501052.12.0
Compound B 300251.50.816.7
Compound C >100050080356.25

Note: Data are hypothetical and for illustrative purposes only.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The synthesis protocol includes in-process monitoring (TLC) and concluding with rigorous purification and characterization steps (NMR, MS, IR) to ensure the identity and purity of the final compounds. The biological assay incorporates essential controls, including a blank, a maximum activity control, and a positive control with a known inhibitor (acetazolamide). Running experiments in triplicate and determining IC₅₀ values allows for robust and reproducible assessment of inhibitor potency. The comparison of inhibitory activity across different CA isoforms is critical for establishing the selectivity profile of the newly synthesized compounds.

Conclusion

3-Cyano-4-fluorobenzenesulfonamide is a highly valuable and versatile starting material for the synthesis of novel carbonic anhydrase inhibitors. The strategic application of nucleophilic aromatic substitution allows for the facile introduction of a wide range of chemical diversity at the 4-position of the benzenesulfonamide ring. This approach, combined with robust characterization and standardized biological evaluation, provides a powerful platform for the discovery and development of potent and isoform-selective CA inhibitors for a variety of therapeutic applications.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Aggarwal, M., et al. (2013). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry.
  • Lindskog, S., & Coleman, J. E. (1973). The Catalytic Mechanism of Carbonic Anhydrase. Proceedings of the National Academy of Sciences. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Lindskog, S. (1973). The catalytic mechanism of carbonic anhydrase. PubMed. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Silverman, D. N. (1991). The catalytic mechanism of carbonic anhydrase. Canadian Journal of Botany. [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimie. [Link]

  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lindskog, S., & Coleman, J. E. (1973). The Catalytic Mechanism of Carbonic Anhydrase. PMC - NIH. [Link]

  • Saito, R., et al. (2004). A Tour of Carbonic Anhydrase. Acta Crystallographica Section D: Biological Crystallography.
  • Maresca, A., et al. (2010). Carbonic Anhydrase Inhibitors. Cloning, Characterization, and Inhibition Studies of a New β-Carbonic Anhydrase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. [Link]

  • Pradhan, S., et al. (2015). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. Metabolites. [Link]

  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
  • Cole, C. H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. [Link]

  • BenchChem. (2025). 6-Sulfamoylnicotinamide: A Technical Overview of its Role as a Carbonic Anhydrase Inhibitor.
  • Pichake, J., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters. [Link]

  • Gecibesler, I. H., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • D'Ascenzio, M., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mondal, S., & Guria, M. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. [Link]

  • Cole, C. H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Gecibesler, I. H., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Buzzi, R., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. [Link]

  • Venkatraman, S., et al. (2009). Discovery of N-{N-[(3-cyanobenzene) sulfonyl]-4(R)-(3,3-difluoropiperidin-1-yl)-(l)-prolyl}-4-[(3',5'-dichloro-isonicotinoyl) Amino]-(L)-Phenylalanine (MK-0617), a Highly Potent and Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Warhi, T., et al. (2021). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry. [Link]

  • Mu, L., & Chen, X. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Cyano-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

The quest for novel kinase inhibitors remains a focal point in contemporary drug discovery, driven by the central role of kinases in cellular signaling and their dysregulation in diseases such as cancer.[1] The 3-cyano-4-fluorobenzenesulfonamide scaffold has emerged as a particularly valuable starting material in the synthesis of a new generation of kinase inhibitors. Its unique electronic properties, conferred by the electron-withdrawing cyano and fluoro groups, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the construction of complex diaryl ether and biaryl amine-based inhibitors.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of kinase inhibitors derived from this versatile building block, with a focus on the underlying chemical principles and practical experimental protocols. We will explore the synthesis of potent multi-kinase inhibitors, structurally analogous to clinically approved drugs like Sorafenib and Regorafenib, and delve into the structure-activity relationships that govern their efficacy.

The Strategic Advantage of 3-Cyano-4-fluorobenzenesulfonamide in Kinase Inhibitor Synthesis

The judicious selection of starting materials is paramount in the design of efficient and modular synthetic routes. 3-Cyano-4-fluorobenzenesulfonamide offers several distinct advantages for the synthesis of kinase inhibitors:

  • Activated Aromatic System: The potent electron-withdrawing nature of the cyano and sulfonamide groups, ortho and para to the fluorine atom respectively, significantly activates the aryl fluoride towards nucleophilic aromatic substitution. This facilitates the formation of a crucial diaryl ether or biaryl amine linkage under relatively mild reaction conditions.[3]

  • Structural Mimicry and Key Interactions: The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known to participate in key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[4]

  • Modularity and Diversity: The synthetic accessibility of a wide range of substituted phenols and anilines allows for the generation of diverse libraries of kinase inhibitors from a common 3-cyano-4-fluorobenzenesulfonamide core, enabling extensive structure-activity relationship (SAR) studies.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds

The synthesis of kinase inhibitors from 3-cyano-4-fluorobenzenesulfonamide typically proceeds through a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom of 3-cyano-4-fluorobenzenesulfonamide is displaced by a suitably substituted phenol or aniline derivative to form a diaryl ether or biaryl amine intermediate. This reaction is the linchpin of the synthetic strategy.

  • Urea Formation or Amide Coupling: The resulting intermediate, now bearing a reactive amino group from the aminophenol or a related functional handle, is further elaborated. A common transformation is the reaction with an isocyanate to form a diaryl urea, a key structural motif in many kinase inhibitors, including Sorafenib and Regorafenib.[5]

This modular approach is illustrated in the following workflow diagram:

G A 3-Cyano-4-fluorobenzenesulfonamide C Nucleophilic Aromatic Substitution (SNAr) A->C 1 B Substituted Aminophenol B->C 2 D Diaryl Ether Intermediate C->D F Urea Formation D->F 1 E Isocyanate E->F 2 G Final Kinase Inhibitor F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis, Survival Inhibitor Synthesized Kinase Inhibitor Inhibitor->RTK Inhibitor->Raf

Sources

Application Notes & Protocols: Development of ¹⁸F-Labeled PET Imaging Agents from the 3-Cyano-4-fluorobenzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Cyano-4-fluorobenzenesulfonamide Scaffold

The development of targeted Positron Emission Tomography (PET) imaging agents is a cornerstone of modern molecular medicine, enabling non-invasive visualization and quantification of biological processes at the molecular level. The choice of a core chemical scaffold is a critical decision that dictates the radiolabeling strategy, pharmacokinetic properties, and target affinity of the final tracer. The 3-cyano-4-fluorobenzenesulfonamide structure represents a highly strategic platform for the development of novel ¹⁸F-labeled PET agents for several compelling reasons:

  • Activated System for Nucleophilic ¹⁸F-Fluorination: The fluorine atom at the C4 position is on an aromatic ring that is strongly activated towards nucleophilic aromatic substitution (SₙAr). This activation is achieved by the potent electron-withdrawing effects of the cyano (-CN) group at the C3 position and the sulfonamide (-SO₂NH₂) group at the C1 position.[1][2] This intrinsic chemical reactivity is ideal for the direct, one-step incorporation of cyclotron-produced [¹⁸F]fluoride, which is the most widely used radionuclide for PET imaging due to its favorable decay characteristics.[3]

  • Proven Pharmacophore for Key Oncologic Targets: The benzenesulfonamide motif is a well-established pharmacophore known to bind with high affinity to the active site of carbonic anhydrases (CAs).[4][5] Specifically, Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors in response to hypoxia.[6] Its expression is often correlated with poor patient prognosis and resistance to therapy, making it a prime target for cancer imaging and therapy.[5][7] Developing PET agents from this scaffold provides a direct pathway to imaging tumor hypoxia, a critical factor in cancer biology.

This guide provides a comprehensive overview of the methodologies and protocols required to advance a PET imaging agent from the 3-cyano-4-fluorobenzenesulfonamide scaffold, covering precursor design, automated radiosynthesis, purification, quality control, and preclinical evaluation strategies.

Part 1: Precursor Design for ¹⁸F-Radiolabeling

While direct isotope exchange on the 3-cyano-4-fluorobenzenesulfonamide scaffold is conceivable, achieving high specific activity—a critical parameter for PET imaging to avoid unwanted pharmacological effects—often necessitates the use of a precursor with a more effective leaving group than ¹⁹F. For an efficient SₙAr reaction, a precursor is designed where the C4 position is substituted with a group that is readily displaced by [¹⁸F]fluoride.

Causality of Precursor Choice: The goal is to maximize the radiochemical yield (RCY) and molar activity (Aₘ). A leaving group like a trimethylammonium salt or a nitro group is superior to a fluoride for this purpose. The trimethylammonium group, in particular, offers excellent solubility in the organic solvents used for labeling and serves as a potent leaving group upon nucleophilic attack.[8]

Hypothetical Precursor Synthesis: A common strategy involves synthesizing a precursor with a trimethylammonium triflate leaving group. This multi-step synthesis would start from a commercially available precursor and is a standard procedure in medicinal chemistry.

Part 2: Automated Radiosynthesis Protocol

The following is a detailed protocol for the automated radiosynthesis of an ¹⁸F-labeled tracer, herein referred to as [¹⁸F]CFS (¹⁸F-Cyano-Fluoro-Sulfonamide), from a trimethylammonium precursor. This protocol is designed for a common automated synthesis module.

Core Principle: Nucleophilic Aromatic Substitution (SₙAr)

The reaction proceeds via the attack of the highly nucleophilic [¹⁸F]fluoride anion on the electron-deficient carbon at the C4 position of the benzene ring. The presence of the ortho-cyano and para-sulfonyl groups stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the leaving group.[1][2]

G cluster_0 SₙAr Mechanism Reactants Precursor (Ar-LG) + [¹⁸F]F⁻/K222 TransitionState Meisenheimer Complex [Ar(LG)(¹⁸F)]⁻ Reactants->TransitionState Nucleophilic Attack Products [¹⁸F]Ar + LG⁻ TransitionState->Products Leaving Group Departure G cluster_workflow Automated Radiosynthesis Workflow Cyclotron [¹⁸F]Fluoride in H₂¹⁸O (from Cyclotron) QMA 1. QMA Cartridge Trapping Cyclotron->QMA Elution 2. Elution with K₂₂₂/K₂CO₃ QMA->Elution Drying 3. Azeotropic Drying Elution->Drying Reaction 4. Add Precursor in DMSO Heat (120-150 °C, 15 min) Drying->Reaction Quench 5. Quench Reaction Reaction->Quench SPE 6. SPE Cleanup (e.g., C18) Quench->SPE HPLC 7. Semi-Prep HPLC Purification SPE->HPLC Formulation 8. Formulation in Saline/EtOH HPLC->Formulation QC 9. Quality Control Formulation->QC

Caption: A typical automated workflow for the synthesis of an ¹⁸F-labeled PET tracer.

Part 3: Purification and Formulation

Purification is essential to remove the unreacted [¹⁸F]fluoride, precursor, and any radiochemical or chemical impurities. A two-stage process is standard.

  • Solid-Phase Extraction (SPE):

    • The quenched reaction mixture is passed through a C18 Sep-Pak cartridge.

    • The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • The desired product and precursor are retained on the C18 sorbent and then eluted with an organic solvent like acetonitrile or ethanol.

    • Rationale: This is a rapid, crude cleanup step that prepares the mixture for the high-resolution HPLC purification by removing components that could interfere with the column.

  • Semi-Preparative HPLC:

    • The eluate from the SPE step is injected onto a semi-preparative reverse-phase C18 HPLC column.

    • A mobile phase gradient (e.g., water and acetonitrile, often with 0.1% trifluoroacetic acid) is used to separate the ¹⁸F-labeled product from the precursor and any byproducts.

    • The radioactive peak corresponding to the product is collected.

    • Rationale: HPLC provides the high resolution necessary to separate the labeled product from the structurally similar precursor, ensuring high chemical and radiochemical purity.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The product is then eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline to achieve the final injectable formulation (typically <10% ethanol).

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Part 4: Quality Control Protocols

All radiotracers for clinical or preclinical use must pass a series of QC tests to ensure patient safety and data integrity.

Protocol: Analytical Radio-HPLC
  • System: An analytical HPLC system with a reverse-phase C18 column and tandem detectors (UV and radiation).

  • Method: A small aliquot of the final product is injected. A gradient method similar to the preparative run is used.

  • Analysis: The retention time of the radioactive peak is compared to that of a non-radioactive reference standard. Radiochemical purity is calculated as the percentage of total radioactivity that elutes as the desired product peak.

  • Acceptance Criterion: Radiochemical Purity > 95%. [4]

Protocol: Molar Activity (Aₘ) Determination
  • Method: The concentration of the non-radioactive compound in the final product is determined from the analytical HPLC UV chromatogram by comparing the peak area to a standard curve of known concentrations.

  • Calculation: The total radioactivity at the end of synthesis (EOS) is divided by the calculated number of moles of the compound.

  • Acceptance Criterion: Aₘ should be as high as possible, typically > 40 GBq/µmol, to minimize potential pharmacological effects. [4]

    Parameter Typical Value / Range Rationale
    Total Synthesis Time 50 - 70 minutes Minimizes decay of ¹⁸F (t½ ≈ 110 min).
    Radiochemical Yield (RCY) 15 - 40% (decay-corrected) Efficiency of the labeling reaction and purification. [4][5]
    Radiochemical Purity > 95% Ensures signal is from the intended tracer. [4]

    | Molar Activity (Aₘ) | > 40 GBq/µmol (1.1 Ci/µmol) | Minimizes mass effects and ensures tracer conditions. [5]|

Table 1: Summary of typical radiosynthesis and quality control parameters for ¹⁸F-labeled small molecules.

Part 5: Application - Preclinical Evaluation

Once the radiotracer is synthesized and passes QC, its biological activity must be evaluated. For a tracer targeting CA-IX, this would involve cell-based assays and in vivo imaging.

Protocol: In Vitro Plasma Stability
  • Incubation: A small amount of the purified radiotracer is incubated in fresh mouse or human plasma at 37 °C.

  • Sampling: Aliquots are taken at various time points (e.g., 5, 30, 60, 120 min).

  • Analysis: Plasma proteins are precipitated (e.g., with cold acetonitrile), and the supernatant is analyzed by radio-HPLC to determine the percentage of the intact parent compound remaining. [9]4. Objective: To ensure the tracer is sufficiently stable in the bloodstream to reach its target.

Protocol: PET/CT Imaging in Tumor Xenograft Models
  • Model: Immunocompromised mice bearing subcutaneous tumors from a human cancer cell line known to express the target (e.g., HT-29 colorectal cancer cells for high CA-IX expression). [4][6]2. Injection: Mice are injected intravenously (tail vein) with a dose of the ¹⁸F-labeled tracer (e.g., 3.7-7.4 MBq).

  • Imaging: Dynamic or static PET/CT scans are acquired at one or more time points post-injection (e.g., 60 minutes).

  • Specificity Check (Blocking Study): A cohort of animals is co-injected with an excess of a known non-radioactive inhibitor (e.g., acetazolamide) to demonstrate that tumor uptake is target-specific.

  • Biodistribution: After the final scan, tissues are harvested, weighed, and counted in a gamma counter to quantify the tracer uptake, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

OrganHypothetical Uptake (%ID/g) at 1h p.i.Rationale / Comparison
Tumor (CA-IX+) 2.5 ± 0.5High uptake is desired for good imaging contrast. Similar tracers show uptakes of 0.3-2.3 %ID/g. [6][9]
Tumor (Blocked) 0.5 ± 0.1Significant reduction demonstrates target-specific binding.
Blood 0.4 ± 0.1Rapid blood clearance is favorable for low background signal.
Muscle 0.3 ± 0.1Used to calculate Tumor-to-Muscle ratios for contrast. [9]
Kidneys 15.0 ± 3.0Sulfonamides often show high renal clearance. [6][9]
Liver 1.8 ± 0.4Indicates potential hepatobiliary clearance. [9]
Bone 0.6 ± 0.2Low bone uptake indicates minimal defluorination of the tracer.

Table 2: Hypothetical biodistribution data for an ¹⁸F-labeled sulfonamide tracer, based on published values for similar agents.

Conclusion and Future Directions

The 3-cyano-4-fluorobenzenesulfonamide scaffold provides a chemically robust and biologically relevant starting point for the development of novel ¹⁸F-labeled PET imaging agents. The strong activation of the aromatic ring for nucleophilic substitution allows for efficient and direct radiolabeling. The inherent affinity of the sulfonamide moiety for carbonic anhydrases makes this class of compounds particularly promising for imaging tumor hypoxia. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, purify, and evaluate these promising agents, paving the way for new tools in cancer diagnosis and treatment monitoring.

References

  • Bécaud, J., et al. (2009). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. Bioconjugate chemistry.
  • Pan, J., et al. (2015). Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX-Targeted PET Imaging. Journal of Nuclear Medicine.
  • Lee, E., et al. (2016). Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-). Nature.
  • Kast, S. E., et al. (2017). Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Li, Z., et al. (2024). Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3. American Journal of Nuclear Medicine and Molecular Imaging.
  • Lee, E., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. Available at: [Link]

  • Asti, M., et al. (2022). PET Imaging of Carbonic Anhydrase IX Expression of HT-29 Tumor Xenograft Mice with 68Ga-Labeled Benzenesulfonamides. Molecular Imaging and Biology.
  • Neuber, C., et al. (2019). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules. Available at: [Link]

  • Kast, S. E., et al. (2017). Design, synthesis and evaluation of F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kumar, D., et al. (2020). Radiosynthesis and evaluation of [18F]FMTP, a COX-2 PET ligand. EJNMMI Radiopharmacy and Chemistry.
  • Tourwe, J., et al. (2015). Synthesis and preclinical evaluation of an 18F labeled PDE7 inhibitor for PET neuroimaging. Nuclear Medicine and Biology.
  • Affinisep. (n.d.). 18F Aromatic Nucleophilic Substitution. Affinisep.
  • Zhu, H., et al. (2018). Radiosynthesis and biological evaluation of 18F-labeled 4-anilinoquinazoline derivative (18F-FEA-Erlotinib) as a potential EGFR PET agent. Bioorganic & Medicinal Chemistry.
  • Zha, Z., et al. (2022). Radiosynthesis, preclinical evaluation and pilot clinical PET imaging study of a 18F-labeled tracer targeting fibroblast activation protein. European Journal of Nuclear Medicine and Molecular Imaging.
  • McCarthy, J. R., et al. (2009). 18F Labeled Nanoparticles for in Vivo PET-CT Imaging. Nanomedicine. Available at: [Link]

  • Prabhakaran, J., et al. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Bioorganic & Medicinal Chemistry Letters.
  • Li, Z., et al. (2006). A thiol-reactive 18F-labeling agent, N-[2-(4-18F-fluorobenzamido)ethyl]maleimide, and synthesis of RGD peptide-based tracer for PET imaging of alpha v beta 3 integrin expression. Journal of Nuclear Medicine.
  • U.S. Patent No. 11,103,603 B2. (2021). 18F-labeled compounds for PET imaging and uses thereof. Google Patents.
  • Thakor, A. S., & Gambhir, S. S. (2013). 18F-AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. ACS Chemical Biology. Available at: [Link]

  • Hanaoka, H., et al. (2020). PET imaging and pharmacological therapy targeting carbonic anhydrase-IX high-expressing tumors using US2 platform based on bivalent ureidosulfonamide. PLOS ONE. Available at: [Link]

Sources

The Strategic deployment of 3-Cyano-4-fluorobenzenesulfonamide in the Design of Potent and Selective Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of selective enzyme inhibitors remains a cornerstone of therapeutic innovation. The ability to modulate the activity of a specific enzyme, while sparing others, is paramount to achieving desired efficacy and minimizing off-target effects. Within the medicinal chemist's armamentarium, certain molecular scaffolds have emerged as privileged structures, offering a versatile foundation for the development of potent and selective inhibitors. One such scaffold that has garnered significant interest is 3-cyano-4-fluorobenzenesulfonamide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this scaffold in the design of next-generation enzyme inhibitors. We will delve into the underlying principles that make this an attractive starting point, provide detailed protocols for its derivatization and evaluation, and offer insights into the interpretation of experimental data.

The Power of Substitution: Unpacking the Roles of the Cyano and Fluoro Moieties

The efficacy of the 3-cyano-4-fluorobenzenesulfonamide scaffold lies in the strategic placement of its functional groups. The sulfonamide moiety is a well-established pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and critically, as a zinc-binding group in metalloenzymes such as carbonic anhydrases[1]. However, it is the unique combination of the 3-cyano and 4-fluoro substituents that imparts a distinct set of properties, influencing both the pharmacokinetic and pharmacodynamic profiles of the resulting inhibitors.

The fluorine atom, with its high electronegativity and small size, can profoundly impact a molecule's properties. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with the protein target, and modulate the acidity of nearby functional groups[2][3]. In the context of the 4-fluoro position, this substituent can influence the electronic properties of the entire benzene ring, impacting the pKa of the sulfonamide and its interactions with the target enzyme.

The cyano group at the 3-position is a versatile functional group that can serve multiple roles. It is a strong electron-withdrawing group, further modulating the electronic nature of the aromatic ring. The nitrile can also participate in crucial hydrogen bonding interactions with the enzyme's active site. Importantly, the cyano group can act as a bioisostere for other functional groups, including the fluorine atom itself, offering a strategic avenue for lead optimization[4].

Designing for Selectivity: A Workflow for Inhibitor Development

The development of a selective enzyme inhibitor is a multi-step process that begins with a deep understanding of the target enzyme's structure and function. The 3-cyano-4-fluorobenzenesulfonamide scaffold provides a robust starting point that can be elaborated upon to achieve high potency and selectivity.

inhibitor_design_workflow cluster_0 Phase 1: Target Identification & Scaffold Selection cluster_1 Phase 2: Library Synthesis & In Silico Screening cluster_2 Phase 3: In Vitro Evaluation & Lead Identification cluster_3 Phase 4: Lead Optimization target_id Target Enzyme Identification (e.g., Kinase, Protease) scaffold_selection Scaffold Selection: 3-Cyano-4-fluorobenzenesulfonamide target_id->scaffold_selection Rationale: Proven pharmacophore, tunable properties library_synthesis Combinatorial Synthesis of Derivatives scaffold_selection->library_synthesis docking Molecular Docking Studies library_synthesis->docking Virtual Screening in_vitro_assay Enzyme Inhibition Assays (IC50) docking->in_vitro_assay Prioritize promising candidates selectivity_profiling Selectivity Profiling (Panel of related enzymes) in_vitro_assay->selectivity_profiling Potency & Selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_profiling->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification lead_optimization Iterative Design & Synthesis lead_identification->lead_optimization adme_testing ADME/Tox Profiling lead_optimization->adme_testing

Caption: A generalized workflow for the design of selective enzyme inhibitors starting from the 3-cyano-4-fluorobenzenesulfonamide scaffold.

Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of derivatives based on the 3-cyano-4-fluorobenzenesulfonamide scaffold and for the subsequent evaluation of their inhibitory activity.

Protocol 1: Synthesis of N-substituted 3-Cyano-4-fluorobenzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of a library of N-substituted derivatives from the parent scaffold.

Materials:

  • 3-Cyano-4-fluorobenzenesulfonyl chloride

  • A diverse library of primary and secondary amines

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-cyano-4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 eq) followed by pyridine (1.2 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-substituted 3-cyano-4-fluorobenzenesulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme. This protocol should be adapted based on the specific enzyme and substrate being studied[5].

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound (dissolved in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound in assay buffer to achieve a range of final concentrations.

    • Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer. The substrate concentration is often kept at or near its Michaelis-Menten constant (Km)[6].

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only.

    • Control wells (100% enzyme activity): Enzyme solution and DMSO (at the same final concentration as in the test wells).

    • Test wells: Enzyme solution and the desired concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately measure the change in absorbance or fluorescence over a set period using a microplate reader. The rate of this change corresponds to the initial reaction velocity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

enzyme_inhibition_assay cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis reagent_prep Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions plate_setup Pipette into 96-well plate: - Blank - Control - Test Compounds reagent_prep->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation initiate_reaction Initiate with Substrate pre_incubation->initiate_reaction measure Measure Kinetic Readout initiate_reaction->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: A schematic representation of the key steps in a typical in vitro enzyme inhibition assay.

Data Presentation and Interpretation

The primary output of an initial screen is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. However, a potent inhibitor is not necessarily a selective one. To assess selectivity, the lead compounds should be tested against a panel of related enzymes. The results can be summarized in a table for easy comparison.

Table 1: Hypothetical Inhibition Profile of a 3-Cyano-4-fluorobenzenesulfonamide Derivative

Enzyme TargetIC50 (nM)
Target Kinase A 15
Kinase B250
Kinase C>10,000
Target Protease X 50
Protease Y800
Protease Z>10,000

This hypothetical data illustrates how a derivative of the 3-cyano-4-fluorobenzenesulfonamide scaffold can be optimized to show high potency and selectivity for a specific enzyme within a family. The greater the difference in IC50 values between the target enzyme and other enzymes, the more selective the inhibitor.

Conclusion

The 3-cyano-4-fluorobenzenesulfonamide scaffold represents a valuable starting point for the design of potent and selective enzyme inhibitors. The strategic combination of the sulfonamide pharmacophore with the electronically modulating cyano and fluoro groups provides a rich platform for chemical elaboration. By following a systematic design and evaluation workflow, researchers can leverage the unique properties of this scaffold to develop novel therapeutic agents targeting a wide range of enzymes. The protocols and principles outlined in this guide are intended to provide a solid foundation for initiating such drug discovery programs.

References

  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 355-363. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]

  • General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1186-1195.
  • Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1085-1095.
  • Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers, 1(3), 268-278.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • Design and Synthesis of Proteinase Inhibitors. (n.d.). University of Kansas, Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2. (2024). Future Medicinal Chemistry, 16(8), 655-670.
  • Design and synthesis of irreversible inhibitors of foot-and-mouth disease virus 3C protease. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 868-871.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2018). Molecules, 23(11), 2989. [Link]

  • Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases. (2001). Journal of Medicinal Chemistry, 44(18), 2990-3000.
  • Design and synthesis of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. (2020). Bioorganic & Medicinal Chemistry, 28(10), 115456.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). International Journal of Molecular Sciences, 25(21), 12896.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). International Journal of Molecular Sciences, 26(13), 6466.
  • A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. (2022). RSC Medicinal Chemistry, 13(12), 1540-1549.
  • Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. (2004). CHIMIA International Journal for Chemistry, 58(3), 143-147. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). International Journal of Molecular Sciences, 24(4), 3679.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2010). Current Topics in Medicinal Chemistry, 10(6), 579-599.
  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. (2022). Molecules, 27(17), 5582.

Sources

Application Notes and Protocols for the Synthesis of 3-Cyano-4-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-cyano-4-fluorobenzenesulfonamide scaffold is a privileged structural motif in modern medicinal chemistry. The unique electronic properties conferred by the electron-withdrawing cyano and fluoro groups, combined with the versatile reactivity of the sulfonamide moiety, make this class of compounds highly valuable as intermediates in the synthesis of a wide range of biologically active molecules.[1] The strategic placement of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity, key parameters in drug design.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevailing synthetic protocols for 3-cyano-4-fluorobenzenesulfonamide and its derivatives.

The benzenesulfonamide moiety is a well-established pharmacophore, notably for its role as a zinc-binding group in metalloenzymes such as carbonic anhydrases.[1] Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including as anticancer agents, kinase inhibitors, and central nervous system disorder treatments.[3][4] The cyano group offers a versatile handle for further chemical transformations, such as conversion into tetrazoles or carboxylic acids, enabling the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[1]

This guide will detail established synthetic routes, provide step-by-step protocols for key transformations, and discuss the rationale behind the selection of specific reagents and reaction conditions.

Strategic Importance in Drug Discovery

The 3-cyano-4-fluorobenzenesulfonamide core is a cornerstone for the development of targeted therapies. The sulfonamide group can strategically interact with the hinge region of the ATP-binding pocket of various kinases, while the rest of the molecule can be elaborated to achieve potency and selectivity. Furthermore, this scaffold is instrumental in the synthesis of inhibitors for enzymes like carbonic anhydrase, which are implicated in diseases such as glaucoma and certain cancers.[1][3][5] The presence of the fluorine atom often leads to improved metabolic stability and bioavailability of the final drug candidate.[2]

Synthetic Pathways

The synthesis of 3-cyano-4-fluorobenzenesulfonamide derivatives typically commences from commercially available starting materials. The key transformations involve the introduction of the sulfonyl chloride, amination to form the sulfonamide, and subsequent derivatization.

Diagram of a Generalized Synthetic Workflow

G A Commercially Available Starting Material (e.g., 4-fluoro-3-nitrobenzonitrile) B Reduction of Nitro Group A->B e.g., Fe/HCl or H2, Pd/C C Diazotization B->C NaNO2, HCl D Sulfonylation (Sandmeyer-type reaction) C->D SO2, CuCl E Formation of Sulfonyl Chloride D->E PCl5 or SOCl2 F Amination E->F NH4OH or amine G 3-Cyano-4-fluorobenzenesulfonamide F->G H Further Derivatization G->H Alkylation, Acylation, etc.

Caption: Generalized workflow for the synthesis of 3-cyano-4-fluorobenzenesulfonamide derivatives.

Protocol 1: Synthesis of 3-Cyano-4-fluorobenzenesulfonyl Chloride

A common and efficient route to the key intermediate, 3-cyano-4-fluorobenzenesulfonyl chloride, involves a Sandmeyer-type reaction starting from the corresponding aniline derivative. This method is advantageous due to the ready availability of the starting materials and the generally high yields of the sulfonyl chloride.[6]

Step-by-Step Methodology:

  • Diazotization of 3-Amino-4-fluorobenzonitrile:

    • Suspend 3-amino-4-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice-water.

    • The crude 3-cyano-4-fluorobenzenesulfonyl chloride will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.

Protocol 2: Synthesis of 3-Cyano-4-fluorobenzenesulfonamide

The conversion of the sulfonyl chloride to the corresponding sulfonamide is a straightforward and high-yielding reaction.

Step-by-Step Methodology:

  • Amination of 3-Cyano-4-fluorobenzenesulfonyl Chloride:

    • Dissolve 3-cyano-4-fluorobenzenesulfonyl chloride in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add an excess of concentrated ammonium hydroxide solution dropwise.

    • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Remove the organic solvent under reduced pressure.

    • The resulting solid is the crude 3-cyano-4-fluorobenzenesulfonamide.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Derivatization of 3-Cyano-4-fluorobenzenesulfonamide

The sulfonamide nitrogen provides a reactive site for the introduction of various substituents, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Diagram of Derivatization Reactions

G A 3-Cyano-4-fluorobenzenesulfonamide B N-Alkylated Derivative A->B R-X, Base (e.g., K2CO3) C N-Acylated Derivative A->C RCOCl or (RCO)2O, Base D Heterocyclic Derivative A->D e.g., Buchwald-Hartwig Coupling with heterocyclic halide

Caption: Common derivatization reactions of 3-cyano-4-fluorobenzenesulfonamide.

Example Protocol: N-Alkylation

  • Reaction Setup:

    • To a solution of 3-cyano-4-fluorobenzenesulfonamide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or cesium carbonate.

    • Add the desired alkylating agent (e.g., an alkyl halide) to the mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Summary

Reaction StepKey ReagentsTypical Yield (%)Purity (%)Reference
Diazotization & SulfonylationNaNO₂, HCl, SO₂, CuCl75-85>95[6]
AminationNH₄OH90-98>98-
N-AlkylationAlkyl halide, K₂CO₃60-90>95-

Conclusion

The synthetic protocols outlined in this application note provide robust and reproducible methods for the preparation of 3-cyano-4-fluorobenzenesulfonamide and its derivatives. The versatility of this scaffold, coupled with the strategic importance of fluorine in drug design, ensures its continued relevance in the discovery and development of novel therapeutics. The provided step-by-step methodologies and the rationale behind the experimental choices are intended to empower researchers to efficiently synthesize these valuable compounds for their specific research needs.

References

  • Jadhav, S. B., et al. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Versatile Synthetic Routes to 3 a and its Derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • PUBDB. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cel. Retrieved from [Link]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • PubMed Central. (n.d.). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring Marine Cyanobacteria for Lead Compounds of Pharmaceutical Importance. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]

Sources

Application Note & Protocols: Crystallography of 3-Cyano-4-fluorobenzenesulfonamide in Complex with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Structural biology provides the atomic-resolution blueprint for understanding molecular recognition, guiding the rational design of therapeutic agents. 3-Cyano-4-fluorobenzenesulfonamide is a valuable chemical scaffold in drug discovery, particularly for its ability to engage with key enzyme families. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the co-crystallization of this ligand with its target proteins. We delve into the strategic decisions behind experimental design, offer detailed, field-proven protocols for both co-crystallization and crystal soaking, and present a framework for troubleshooting and optimization. The methodologies outlined herein are designed to facilitate the successful determination of high-resolution protein-ligand complex structures, thereby accelerating structure-based drug discovery programs.

Section 1: Foundational Concepts in Protein-Ligand Crystallography

The successful generation of a protein-ligand crystal structure is not a matter of chance but the result of a systematic and informed experimental strategy. This begins with a thorough understanding of the ligand, its potential protein targets, and the fundamental methodologies available.

The Ligand: 3-Cyano-4-fluorobenzenesulfonamide

3-Cyano-4-fluorobenzenesulfonamide is a small molecule featuring key functional groups that drive its utility in inhibitor design. The sulfonamide moiety (SO₂NH₂) is a well-established zinc-binding group, making it a classic inhibitor of zinc metalloenzymes like Carbonic Anhydrases (CAs)[1][2]. The cyano and fluoro-substituted aromatic ring provides a scaffold for further chemical elaboration to achieve specificity and potency.

PropertyValueSource
Chemical Formula C₇H₅FN₂O₂S[3]
Molecular Weight 200.19 g/mol [3]
Appearance Solid[3]
Key Functional Groups Sulfonamide, Cyano, Fluorophenyl-

The primary challenge with many small molecule ligands, including this one, can be their limited aqueous solubility. Therefore, stock solutions are typically prepared in organic solvents like Dimethyl Sulfoxide (DMSO)[4][5].

The Targets: Rationale for Selection

The chemical nature of 3-Cyano-4-fluorobenzenesulfonamide makes it an ideal candidate for targeting several important protein families.

  • Carbonic Anhydrases (CAs): CAs are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of CO₂[2][6][7]. The sulfonamide group of the ligand directly coordinates with the catalytic zinc ion in the active site, displacing a water/hydroxide molecule, which is the cornerstone of its inhibitory mechanism[1]. Various CA isoforms are targets for treating glaucoma, epilepsy, and cancer, making them highly relevant for drug discovery[1][2][8].

  • Protein Kinases: Kinases are a major class of drug targets, particularly in oncology[9][10]. While not a classic kinase inhibitor scaffold, the benzenesulfonamide core can be elaborated to target the ATP-binding site. A critical challenge in kinase crystallography is the inherent flexibility of the protein; binding to a ligand can stabilize a specific conformation, making the protein more amenable to crystallization[10][11][12].

The Strategies: Co-crystallization vs. Crystal Soaking

Obtaining a protein-ligand complex structure primarily involves two distinct experimental routes: co-crystallization and soaking[13][14][15]. The choice between them is a critical decision based on the properties of the protein and ligand.

  • Co-crystallization: In this method, the purified protein and the ligand are mixed to form a complex prior to setting up crystallization trials[4][13]. This is often the method of choice when the ligand is expected to induce a significant conformational change in the protein, when the ligand has low solubility, or when the apo (ligand-free) protein does not crystallize well[4][5].

  • Crystal Soaking: This technique involves growing crystals of the apo protein first and then introducing the ligand by diffusing it into the pre-formed crystal lattice[13][14]. Soaking is often preferred for its simplicity and speed, especially in high-throughput screening efforts, provided that robust, reproducible apo crystals can be grown[5][14].

G start Start: Have Purified Protein & Ligand apo_xtals Can you grow robust, reproducible apo-crystals? start->apo_xtals soaking Strategy: Crystal Soaking apo_xtals->soaking Yes conform_change Does ligand induce significant conformational change? apo_xtals->conform_change No soaking_protocol Proceed to Soaking Protocol. (Section 3.4) soaking->soaking_protocol cocryst Strategy: Co-crystallization conform_change->cocryst Yes conform_change->cocryst Maybe/Unknown cocryst_protocol Proceed to Co-crystallization Protocol. (Section 3.3) cocryst->cocryst_protocol G cluster_prep 1. Preparation cluster_cryst 2. Crystallization cluster_analysis 3. Analysis prot_prep Target Protein Purification & QC complex Protein-Ligand Complex Formation (for Co-crystallization) prot_prep->complex lig_prep Ligand Stock Solution Prep lig_prep->complex screen High-Throughput Crystallization Screening complex->screen optimize Hit Optimization screen->optimize harvest Crystal Harvesting & Cryo-protection optimize->harvest diffract X-ray Diffraction Data Collection harvest->diffract structure Structure Solution & Refinement diffract->structure

Figure 2. High-level workflow for protein-ligand structure determination.

Section 3: Detailed Protocols

The following protocols provide step-by-step methodologies. Causality: Every step, from buffer composition to incubation time, is designed to maintain protein stability and promote the specific interactions necessary for forming a well-ordered crystal lattice.

Protocol: Ligand Stock Preparation
  • Objective: To prepare a high-concentration, sterile-filtered stock solution of 3-Cyano-4-fluorobenzenesulfonamide.

  • Materials:

    • 3-Cyano-4-fluorobenzenesulfonamide powder (e.g., Sigma-Aldrich CDS002830).[3]

    • Anhydrous Dimethyl Sulfoxide (DMSO).

    • Sterile, low-binding microcentrifuge tubes.

    • 0.22 µm syringe filter.

  • Methodology:

    • Accurately weigh an appropriate amount of the compound powder to prepare a 100 mM stock solution. Rationale: A high concentration stock minimizes the volume of organic solvent added to the aqueous protein solution, preventing protein denaturation.

    • Add the calculated volume of DMSO to the powder.

    • Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Sterile-filter the solution using a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol: Target Protein Preparation
  • Objective: To prepare a highly pure, monodisperse, and concentrated protein sample suitable for crystallization.

  • Methodology (General Framework):

    • Expression & Purification: Express the target protein (e.g., human Carbonic Anhydrase II or a kinase domain) in a suitable host system (e.g., E. coli). Purify the protein to >95% homogeneity using affinity chromatography followed by size-exclusion chromatography (SEC).

    • Final Buffer: The final SEC buffer should be simple, containing a buffering agent (e.g., 20 mM HEPES pH 7.5) and salt (e.g., 150 mM NaCl). Avoid additives that might interfere with crystallization unless they are known to be required for protein stability.

    • Concentration & QC: Concentrate the purified protein to 10-20 mg/mL.[4] Verify concentration using a spectrophotometer (NanoDrop) and assess purity and monodispersity via SDS-PAGE and Dynamic Light Scattering (DLS). Trustworthiness: This QC process is a self-validating step; aggregated or impure protein will not crystallize well.

Protocol: Co-Crystallization via Hanging Drop Vapor Diffusion
  • Objective: To screen for crystallization conditions of the pre-formed protein-ligand complex.

  • Methodology:

    • Complex Formation: In a microcentrifuge tube, dilute the concentrated protein stock to a working concentration (e.g., 10 mg/mL). Add the 100 mM ligand stock solution to achieve a final ligand concentration that is in 5- to 10-fold molar excess over the protein.[4] Rationale: A molar excess ensures saturation of the protein's binding sites, which is critical for forming a homogeneous complex population.

    • Incubation: Incubate the protein-ligand mixture on ice or at room temperature for 30-60 minutes.[4][13] The optimal temperature and time can be target-dependent and may require optimization.

    • Plate Setup: Using a 24- or 96-well crystallization plate, pipette the reservoir solutions from a commercial crystallization screen (e.g., Hampton Research Crystal Screen) into the wells.

    • Drop Setting: On a siliconized glass coverslip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

    • Sealing: Invert the coverslip and seal the reservoir well.

    • Incubation: Store the plates in a temperature-controlled environment (e.g., 20°C) and monitor for crystal growth over several days to weeks.

Protocol: Crystal Soaking
  • Objective: To introduce the ligand into a pre-existing apo-protein crystal.

  • Methodology:

    • Grow Apo Crystals: First, grow high-quality crystals of the target protein without the ligand, using a method like the one described in 3.3 (steps 3-6, but using only the protein solution).

    • Prepare Soaking Solution: Create a "soaking drop" by mixing the original reservoir solution (the one the crystal grew in) with the ligand stock solution. The final ligand concentration should be high (e.g., 1-10 mM), and the final DMSO concentration should ideally be kept below 10% (v/v) to avoid crystal damage.

    • Crystal Transfer: Using a cryo-loop, carefully transfer an apo crystal from its growth drop into the newly prepared soaking drop.

    • Soaking: Allow the crystal to soak for a period ranging from 30 minutes to 24 hours. Soaking time is a critical variable to optimize.

    • Harvesting: After soaking, proceed directly to crystal harvesting and cryo-protection (Section 5).

Section 4: Optimization and Troubleshooting

Initial crystallization hits are often sub-optimal. Optimization is an iterative process of refining conditions to yield diffraction-quality crystals.

ParameterRationale for OptimizationTypical Starting Point
Protein Concentration Affects the kinetics of nucleation and growth.10 mg/mL
Ligand Concentration Must be sufficient to ensure full occupancy without causing protein precipitation.5-10x molar excess
Precipitant Conc. Fine-tunes the level of supersaturation to favor slow, ordered crystal growth over amorphous precipitation.+/- 20% of initial hit condition
pH Affects the surface charge of the protein, influencing crystal packing contacts.+/- 0.5 pH units around initial hit
Temperature Influences solubility and kinetics of crystallization.4°C, 12°C, 20°C

Common Troubleshooting Scenarios:

  • Problem: Amorphous precipitate forms immediately.

    • Solution: Lower the protein and/or precipitant concentration.

  • Problem: No crystals, clear drops.

    • Solution: Increase protein concentration. Consider using microseeding, where microscopic fragments of existing crystals are used to nucleate new growth.[12][15]

  • Problem (Soaking): Crystals crack or dissolve upon adding the ligand.

    • Solution: The crystal lattice cannot tolerate the ligand or the solvent. Lower the ligand/DMSO concentration. If this fails, co-crystallization is the necessary alternative.[4][14]

Section 5: Downstream Processing: An Overview

Once diffraction-quality crystals are obtained, the final steps involve preparing them for data collection.

  • Cryo-protection: Crystals must be flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. This requires briefly soaking the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol, ethylene glycol, or PEG 400) to prevent ice crystal formation.

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. A detector records the resulting diffraction pattern.

  • Structure Determination: The diffraction data are processed to determine the electron density map of the crystal. A model of the protein-ligand complex is built into this map and refined to yield the final, high-resolution atomic structure.

Conclusion

The co-crystallization of 3-Cyano-4-fluorobenzenesulfonamide with its protein targets is a powerful tool for drug discovery, providing invaluable insights into its binding mode. The choice between co-crystallization and soaking is a primary strategic decision dictated by the biophysical properties of the system. By employing the systematic protocols and optimization strategies detailed in this guide, researchers can significantly increase the likelihood of obtaining high-resolution crystal structures, thereby illuminating the path toward novel therapeutics.

References

  • Lescar, J. (2021). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 77(1), 2-13. [Link]

  • PDB-101. (n.d.). Carbonic Anhydrase. RCSB PDB. [Link]

  • Sugishima, M., et al. (2014). Kinase crystal identification and ATP-competitive inhibitor screening using the fluorescent ligand SKF86002. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 3), 737–746. [Link]

  • Domainex. (n.d.). Producing Crystalline Protein-Ligand Complexes. Domainex. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. Creative Biostructure. [Link]

  • TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. SPT Labtech. [Link]

  • Kalyan, A., & Kumar, P. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 15(4), 542-550. [Link]

  • ResearchGate. (n.d.). Crystal structures showing small molecule inhibitors interacting with the hydrophilic buried pocket in the CHK1 ATP site. ResearchGate. [Link]

  • Aertgeerts, K., et al. (2011). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 8), 696–704. [Link]

  • Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38-49. [Link]

  • Goud, N. R., et al. (2011). Sulfonamide–Pyridine-N-oxide Cocrystals. Crystal Growth & Design, 11(10), 4500-4509. [Link]

  • Di Fiore, A., et al. (2009). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry, 52(20), 6487–6494. [Link]

  • Ain, Q. U., et al. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. ChemistrySelect, 6(46), 12891-12908. [Link]

  • National Center for Biotechnology Information. (2011). Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Chemical structures of common sulfonamide drugs. ResearchGate. [Link]

  • Bolla, G., & Nangia, A. (2016). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 3(Pt 6), 443–453. [Link]

  • Yocum, A. K., & McKenna, R. (2019). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 20(22), 5698. [Link]

  • National Center for Biotechnology Information. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. NCBI Bookshelf. [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]

  • Frost, M. J., & McKenna, R. (2018). Carbonic anhydrase II in complex with carboxylic acid-based inhibitors. Acta Crystallographica Section F: Structural Biology Communications, 74(Pt 11), 724–731. [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736–1752. [Link]

  • Swider, E., et al. (2018). The role of carbonic anhydrases and their inhibitors in acid-base physiology: insights from mathematical modeling. International Journal of Molecular Sciences, 19(11), 3337. [Link]

Sources

Application Notes & Protocols for the Synthesis of Bioactive Scaffolds: Coupling 3-Cyano-4-fluorobenzenesulfonamide with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the reaction conditions and underlying principles for the coupling of 3-cyano-4-fluorobenzenesulfonamide with a diverse range of primary and secondary amines. This reaction, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is a cornerstone reaction in medicinal chemistry for accessing a variety of biologically active molecules, including inhibitors of kinases and carbonic anhydrases.[1] We will explore the mechanistic rationale, provide a detailed analysis of critical reaction parameters, present optimized protocols, and offer practical guidance for researchers in drug development and organic synthesis.

Introduction: A Privileged Scaffold in Drug Discovery

3-Cyano-4-fluorobenzenesulfonamide is a valuable bifunctional building block in modern organic synthesis.[1] The molecule features an aromatic ring activated towards nucleophilic attack by two potent electron-withdrawing groups: a cyano group (-CN) and a sulfonamide group (-SO2NH2). The fluorine atom at the C4 position serves as an excellent leaving group, facilitating substitution by various nucleophiles, most notably amines.

The resulting 4-amino-3-cyanobenzenesulfonamide core is a "privileged scaffold" found in numerous therapeutic agents. The sulfonamide moiety is a classic pharmacophore known to act as a zinc-binding group in metalloenzymes like carbonic anhydrases, while the substituted amine and cyano groups provide vectors for further chemical elaboration to achieve target potency and selectivity.[1][2]

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The coupling reaction proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) pathway.[3][4] Unlike electrophilic aromatic substitution where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[4]

The key steps are:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the fluorine leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction.[4][5] The reaction is greatly facilitated by the electron-withdrawing cyano and sulfonamide groups, which are positioned ortho and para to the fluorine, respectively. This positioning is critical as it delocalizes and stabilizes the negative charge of the intermediate.[6]

  • Formation of the Meisenheimer Complex: The initial attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] The stability of this complex is paramount for the reaction to proceed.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group for SNAr reactions, yielding the final coupled product.[5][6]

Caption: The SNAr mechanism for amine coupling.

Optimizing Reaction Conditions: A Guide to Key Parameters

Successful coupling requires careful consideration of the solvent, base, temperature, and nature of the amine nucleophile.

3.1. Choice of Amine

A wide variety of primary and secondary amines, including aliphatic, alicyclic, and aromatic amines, can be successfully coupled. The nucleophilicity of the amine is a key factor; more nucleophilic amines generally react faster and under milder conditions. Electron-deficient amines, such as anilines with electron-withdrawing groups, may require more forcing conditions (higher temperatures, stronger bases) to achieve good conversion.[7][8]

3.2. Solvent Selection

Polar aprotic solvents are the preferred medium for SNAr reactions. They effectively solvate the cation of the base while leaving the nucleophile relatively unsolvated, enhancing its reactivity.

  • Dimethyl sulfoxide (DMSO): Often the solvent of choice due to its high polarity, high boiling point, and excellent ability to dissolve a wide range of substrates.[9]

  • N,N-Dimethylformamide (DMF): Another common and effective polar aprotic solvent.

  • 1,4-Dioxane & Tetrahydrofuran (THF): Ethereal solvents that are also effective, particularly when moderate temperatures are desired.[10]

  • Toluene: A nonpolar solvent that can be surprisingly effective, sometimes leading to higher yields compared to more polar options, especially when using strong organic bases.[10]

3.3. Base Selection

A base is crucial for the reaction, serving to deprotonate the amine nucleophile, thereby increasing its nucleophilicity. For less nucleophilic amines or reactions involving the sulfonamide N-H, the base facilitates the reaction by deprotonating the substrate.

  • Inorganic Bases: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium hydroxide (KOH) are commonly used, inexpensive, and effective bases.[9] K2CO3 is a mild and often sufficient choice.

  • Organic Bases: Strong, non-nucleophilic organic bases can offer advantages. Phosphazene bases (e.g., t-Bu-P4) have been shown to be exceptionally effective catalysts for SNAr reactions, enabling reactions even with less activated substrates.[10] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another useful organic base.[11]

3.4. Temperature and Reaction Time

Reaction temperatures typically range from ambient temperature to over 100 °C.

  • Room Temperature to 60 °C: Sufficient for highly nucleophilic amines like primary aliphatic amines.

  • 80 °C to 120 °C: Commonly required for less reactive nucleophiles such as anilines or hindered amines.[3]

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion, which can range from a few hours to over 24 hours.

Summary of Reaction Conditions

The following table summarizes representative conditions for the coupling of 3-cyano-4-fluorobenzenesulfonamide with various amines, providing a starting point for reaction optimization.

Amine NucleophileBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Reference Insight
Primary Aliphatic AmineK2CO3 (2.0)DMSO602-4>90Standard, reliable conditions for strong nucleophiles.
Secondary Aliphatic AmineK2CO3 (2.0)DMSO60-803-685-95Slightly higher temperature may be needed due to steric hindrance.[12]
AnilineKOH (3.0)DMSO10012-2470-85More forcing conditions required for less nucleophilic aromatic amines.[9]
Electron-Deficient AnilineCs2CO3 (2.5)DMF1202450-75Cesium carbonate can be more effective for challenging couplings.
General (Catalytic Method)t-Bu-P4 (0.2)Toluene80-1004-1280-95Organic superbases can catalyze the reaction and broaden substrate scope.[10]
Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for Coupling with an Aliphatic Amine

This protocol describes a standard procedure using potassium carbonate in DMSO.

Workflow_Diagram A 1. Setup - Add 3-cyano-4-fluorobenzenesulfonamide, K2CO3, and DMSO to a flask. - Equip with a stir bar and condenser. B 2. Reagent Addition - Add amine (1.1 equiv.) dropwise at room temperature. A->B Inert Atmosphere (N₂ or Ar) C 3. Reaction - Heat the mixture to 60-80 °C. - Monitor reaction by TLC or LC-MS. B->C Stirring D 4. Work-up - Cool to room temperature. - Pour into ice-water. - Collect precipitate by filtration. C->D Upon Completion E 5. Purification - Wash the crude solid with water and ether. - Recrystallize or perform column chromatography if necessary. D->E Crude Product F 6. Characterization - Obtain ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity. E->F Purified Product

Caption: General experimental workflow for the coupling reaction.

Materials:

  • 3-Cyano-4-fluorobenzenesulfonamide (1.0 equiv.)

  • Aliphatic Amine (1.1 - 1.2 equiv.)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 equiv.)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Diethyl Ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyano-4-fluorobenzenesulfonamide (e.g., 200 mg, 1.0 mmol).

  • Add anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Begin stirring the suspension at room temperature.

  • Slowly add the aliphatic amine (1.1 mmol) to the stirring mixture.

  • Heat the reaction mixture to 60 °C in an oil bath.

  • Maintain stirring at 60 °C and monitor the reaction's progress every hour using TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-water (50 mL) while stirring.

  • A precipitate will form. Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 20 mL) and then with cold diethyl ether (2 x 10 mL).

  • Dry the solid product under vacuum to yield the desired 3-cyano-4-(alkylamino)benzenesulfonamide. Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture) if required.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive amine; Inactive base; Low temperature.Increase reaction temperature; Use a stronger base (e.g., KOH, Cs2CO3); Increase reaction time.
Multiple Products Reaction with sulfonamide N-H; Double substitution (if diamine is used).Use a milder base (e.g., NaHCO3) or a hindered base; Use a protecting group for one amine in a diamine.
Difficult Purification Product is soluble in water; Residual DMSO.Extract the aqueous phase with ethyl acetate or DCM after quenching; Wash the crude product extensively to remove DMSO.
Dark Reaction Color Decomposition at high temperature.Lower the reaction temperature and extend the reaction time; Ensure an inert atmosphere is maintained.
Conclusion

The nucleophilic aromatic substitution of 3-cyano-4-fluorobenzenesulfonamide with amines is a robust and versatile method for synthesizing valuable intermediates in drug discovery. By carefully selecting the base, solvent, and temperature, researchers can efficiently generate a diverse library of 4-amino-3-cyanobenzenesulfonamide derivatives. The principles and protocols outlined in this guide provide a solid foundation for the successful application and optimization of this critical C-N bond-forming reaction.

References
  • Miyano, H., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Čapkauskaitė, E., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. [Online]. Available at: [Link]

  • Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. The Journal of Organic Chemistry. Available at: [Link]

  • Due-Hansen, M. E., et al. (2010). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Catalysed SNAr reactions. Reagent Guides. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Tumosienė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

  • McKittrick, B., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]

  • Chen, C., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available at: [Link]

  • Douglas, J. B., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Smith, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Zubrienė, A., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

Sources

using 3-Cyano-4-fluorobenzenesulfonamide for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Utilizing 3-Cyano-4-fluorobenzenesulfonamide for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Cyano-4-fluorobenzenesulfonamide Scaffold

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. 3-Cyano-4-fluorobenzenesulfonamide is a compound of significant strategic value, embodying a constellation of chemical features that render it an exceptional starting point for structure-activity relationship (SAR) explorations. This scaffold is not merely a collection of atoms but a carefully balanced arrangement of functional groups, each offering distinct opportunities for therapeutic optimization.

The core of its utility lies in its three key moieties:

  • The Sulfonamide (-SO₂NH₂): A cornerstone in medicinal chemistry, the sulfonamide group is a versatile pharmacophore. It is a well-established zinc-binding group, critical for inhibiting metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[1][2] Its hydrogen-bonding capabilities (both as a donor and acceptor) allow it to form crucial interactions within a target's active site. Furthermore, its acidity can be modulated through N-substitution, influencing pharmacokinetic properties.

  • The Cyano Group (-C≡N): As a potent electron-withdrawing group, the cyano moiety significantly influences the electronic character of the aromatic ring. It is a strong hydrogen bond acceptor and can act as a bioisosteric replacement for other functional groups.[3] Its metabolic stability and ability to modulate the pKa of nearby groups make it a valuable tool for fine-tuning molecular properties.[4]

  • The Fluorine Atom (-F): The strategic incorporation of fluorine is a hallmark of modern drug design. The C-F bond is exceptionally strong, allowing the fluorine atom to serve as a "metabolic shield," blocking sites of oxidative metabolism and thereby enhancing a compound's half-life and bioavailability.[5] Its high electronegativity can alter the acidity of adjacent functional groups and create favorable electrostatic interactions with protein targets.[5][6]

This guide provides a comprehensive framework for leveraging the 3-Cyano-4-fluorobenzenesulfonamide scaffold. We will delve into the logical design of an SAR campaign, provide detailed protocols for analog synthesis and biological evaluation, and offer insights into the interpretation of the resulting data.

Phase 1: Designing the Structure-Activity Relationship Campaign

A successful SAR study is an iterative and hypothesis-driven process. The goal is to systematically modify the initial hit compound to understand which structural features are essential for biological activity and to optimize potency, selectivity, and drug-like properties.[7]

The Iterative SAR Workflow

The workflow begins with the parent scaffold and expands through cycles of design, synthesis, and testing. Each cycle refines the understanding of how the molecule interacts with its biological target.

SAR_Workflow cluster_0 Design & Synthesis Phase cluster_1 Biological Evaluation & Analysis Phase cluster_2 Optimization Start Initial Hit: 3-Cyano-4-fluorobenzenesulfonamide Hypothesis Hypothesis Generation (e.g., 'Sulfonamide is the key binding group') Start->Hypothesis Design Analog Design (Table 1) Hypothesis->Design Synthesis Chemical Synthesis (Protocols 2.1 & 2.2) Design->Synthesis Screening Biological Screening Cascade (Protocols 3.1 - 3.3) Synthesis->Screening Data Data Analysis (SAR Table 2) Screening->Data Interpretation SAR Interpretation ('What does the data mean?') Data->Interpretation NewHypothesis Refine / New Hypothesis Interpretation->NewHypothesis LeadOpt Lead Optimization Interpretation->LeadOpt Sufficient Data NewHypothesis->Design Iterate

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Strategic Points for Molecular Modification

The 3-Cyano-4-fluorobenzenesulfonamide scaffold offers several distinct vectors for chemical modification. Each position should be explored to probe the target's binding pocket for additional interactions.

Modification VectorPositionRationale & Scientific GoalExample Modifications
Vector A: Sulfonamide Nitrogen C1-SO₂NH₂ Probe for hydrophobic or charged pockets adjacent to the primary binding group. Modulate acidity (pKa) and solubility.N-alkylation (methyl, ethyl), N-arylation, N-acylation.
Vector B: Cyano Group C3-CN Investigate the necessity of the strong electron-withdrawing nature and H-bond accepting capability. Explore bioisosteric replacements.[8][9]Hydrolysis to amide (-CONH₂) or carboxylic acid (-COOH). Replacement with tetrazole or other acidic heterocycles.
Vector C: Fluoro Group C4-F Determine the optimal halogen for interaction. Probe for steric tolerance and electronic effects.Replacement with other halogens (Cl, Br) or small hydrophobic groups (CH₃, OCH₃).
Vector D: Aromatic Ring C5 / C6Explore unoccupied space in the binding pocket to gain additional affinity and selectivity.Introduction of substituents via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Table 1: Strategic modification points on the 3-Cyano-4-fluorobenzenesulfonamide scaffold.

Phase 2: Synthetic Protocols for Analog Generation

The following protocols provide detailed methodologies for creating a focused library of analogs based on the strategies outlined in Table 1. These protocols are designed to be robust and adaptable.

Protocol 2.1: N-Alkylation of the Sulfonamide (Vector A)

Objective: To introduce alkyl groups onto the sulfonamide nitrogen to probe for nearby hydrophobic pockets.

Materials:

  • 3-Cyano-4-fluorobenzenesulfonamide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Cyano-4-fluorobenzenesulfonamide (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.5 eq) to the solution. The mixture will become a suspension.

  • Add the desired alkyl halide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and EtOAc.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane:ethyl acetate).

  • Characterization: Confirm the structure and purity of the N-alkylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Suzuki Cross-Coupling for C-C Bond Formation (Vector D)

Objective: To introduce aryl or heteroaryl groups at an open position on the benzene ring to explore additional binding space. (Note: This protocol assumes the availability of a brominated precursor, e.g., 5-Bromo-3-cyano-4-fluorobenzenesulfonamide).

Materials:

  • 5-Bromo-3-cyano-4-fluorobenzenesulfonamide

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Aqueous Sodium Carbonate solution (Na₂CO₃, 2M)

  • 1,4-Dioxane or Toluene

  • Diatomaceous earth (Celite®)

  • Standard workup and purification reagents as listed in Protocol 2.1.

Procedure:

  • In a reaction vessel, combine the brominated sulfonamide (1.0 eq), the desired arylboronic acid (1.5 eq), and the palladium catalyst (5 mol%).

  • Add the solvent (e.g., 1,4-dioxane) followed by the aqueous Na₂CO₃ solution.

  • De-gas the mixture by bubbling N₂ or Ar through the solution for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with EtOAc.

  • Transfer the filtrate to a separatory funnel and perform an aqueous workup as described in Protocol 2.1 (steps 7-9).

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the bi-aryl product using ¹H NMR, ¹³C NMR, and HRMS.

Phase 3: The Biological Evaluation Cascade

A tiered approach to biological testing is essential for efficient SAR analysis. The cascade should progress from high-throughput primary assays to more detailed, lower-throughput assays that confirm the mechanism of action.[10][11]

Screening_Cascade Primary Primary Assay: Biochemical Target Inhibition (IC₅₀) (Protocol 3.1) Secondary Secondary Assay: Cell-Based Potency (EC₅₀) (Protocol 3.2) Primary->Secondary Potent Hits Tertiary Tertiary Assay: Direct Target Engagement (ΔTm) (Protocol 3.3) Secondary->Tertiary Cell-Active Hits ADME ADME/Tox Profiling (Solubility, Permeability, etc.) Tertiary->ADME Confirmed Binders SAR_Logic Data Raw Data (IC₅₀, EC₅₀, ΔTm) Compare Compare Analog vs. Parent (Cmpd 2 vs. 1) Data->Compare Compare2 Compare Analogs (Cmpd 2 vs. 3) Data->Compare2 Observe Observation: IC₅₀ ↓ (1500→250nM) ΔTm ↑ (1.2→3.5°C) Compare->Observe Infer Inference: N-Me group improves binding affinity Observe->Infer Hypothesize Hypothesis: A small hydrophobic pocket exists near the sulfonamide nitrogen. Infer->Hypothesize Hypothesize2 Refined Hypothesis: The pocket is small and sterically constrained. Hypothesize->Hypothesize2 refines Observe2 Observation: N-Me (active) vs. N-Bn (inactive) Compare2->Observe2 Infer2 Inference: Large groups are not tolerated Observe2->Infer2 Infer2->Hypothesize2

Caption: Logical flow for interpreting SAR data to refine a binding hypothesis.

Analysis of Hypothetical Data:

  • Vector A (Sulfonamide): The N-methylation (Cmpd 2) led to a significant ~6-fold increase in biochemical potency and a corresponding increase in thermal stabilization (ΔTm). This strongly suggests the presence of a small, hydrophobic pocket that favorably accommodates the methyl group. The loss of activity with the larger N-benzyl group (Cmpd 3) indicates this pocket is sterically constrained.

  • Vector B (Cyano): Converting the cyano to an amide (Cmpd 4) maintained activity, suggesting that a hydrogen bond acceptor is tolerated here, but the strong electron-withdrawing effect of the nitrile may not be strictly required.

  • Vector D (Aromatic Ring): The addition of a phenyl group at C5 (Cmpd 6) resulted in the most potent compound in the series, with a dramatic improvement in both biochemical and cellular activity, and the highest degree of target stabilization. This is a classic SAR finding, indicating that the new phenyl ring is accessing a significant and previously unoccupied binding region, likely through favorable hydrophobic or π-stacking interactions.

Conclusion and Future Directions

3-Cyano-4-fluorobenzenesulfonamide is a highly versatile and strategically valuable starting point for medicinal chemistry campaigns. Its constituent functional groups provide multiple, distinct vectors for chemical modification, allowing for a thorough and systematic exploration of a target's active site.

By following the iterative workflow of design, synthesis, and tiered biological evaluation outlined in these notes, research teams can efficiently generate a rich SAR dataset. This data, when properly analyzed, provides critical insights into the molecular interactions driving biological activity, paving the way for the rational design of next-generation compounds. The most promising analogs, such as the hypothetical compound 6 , would then become the focus of lead optimization, where properties such as metabolic stability, solubility, and off-target effects are rigorously profiled to develop a candidate for further preclinical development.

References

Sources

Application Notes and Protocols: Leveraging 3-Cyano-4-fluorobenzenesulfonamide in Fragment-Based Drug Discovery for Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, simpler "fragments" (typically with a molecular weight < 300 Da).[3] These fragments, though often exhibiting weak binding affinities (in the high micromolar to millimolar range), form highly efficient and specific interactions with their biological targets. This efficiency provides a more rational and often more successful path to potent, drug-like molecules, particularly for challenging targets.[2]

The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized for its diverse biological activities and its presence in numerous FDA-approved drugs.[4][5] One of its most notable roles is as a potent zinc-binding group, making it an ideal scaffold for inhibitors of metalloenzymes.[6] Among these, the carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing enzymes crucial to various physiological processes, including pH regulation and CO2 transport.[6][7] Dysregulation of specific CA isoforms is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[6][7]

This application note presents a detailed guide to the use of 3-Cyano-4-fluorobenzenesulfonamide , a strategically designed fragment, in an FBDD campaign against Human Carbonic Anhydrase II (hCA II), a well-characterized isoform and an established drug target.

The Fragment Spotlight: Why 3-Cyano-4-fluorobenzenesulfonamide?

3-Cyano-4-fluorobenzenesulfonamide is an exemplary fragment for initiating an FBDD campaign against carbonic anhydrases. Its design incorporates several features that facilitate screening, validation, and subsequent optimization.

  • Rule of Three Compliance: This fragment adheres to the "Rule of Three," a common guideline for fragment library design, ensuring it possesses favorable physicochemical properties for a starting point.

  • The Sulfonamide Warhead: The primary sulfonamide group is a well-documented zinc-binding pharmacophore that anchors the fragment to the catalytic zinc ion in the active site of carbonic anhydrases.[4][5][6]

  • The ¹⁹F NMR Handle: The fluorine atom provides a powerful analytical handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] Since fluorine is absent in biological systems, ¹⁹F NMR offers a highly sensitive and specific method for detecting fragment binding without interference from protein background signals, enabling rapid screening of compound mixtures.[8][11][12]

  • Strategic Vectors for Growth: The cyano group and the aromatic ring provide clear, chemically tractable vectors for optimization. The cyano group can act as a hydrogen bond acceptor, and its position ortho to the fluorine atom allows for synthetic elaboration to explore the surrounding binding pocket.

Physicochemical Properties of 3-Cyano-4-fluorobenzenesulfonamide
PropertyValueSource
Molecular Formula C₇H₅FN₂O₂S[13]
Molecular Weight 200.19 g/mol [13]
Appearance SolidN/A
Hydrogen Bond Donors 1 (from SO₂NH₂)Calculated
Hydrogen Bond Acceptors 4 (from SO₂, CN)Calculated
cLogP ~1.2Calculated

The FBDD Workflow: From Fragment Hit to Lead Candidate

Our proposed workflow employs a multi-tiered approach, beginning with a high-throughput primary screen to identify binders, followed by rigorous biophysical and structural validation, and culminating in structure-guided optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization P_Screen Primary Screen (SPR) Hit_Triage Hit Triage & Prioritization P_Screen->Hit_Triage NMR_Val NMR Validation (¹⁹F NMR, STD-NMR) Hit_Triage->NMR_Val X_Ray X-ray Crystallography NMR_Val->X_Ray SBDD Structure-Based Design (Fragment Growing/Linking) X_Ray->SBDD Lead_Opt Lead Optimization (SAR, ADME) SBDD->Lead_Opt

Caption: FBDD workflow for hCA II inhibitor discovery.

Experimental Protocols

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free biophysical technique ideal for detecting the weak binding of fragments in real-time.[14][15] This protocol outlines a primary screen to identify fragments that bind to immobilized hCA II.

Objective: To identify fragments from a library, including 3-Cyano-4-fluorobenzenesulfonamide, that bind to hCA II.

Materials:

  • Biacore™ system (or equivalent SPR instrument)[16]

  • Sensor Chip CM5[16]

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • Screening buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment library (including 3-Cyano-4-fluorobenzenesulfonamide) dissolved in 100% DMSO.

Methodology:

  • Protein Immobilization:

    • Equilibrate the Sensor Chip CM5 with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize hCA II (in 10 mM sodium acetate, pH 4.5) to achieve a high surface density (~10,000-15,000 RU) to maximize the signal from low molecular weight fragments.[16]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.[17]

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into the running buffer to a final concentration of 200 µM. The final DMSO concentration should be matched precisely between the samples and the running buffer (e.g., 2%) to minimize solvent mismatch artifacts.[15]

    • Perform a single-point screen by injecting each fragment solution over the hCA II and reference flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase.

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis and Hit Triage:

    • Process the raw sensorgram data by subtracting the reference channel signal and the blank injections.

    • A binding "hit" is identified if the steady-state response is significantly above the noise threshold (e.g., > 3 standard deviations of the blank responses).

    • Prioritize hits based on response level and ligand efficiency (LE).

SPR_Screening_Cascade cluster_0 SPR Screening Cascade Lib Fragment Library Screen Single-Point Screen (e.g., 200 µM) Lib->Screen Dose Dose-Response (Affinity Determination) Screen->Dose Confirmed Confirmed Hits Dose->Confirmed

Caption: SPR screening cascade for hit identification and confirmation.

Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

NMR is a powerful tool for unambiguously confirming fragment binding and providing initial structural insights.[11] The presence of fluorine in our lead fragment makes ¹⁹F NMR an exceptionally efficient validation method.[8][10]

Objective: To confirm the binding of 3-Cyano-4-fluorobenzenesulfonamide and other fluorinated hits to hCA II and estimate binding affinity.

Materials:

  • NMR spectrometer with a cryoprobe capable of ¹⁹F detection.

  • NMR tubes.

  • Recombinant hCA II.

  • NMR Buffer: 50 mM Phosphate buffer pH 7.0, 100 mM NaCl in 99.9% D₂O.

  • 3-Cyano-4-fluorobenzenesulfonamide.

Methodology: ¹⁹F Ligand-Observed NMR

  • Sample Preparation:

    • Prepare a stock solution of 3-Cyano-4-fluorobenzenesulfonamide (e.g., 10 mM in d6-DMSO).

    • Prepare two NMR samples:

      • Sample A (Reference): 100 µM fragment in NMR buffer.

      • Sample B (Protein): 100 µM fragment and 10 µM hCA II in NMR buffer.

    • The use of cocktails of 10-20 fluorinated fragments per experiment is feasible due to the large chemical shift dispersion of ¹⁹F NMR.[11]

  • NMR Data Acquisition:

    • Acquire a simple 1D ¹⁹F NMR spectrum for both Sample A and Sample B. Proton decoupling is often not required but can improve signal sharpness.[11]

  • Data Analysis:

    • Compare the spectra of Sample A and Sample B.

    • Binding Confirmation: A significant change in the ¹⁹F chemical shift and/or line broadening of the fragment's resonance in the presence of the protein confirms binding.

    • Affinity Estimation (Kᴅ): Perform a titration experiment by acquiring a series of 1D ¹⁹F spectra with a fixed fragment concentration and increasing concentrations of hCA II. The dissociation constant (Kᴅ) can be determined by fitting the change in chemical shift to a 1:1 binding model.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the definitive evidence of binding and delivers a high-resolution 3D map of the fragment-protein interaction, which is invaluable for structure-based design.[18][19][20]

Objective: To determine the co-crystal structure of 3-Cyano-4-fluorobenzenesulfonamide bound to hCA II.

Materials:

  • High-purity, concentrated hCA II.

  • Crystallization plates (e.g., 96-well sitting drop plates).

  • Crystallization solutions for hCA II.

  • 3-Cyano-4-fluorobenzenesulfonamide solution (e.g., 100 mM in DMSO).

  • Cryoprotectant.

  • Access to an X-ray diffraction source (synchrotron preferred).

Methodology: Crystal Soaking

  • Protein Crystallization:

    • Grow crystals of apo-hCA II to a suitable size (e.g., ~100 µm) using the hanging or sitting drop vapor diffusion method.

  • Fragment Soaking:

    • Prepare a soaking solution by adding the fragment stock solution directly to the crystallization drop to a final concentration of 1-10 mM. The optimal concentration and soaking time must be determined empirically to avoid crystal damage.[21]

    • Incubate the crystals in the soaking solution for a period ranging from a few minutes to several hours.[21]

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using a known apo-hCA II structure.

    • Carefully analyze the resulting electron density maps (2mFo-DFc and mFo-DFc) to unambiguously identify the bound fragment.[22]

    • Refine the protein-fragment complex structure to high resolution. The final model will reveal the precise binding mode, key interactions (e.g., coordination to the zinc ion, hydrogen bonds), and the orientation of the vectors for fragment growth.

From Hit-to-Lead: Structure-Guided Optimization

The high-resolution crystal structure of the hCA II-fragment complex is the blueprint for rational lead optimization.[23][24] The goal is to elaborate the initial fragment to achieve higher potency and improved drug-like properties.

Strategies for Optimization:

  • Fragment Growing: This involves adding chemical functionality to an unoccupied vector of the bound fragment to engage with adjacent pockets on the protein surface.[25][26] For 3-Cyano-4-fluorobenzenesulfonamide, synthetic chemistry can be used to modify the aromatic ring or the cyano group to form new interactions and increase affinity.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments.[23][24][25] This can lead to a dramatic increase in binding affinity due to a favorable additive binding energy and reduced entropic penalty.[25]

Optimization_Strategy cluster_0 Fragment Growing cluster_1 Fragment Linking A Fragment Hit Vector for Growth B Optimized Lead New Interaction A:f1->B:f1 Add Functionality C Fragment 1 E Linked High-Affinity Lead C->E Design Linker D Fragment 2 D->E Design Linker

Caption: Key strategies for hit-to-lead optimization.

Conclusion

3-Cyano-4-fluorobenzenesulfonamide represents an ideal starting point for a fragment-based drug discovery campaign against carbonic anhydrases and other zinc-containing metalloenzymes. Its combination of a proven zinc-binding warhead, low molecular weight, and an integrated ¹⁹F NMR label provides researchers with a powerful tool for efficient hit identification and validation. The structured workflow presented here, combining SPR, NMR, and X-ray crystallography, offers a robust and rational pathway from a millimolar-affinity fragment to a potent, optimized lead candidate. This approach minimizes the risks associated with traditional screening methods and maximizes the potential for discovering novel chemical matter for challenging biological targets.

References

  • Dalvit, C., et al. (2012). Fragment-Based Drug Discovery: Practical Implementation Based on ¹⁹F NMR Spectroscopy. Journal of Medicinal Chemistry. [Link]

  • Jordan, J.B., et al. (2022). A beginner's guide to ¹⁹F NMR and its role in drug screening. Applied Physics Letters. [Link]

  • Vulpetti, A., & Dalvit, C. (2012). ¹⁹F NMR in fragment-based drug discovery. Drug Discovery Today: Technologies. [Link]

  • Angeli, A., et al. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry. [Link]

  • Bedwell, E. V., et al. (2022). Development of potent inhibitors by fragment-linking strategies. Chemical Biology & Drug Design. [Link]

  • Gee, C. T., et al. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules. [Link]

  • Akhtar, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Skinner, S. P., et al. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology. [Link]

  • Di Mola, A., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • van der Velden, N. (2022). Approaches to Fragment-Based Drug Design. HU University of Applied Sciences Utrecht. [Link]

  • Scozzafava, A., & Supuran, C. T. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Semantic Scholar. [Link]

  • Ramström, O., & Lehn, J. M. (2006). Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis. Bioorganic & Medicinal Chemistry. [Link]

  • Renaud, J., et al. (2008). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology. [Link]

  • Balsevičiūtė, E., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva.com. [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Wang, N., et al. (2023). Strategies for fragment optimization, which includes growing, linking, and merging, are shown. ResearchGate. [Link]

  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Gill, A. L. (2012). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • Betz, M. (2019). Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. [Link]

  • Ramström, O., & Lehn, J. M. (2006). Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis. ResearchGate. [Link]

  • Collins, P. (2021). XChem crystallographic fragment screening. Protocols.io. [Link]

  • Schiebel, J., et al. (2020). A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II. Molecules. [Link]

  • Day, C. L., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F. [Link]

  • York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. University of York. [Link]

  • Ibrahim, M. A. A., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Drug Development Research. [Link]

  • An Introduction to Medicinal Chemistry. (n.d.). Fragment-Based Drug Discovery. ScienceDirect. [Link]

  • Cambridge Healthtech Institute. (2019). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Hubbard, R. E. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry. [Link]

  • Sygnature Discovery. (n.d.). Fragment-Based Drug Discovery approaches to tackle emerging multi-component therapeutic targets. Sygnature Discovery. [Link]

  • Chemcasts. (n.d.). 3-Cyano-4-fluorobenzenesulfonyl chloride Properties vs Temperature. Chemcasts. [Link]

  • Chemcasts. (n.d.). 3-Cyano-4-fluorobenzenesulfonyl chloride Properties vs Pressure. Chemcasts. [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. ResearchGate. [Link]

  • Mortenson, D. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 3-Cyano-4-fluorobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-cyano-4-fluorobenzenesulfonamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. By understanding the underlying chemical principles and troubleshooting potential pitfalls, you can significantly improve your reaction yields and product purity.

Introduction: The Synthetic Challenge

The synthesis of 3-cyano-4-fluorobenzenesulfonamide analogs typically involves a multi-step process, often beginning with a sulfamoylation reaction followed by a nucleophilic aromatic substitution (SNAr) to introduce the cyano group. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common experimental observations, allowing you to quickly identify and address the specific issues you may be facing.

Low Overall Reaction Yield

A consistently low yield is one of the most frequent challenges. The root cause can often be traced back to one of the key reaction steps.

A1: Low yields in sulfamoylation reactions are often due to the high reactivity and moisture sensitivity of the sulfonyl chloride starting material. Here’s a breakdown of potential issues and solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive under typical sulfonamide synthesis conditions.[1][2]

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[1][2] It is also best to use a fresh or properly stored sulfonyl chloride, as it can hydrolyze over time.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for efficient sulfamoylation.

    • Solution: A non-nucleophilic organic base, such as pyridine or triethylamine, is generally preferred to neutralize the HCl byproduct without competing with the amine nucleophile.[1] The solvent should be inert and capable of dissolving both reactants; common choices include dichloromethane and tetrahydrofuran.[1]

  • Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.

    • Solution: Using a slight excess of the amine (typically 1.1-1.2 equivalents) can help drive the reaction to completion and ensure the full consumption of the valuable sulfonyl chloride.[1]

A2: The cyanation of aryl halides, particularly electron-deficient ones like 4-fluorobenzenesulfonamide derivatives, is a well-established but sometimes tricky transformation. Here are key areas to optimize:

  • Catalyst System and Ligand Choice: Palladium-catalyzed cyanation is a common and effective method.

    • Solution: A variety of palladium catalysts and ligands can be employed. For instance, Pd/C in combination with a ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to be effective.[3] The choice of ligand can be crucial, and screening different phosphine ligands may be necessary to find the optimal conditions for your specific substrate.

  • Cyanide Source and Potential Catalyst Poisoning: The cyanide source itself can sometimes inhibit the catalyst.

    • Solution: Zinc cyanide (Zn(CN)₂) is a frequently used and effective cyanide source.[3] Additives like zinc formate dihydrate can help reactivate the palladium catalyst, mitigating catalyst poisoning by cyanide ions.[3] Alternative, less toxic, and more robust cyanide sources like K₄[Fe(CN)₆] can also be employed, often under milder conditions.[4]

  • Reaction Temperature and Solvent: These parameters significantly influence reaction kinetics and solubility.

    • Solution: While many palladium-catalyzed cyanations require elevated temperatures (e.g., 110-130 °C),[3][5] milder conditions have been developed. For example, reactions with K₄[Fe(CN)₆] can proceed at temperatures as low as 70 °C, particularly with the addition of water as a co-solvent.[4] The choice of a high-boiling point, polar aprotic solvent like DMF or DMAC is common.[3][5]

Formation of Significant Impurities

The presence of side products can complicate purification and reduce the yield of the desired compound.

A3: The formation of a bis-sulfonated product is a known side reaction when using primary amines, where two sulfonyl groups react with the same amine nitrogen.[1]

  • Control of Stoichiometry: Carefully controlling the reactant ratios is the first line of defense.

    • Solution: Using a larger excess of the primary amine can statistically favor the formation of the mono-sulfonated product. Alternatively, a protecting group on the amine can be used to prevent the second sulfonylation, which can be removed in a subsequent step.[1]

  • Reaction Conditions: The reaction temperature and addition rate can also play a role.

    • Solution: Slowly adding the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) can help to control the reaction and minimize the formation of the bis-sulfonated byproduct.

A4: Side reactions in nucleophilic aromatic substitution on fluoroarenes can arise from several sources.

  • Reaction with Solvent or Base: The nucleophilic base or solvent can sometimes compete with the cyanide nucleophile.

    • Solution: Ensure the use of a non-nucleophilic base and a solvent that is inert under the reaction conditions. If using a protic solvent, be aware of potential side reactions where the solvent itself acts as a nucleophile.

  • Decomposition of Starting Material or Product: The reaction conditions, particularly high temperatures, may lead to the degradation of your starting material or the desired product.

    • Solution: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.[6] Exploring milder reaction conditions, such as those enabled by photoredox catalysis, could be a viable alternative to reduce thermal decomposition.[7]

FAQs: Quick Reference Guide

A5: While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride starting material.[1] For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method.[1]

A6: Purification of sulfonamides often requires a multi-step approach.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[6] The choice of solvent is crucial; a good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. Common solvents for sulfonamide recrystallization include ethanol and isopropanol, often with the addition of water.[8]

  • Column Chromatography: For separating compounds with different polarities, column chromatography using silica gel is a versatile and effective method.[6]

  • Liquid-Liquid Extraction: This can be used to remove unreacted starting materials or byproducts with different solubility properties in two immiscible liquid phases.[6]

A7: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[9][10] The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect.[10] The subsequent loss of the leaving group is a faster step, so the inherent leaving group ability of fluoride is less important than its ability to activate the ring towards nucleophilic attack.[9][10]

Experimental Protocols and Data

General Protocol for Sulfamoylation
  • To a solution of the amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of the appropriate sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Palladium-Catalyzed Cyanation
  • To a reaction vessel, add the aryl halide (1.0 eq), zinc cyanide (0.6 eq), Pd/C (2 mol%), and dppf (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add anhydrous N,N-dimethylacetamide (DMAC).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or HPLC.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂Pd/CPd₂(dba)₃
Ligand dppfXPhoscataCXium A
Cyanide Source Zn(CN)₂K₄[Fe(CN)₆]Acetone cyanohydrin
Solvent DMACDMF/H₂OToluene
Temperature 110 °C70 °C100 °C
Typical Yield 75-90%80-95%70-85%

Table 1: Comparison of typical reaction conditions for palladium-catalyzed cyanation.

Visualizing the Workflow

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow cluster_sulfamoylation Sulfamoylation Issues cluster_cyanation Cyanation Issues start Low Reaction Yield Observed check_sulfamoylation Investigate Sulfamoylation Step start->check_sulfamoylation check_cyanation Investigate Cyanation Step start->check_cyanation check_reagents Check Reagent Quality (Anhydrous Conditions, Fresh Reagents) check_sulfamoylation->check_reagents optimize_catalyst Optimize Catalyst System (Screen Pd sources and ligands) check_cyanation->optimize_catalyst optimize_base_solvent Optimize Base and Solvent (Non-nucleophilic base, Inert solvent) check_reagents->optimize_base_solvent adjust_stoichiometry Adjust Stoichiometry (Slight excess of amine) optimize_base_solvent->adjust_stoichiometry solution Improved Yield adjust_stoichiometry->solution check_cn_source Evaluate Cyanide Source (Zn(CN)₂, K₄[Fe(CN)₆]) optimize_catalyst->check_cn_source adjust_conditions Adjust Reaction Conditions (Temperature, Solvent) check_cn_source->adjust_conditions adjust_conditions->solution

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Borah, D., & Sarma, B. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35245–35267. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Wang, D., Zhu, N., Chen, P., & Liu, G. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 2(4), 1184-1193. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Martin, G. J. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Malig, T. C., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 138-141. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to enhance your experimental success.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my sulfonamide yield consistently low?

Answer:

Low yields in sulfonamide synthesis are a frequent challenge and can often be attributed to several key factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

  • Hydrolysis of the Sulfonyl Chloride: The primary culprit for low yields is often the hydrolysis of the highly reactive sulfonyl chloride starting material.[1][2] Moisture in the reaction environment readily converts the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to exclude atmospheric moisture.[1] It is also best practice to use a fresh or properly stored bottle of sulfonyl chloride.

  • Inappropriate Base or Solvent Selection: The choice of base and solvent significantly impacts the reaction efficiency.

    • Solution: Employ a non-nucleophilic organic base, such as pyridine or triethylamine. These bases effectively scavenge the HCl byproduct without competing with the amine nucleophile.[1] The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the desired product's yield. A common side reaction, particularly with primary amines, is the formation of a bis-sulfonated product.[1]

    • Solution: To minimize bis-sulfonation, carefully control the stoichiometry. Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion while reducing the likelihood of double addition.[1] For particularly reactive primary amines, using a larger excess of the amine or employing a protecting group on the amine can be effective strategies.[1][3]

  • Poor Amine Nucleophilicity: Electron-withdrawing groups on the amine can significantly decrease its nucleophilicity, leading to a sluggish or incomplete reaction.

    • Solution: For less reactive amines, you may need to use more forcing reaction conditions, such as elevated temperatures. However, be cautious as higher temperatures can also promote side reactions. Alternatively, consider using a more reactive sulfonating agent if possible.

Question 2: I'm observing an unexpected side product in my reaction. How can I identify and prevent it?

Answer:

The formation of unexpected side products is a common issue. The most likely culprits are related to the reactivity of your starting materials and intermediates.

  • Hydrolysis Product (Sulfonic Acid): As mentioned, the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride is a very common impurity.[1][2]

    • Identification: Sulfonic acids are highly polar and will have a very different retention factor (Rf) on a TLC plate compared to the desired sulfonamide. They are often visible at the baseline.

    • Prevention: Strict anhydrous conditions are the key to preventing this side product.[1]

  • Bis-sulfonated Amine: With primary amines, the initial sulfonamide product still has an acidic N-H proton. Under basic conditions, this proton can be removed, and the resulting anion can react with another molecule of the sulfonyl chloride to form a bis-sulfonated product.[1]

    • Identification: This side product will have a higher molecular weight than the desired product and can often be identified by mass spectrometry.

    • Prevention: Use a slight excess of the amine and add the sulfonyl chloride slowly to the reaction mixture to maintain a low concentration of the electrophile.[1]

  • Sulfone Formation: During the preparation of the benzenesulfonyl chloride via chlorosulfonation, diaryl sulfones can form as a side product.[4]

    • Identification: Sulfones are generally stable, non-polar compounds and can be detected by chromatography and spectroscopy.

    • Prevention: Careful control of the chlorosulfonation reaction conditions, such as temperature and stoichiometry, is crucial.[4]

Question 3: My product is difficult to purify. What are the best strategies for purifying substituted benzenesulfonamides?

Answer:

Purification can indeed be challenging, but several effective techniques can be employed.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline sulfonamides.[1]

    • Protocol: A general protocol for recrystallization is provided in the "Experimental Protocols" section below. The key is to find a suitable solvent or solvent system in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization is not effective or if you are dealing with an oily product, silica gel column chromatography is a reliable alternative.[1]

    • Eluent System: The choice of eluent will depend on the polarity of your sulfonamide. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Acid-Base Extraction: The acidic nature of the N-H proton in primary and secondary sulfonamides can be exploited for purification.

    • Procedure: The crude product can be dissolved in an organic solvent and washed with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the sulfonamide and transfer it to the aqueous layer as a salt. The organic layer containing non-acidic impurities can then be discarded. The aqueous layer is then acidified (e.g., with 1M HCl) to re-protonate the sulfonamide, causing it to precipitate out, after which it can be collected by filtration or extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions related to the synthesis of substituted benzenesulfonamides.

Q1: What is the role of the base in sulfonamide synthesis, and why is the choice so critical?

A1: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base is crucial to neutralize this acid. If left unneutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base is critical because it must be non-nucleophilic to avoid reacting with the sulfonyl chloride itself. Tertiary amines like triethylamine (Et3N) and pyridine are commonly used because they are sterically hindered and act as proton scavengers without competing with the primary or secondary amine nucleophile.[1][5]

Q2: When should I consider using a protecting group for the amine?

A2: Protecting groups are essential when dealing with complex molecules containing multiple reactive sites or when trying to prevent specific side reactions.[3] For instance, if your amine-containing starting material also has other nucleophilic functional groups (like a hydroxyl or thiol group) that could react with the sulfonyl chloride, protecting the amine is necessary to ensure chemoselectivity. Additionally, as mentioned earlier, protecting a primary amine can be a strategy to prevent the formation of bis-sulfonated side products.[1] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific conditions after the sulfonamide formation is complete.

Q3: Are there alternative methods to the classical sulfonyl chloride and amine reaction for synthesizing benzenesulfonamides?

A3: Yes, while the reaction of a sulfonyl chloride with an amine is the most common method, several other strategies have been developed, particularly to address the limitations of substrate scope and harsh conditions associated with preparing sulfonyl chlorides.[6] Modern approaches include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form the S-N bond between a sulfonic acid or sulfonate ester and an amine.[7]

  • Copper-Catalyzed Reactions: Copper catalysts can be used for the coupling of sulfonyl azides with boronic acids or for the reaction of sodium sulfinates with amines.[8]

  • "Click Chemistry": For the synthesis of more complex sulfonamide-containing molecules, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to link a sulfonamide-containing fragment with another molecule.[7]

Q4: How does the substitution pattern on the benzene ring affect the synthesis?

A4: The electronic nature of the substituents on the benzene ring significantly influences the reactivity of the sulfonyl chloride and the regioselectivity of the initial sulfonation/chlorosulfonation step.

  • Electron-donating groups (e.g., alkyl, alkoxy) activate the ring towards electrophilic aromatic substitution, making the initial sulfonation easier. They are ortho, para-directing.

  • Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) deactivate the ring, making sulfonation more difficult and requiring harsher conditions. They are meta-directing.[9] Understanding these electronic effects is crucial for planning the synthesis of a specifically substituted benzenesulfonamide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted Benzenesulfonamide

This protocol describes a general method for the reaction of a benzenesulfonyl chloride with a primary or secondary amine.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the amine (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of amine).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the substituted benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.[10]

Protocol 2: Recrystallization for Purification of Benzenesulfonamides

  • Solvent Selection: Choose a solvent in which the sulfonamide has low solubility at room temperature but high solubility at the solvent's boiling point. Common solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. If necessary, add small portions of the hot solvent until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the purified sulfonamide should form. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[1]

Data Presentation

Table 1: Recommended Stoichiometry and Conditions

Reactant/ConditionRecommended Range/ValueRationale
Amine:Sulfonyl Chloride1.0 : 1.1-1.2 equivalentsA slight excess of the sulfonyl chloride ensures complete consumption of the often more valuable amine.
Base:Amine1.5 - 2.0 equivalentsEnsures complete neutralization of the HCl byproduct.
Reaction Temperature0 °C to room temperatureBalances reaction rate with minimizing side reactions. More forcing conditions may be needed for unreactive substrates.
Solvent Volume5-10 mL per mmol of limiting reagentEnsures adequate dissolution of reactants while maintaining a reasonable concentration.

Visualizations

Diagram 1: General Workflow for Benzenesulfonamide Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start Starting Materials: Substituted Benzene Amine Chlorosulfonation Chlorosulfonation/ Sulfonyl Chloride Formation Start->Chlorosulfonation Reaction_Setup Reaction Setup: Amine, Base, Solvent Chlorosulfonation->Reaction_Setup Use Sulfonyl Chloride Sulfonamide_Formation Addition of Sulfonyl Chloride Reaction_Setup->Sulfonamide_Formation Reaction_Monitoring Reaction Monitoring (TLC) Sulfonamide_Formation->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Characterization Product Characterization Purification->Characterization G Low_Yield Low Yield Observed Check_Conditions Check Reaction Conditions: Anhydrous? Inert Atmosphere? Low_Yield->Check_Conditions Check_Reagents Check Reagents: Fresh Sulfonyl Chloride? Pure Amine & Base? Low_Yield->Check_Reagents Check_Stoichiometry Check Stoichiometry: Correct Ratios? Low_Yield->Check_Stoichiometry Improve_Conditions Improve Conditions: Dry Glassware/Solvents Use N2/Ar Check_Conditions->Improve_Conditions No Consider_Side_Reactions Consider Side Reactions: Bis-sulfonation? Hydrolysis? Check_Conditions->Consider_Side_Reactions Yes Use_Fresh_Reagents Use Fresh/Purified Reagents Check_Reagents->Use_Fresh_Reagents No Check_Reagents->Consider_Side_Reactions Yes Adjust_Stoichiometry Adjust Stoichiometry: Slight Excess of Amine Check_Stoichiometry->Adjust_Stoichiometry No Check_Stoichiometry->Consider_Side_Reactions Yes Optimize_Protocol Optimize Protocol: Slow Addition Protecting Group Consider_Side_Reactions->Optimize_Protocol

A decision tree for troubleshooting low yields in benzenesulfonamide synthesis.

References

  • BenchChem Technical Support Team. (2025, November). common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem. (n.d.).
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
  • King, J. F., & Fung, S. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem.
  • Katritzky, A. R., et al. (2010). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • BenchChem Technical Support Team. (2025, November).
  • Cerda-Garcia-Rojas, C. M., & Hernández-Pérez, J. M. (2022).
  • Spillane, W. J. (Ed.). (2006). Aromatic Sulphonation and Related Reactions.
  • Domingo, L. R. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.

Sources

Technical Support Center: Purification of 3-Cyano-4-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-cyano-4-fluorobenzenesulfonamide and its derivatives. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers and drug development professionals. The unique electronic properties of the cyano and fluoro groups, combined with the polarity of the sulfonamide moiety, present specific challenges that require carefully optimized purification strategies.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section is designed in a question-and-answer format to directly address the most common and complex issues encountered during the purification of this class of compounds.

Q1: My primary impurity has a very similar Rf value to my product on TLC, making separation by flash chromatography difficult. How can I resolve this?

This is a frequent challenge, often arising from structurally similar byproducts or unreacted starting materials. Simply running longer columns or using more solvent is inefficient. A multi-faceted approach is required.

Causality & Strategy:

The key is to exploit subtle differences in the chemical properties between your desired product and the persistent impurity. The primary handles for separation are polarity, acidity/basicity, and solubility.

Recommended Actions:

  • Optimize the Mobile Phase: Standard ethyl acetate/hexane systems may not provide sufficient resolution.

    • Introduce a More Polar, Non-Protic Solvent: Replace a portion of the ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). A gradient elution starting with a high percentage of Hexane/DCM and gradually increasing the ethyl acetate or methanol concentration can effectively separate compounds with close polarities.

    • Add a Modifier: A small amount (0.1-0.5%) of acetic acid or formic acid can sharpen peaks and improve the separation of acidic compounds, which is common for sulfonamides or their hydrolysis byproducts. Conversely, a trace of triethylamine or ammonia can improve the chromatography of basic impurities.

  • Consider an Acid/Base Wash: If the impurity has a different pKa than your product, an extractive workup can be highly effective. For example, if your main product is a neutral N-substituted sulfonamide and the impurity is the hydrolyzed sulfonic acid, a wash with a mild base like saturated sodium bicarbonate solution will extract the acidic impurity into the aqueous layer. Crucially, confirm the stability of your target compound to these pH changes before proceeding.

  • Chemical Derivatization: In challenging cases, you can temporarily change the polarity of your product. For instance, if your sulfonamide has a free -NH2 group, you could protect it (e.g., as a Boc-carbamate), which significantly alters its polarity. After chromatographic separation from the now chemically different impurity, the protecting group can be removed.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble in solvents like methanol, acetonitrile, or THF, reverse-phase flash chromatography (using a C18-functionalized silica gel) can be an excellent alternative. This technique separates compounds based on hydrophobicity rather than polarity, often reversing the elution order seen in normal-phase chromatography and resolving previously inseparable impurities.

Q2: My crude product is a persistent oil or wax and refuses to crystallize. What steps can I take to induce solidification?

Oiling out during crystallization is typically caused by the presence of impurities that depress the melting point, or by supersaturation occurring at a temperature above the compound's melting point.

Causality & Strategy:

The goal is to find conditions where the solubility of your desired compound is low, allowing it to selectively precipitate from the solution while impurities remain dissolved.

Recommended Actions:

  • Trituration: This is the first and often most effective step. It involves suspending the oil in a solvent where the desired product is sparingly soluble, but the impurities are highly soluble.

    • Protocol: Add a small volume of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture) to your oil.

    • Stir or sonicate the mixture vigorously. The desired compound should gradually precipitate as a solid, while the impurities remain in the solvent.

    • Isolate the solid by filtration.

  • Solvent System Re-evaluation: The initial solvent choice may be suboptimal.

    • Single Solvent: If using a single solvent, ensure it is not too good a solvent. The ideal solvent dissolves the compound when hot but very poorly when cold.

    • Two-Solvent System (Anti-Solvent Addition): Dissolve the oil in a minimum amount of a "good" solvent (e.g., DCM, ethyl acetate, acetone) in which it is very soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane, water) in which it is insoluble, until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, and then allow it to cool slowly. This is a highly controlled way to achieve supersaturation.

  • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution to act as a nucleation point for crystal growth. If not, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide a surface for nucleation.

  • Concentrate and Re-purify: If the oil persists, it indicates a high level of impurities. It is more efficient to re-purify the material via flash chromatography and then attempt crystallization with the higher-purity material.

Visualizing Purification Strategies

A logical approach to purification is critical. The following diagram outlines a decision-making workflow starting from the crude product.

graph TD { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

  • Q: What are the typical starting solvent systems for flash chromatography of these derivatives?

    • A: A gradient of 10% to 60% ethyl acetate in hexanes is a standard starting point. For more polar N-substituted derivatives, a gradient of 0% to 10% methanol in dichloromethane (DCM) is often effective. Always develop the method first on an analytical TLC plate.

  • Q: How can I effectively remove residual starting material, such as 4-fluoro-3-cyanosulfonyl chloride?

    • A: The sulfonyl chloride is highly reactive and will readily hydrolyze to the corresponding sulfonic acid upon addition of water. During the reaction workup, quenching the reaction mixture with water or a mild aqueous base (like sodium bicarbonate solution) will convert the unreacted sulfonyl chloride into the water-soluble sulfonic acid salt, which is then easily removed in the aqueous layer during liquid-liquid extraction.

  • Q: My final compound is off-white or yellow, but the literature reports it as a white solid. How do I decolorize it?

    • A: Minor color is often due to trace, highly conjugated impurities. Treatment with activated charcoal is the standard method. Dissolve the compound in a suitable hot solvent, add a small amount (1-2% w/w) of activated charcoal, keep the solution hot for 5-10 minutes, and then filter the hot solution through a pad of Celite® to remove the charcoal. The Celite is crucial to prevent fine charcoal particles from passing through the filter paper. Then, proceed with crystallization. Note: Charcoal can adsorb your product, leading to yield loss, so use it sparingly.

  • Q: What are the best analytical methods to confirm the purity of my final product?

    • A: A combination of techniques is essential for establishing purity.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides purity information (as % area under the curve) and confirms the molecular weight of the main component.

      • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure and can reveal the presence of impurities if their signals do not overlap with the product's signals. Integration of signals can provide a quantitative estimate of purity against a known standard.

      • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity. Impurities typically broaden and depress the melting point.

Key Experimental Protocols

Protocol 1: Optimized Gradient Flash Chromatography
  • Slurry Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes).

  • Load the Sample: Dissolve the crude product in a minimum amount of DCM or the mobile phase. For less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Run the Gradient: Start elution with the low-polarity mobile phase.

  • Gradually increase the percentage of the more polar solvent (e.g., increase from 10% to 60% Ethyl Acetate over 10-15 column volumes).

  • Monitor Elution: Collect fractions and monitor them by TLC, staining with potassium permanganate or using a UV lamp.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization via Anti-Solvent Addition
  • Dissolution: Dissolve the impure, solid (or oily) compound in the minimum required volume of a "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (e.g., hexanes) dropwise until the solution just begins to turn cloudy (persistent turbidity). This is the point of saturation.

  • Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Summary Tables

Table 1: Common Solvent Systems for Purification

TechniqueGood Solvents (for Dissolving)Anti-Solvents / Low PolarityModifiers (0.1-1%)
Recrystallization Acetone, Ethyl Acetate, DCM, MethanolHexanes, Pentane, WaterN/A
Normal-Phase Chromatography Ethyl Acetate, Methanol, DCMHexanes, HeptaneAcetic Acid, Triethylamine
Reverse-Phase Chromatography Acetonitrile, Methanol, THFWaterFormic Acid, TFA

Disclaimer: All protocols and advice provided are intended for use by trained chemical researchers in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be performed in a well-ventilated fume hood. Please consult the Safety Data Sheet (SDS) for all chemicals before use.

stability of 3-Cyano-4-fluorobenzenesulfonamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Cyano-4-fluorobenzenesulfonamide

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Cyano-4-fluorobenzenesulfonamide (CAS 928139-30-4). Understanding the stability of this molecule is critical for its successful application in synthesis, biological assays, and formulation development. This document addresses common questions and troubleshooting scenarios related to its degradation under acidic and basic conditions.

Section 1: Frequently Asked Questions (FAQs) - General Stability Profile

This section provides a high-level overview of the chemical stability of 3-Cyano-4-fluorobenzenesulfonamide based on the reactivity of its constituent functional groups.

Q1: What is the expected stability of 3-Cyano-4-fluorobenzenesulfonamide at neutral pH and ambient temperature?

A: Based on the general behavior of aromatic sulfonamides, 3-Cyano-4-fluorobenzenesulfonamide is expected to be hydrolytically stable at neutral pH (approx. 7.0) and ambient temperature. Many sulfonamides exhibit long half-lives under these conditions, making them persistent in typical environmental settings[1][2]. For laboratory purposes, stock solutions in neutral, aprotic solvents (e.g., DMSO, DMF) or short-term storage in neutral aqueous buffers should not result in significant degradation.

Q2: What are the primary degradation pathways to anticipate under acidic conditions?

A: Under acidic conditions, particularly with heating, the primary site of reactivity is the nitrile (-C≡N) group . Acid-catalyzed hydrolysis of nitriles proceeds in two stages: first to a primary amide intermediate (3-carbamoyl-4-fluorobenzenesulfonamide), and then further to the corresponding carboxylic acid (3-carboxy-4-fluorobenzenesulfonamide), releasing an ammonium salt[3][4]. While the sulfonamide S-N bond is robust, it can also undergo cleavage under harsh acidic conditions over extended periods, though this is generally a slower process than nitrile hydrolysis[5].

Q3: What degradation is expected under basic (alkaline) conditions?

A: Similar to acidic conditions, the nitrile group is the most probable site of degradation under basic conditions. Base-catalyzed hydrolysis will convert the nitrile to a carboxylate salt (sodium 3-carboxy-4-fluorobenzenesulfonamide, if using NaOH) and ammonia gas[4]. It is sometimes possible to isolate the intermediate amide under milder basic conditions (e.g., lower temperatures or controlled stoichiometry of base)[6][7]. The sulfonamide group is generally more stable to base than to acid, but cleavage can occur under vigorous conditions (high pH and elevated temperature)[2][8]. The aromatic fluorine atom is unlikely to be displaced via nucleophilic aromatic substitution unless exceptionally harsh conditions with a potent nucleophile are employed.

Q4: Between the nitrile and sulfonamide groups, which is more chemically labile?

A: The nitrile group is significantly more susceptible to both acid and base-catalyzed hydrolysis than the sulfonamide group under typical laboratory and forced degradation conditions (e.g., 0.1 M HCl or 0.1 M NaOH with moderate heat)[4][9][10]. Therefore, when troubleshooting unexpected reactivity or degradation, nitrile hydrolysis should be the first hypothesis investigated.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during experiments, providing causal analysis and actionable steps.

Issue 1: My HPLC analysis shows a rapid loss of the parent compound in a heated acidic reaction mixture, with a new, more polar peak appearing.

  • Probable Cause: You are observing the acid-catalyzed hydrolysis of the nitrile group to the more polar carboxylic acid. The carboxylic acid will have a shorter retention time on a standard reverse-phase HPLC column.

  • Troubleshooting & Confirmation:

    • Analyze by LC-MS: The primary confirmation method. The new peak should have a mass corresponding to 3-carboxy-4-fluorobenzenesulfonamide (C₇H₆FNO₄S). Calculate the expected m/z for [M+H]⁺ and/or [M-H]⁻ ions.

    • Run a Control: Prepare a solution of 3-Cyano-4-fluorobenzenesulfonamide in the same acidic medium without other reactants. Heat it under the same conditions. If the same new peak appears, it confirms the degradation is pH and temperature-dependent.

    • Co-elution: If a reference standard for 3-carboxy-4-fluorobenzenesulfonamide is available, spike a small amount into your degraded sample. A single, sharp, and larger peak at the retention time of your degradant confirms its identity.

Issue 2: When running a reaction in a basic solution (e.g., NaOH in methanol/water), I see multiple new peaks on my HPLC chromatogram.

  • Probable Cause A (Most Likely): Stepwise nitrile hydrolysis. You may be seeing both the intermediate amide (3-carbamoyl-4-fluorobenzenesulfonamide) and the final carboxylate product simultaneously. The amide is an intermediate and its concentration should rise and then fall over time.

  • Probable Cause B (Less Likely): Competing degradation pathways. Under more forceful conditions, you could be observing both nitrile hydrolysis and sulfonamide bond cleavage.

  • Troubleshooting & Confirmation:

    • Time-Course Study: Take aliquots from the reaction mixture at several time points (e.g., 0, 1, 4, 8, 24 hours) and analyze them by HPLC. Track the peak areas. You should see the parent peak decrease, the intermediate amide peak appear and then diminish, and the final carboxylate peak steadily increase.

    • LC-MS Analysis: Determine the mass of each new peak. This will allow you to distinguish between the amide, the carboxylate, and potential sulfonamide cleavage products (see Table 1 below).

    • Modify Conditions: If the goal is to avoid degradation, reduce the temperature or the concentration of the base. If trying to isolate the amide, use milder conditions and monitor the reaction closely to stop it before significant conversion to the carboxylate occurs.

Issue 3: I am performing a synthetic transformation on the sulfonamide group, but my yield is low and I see byproducts.

  • Probable Cause: The reaction conditions (e.g., strongly acidic or basic reagents, high temperatures) are simultaneously causing the degradation of the nitrile group.

  • Troubleshooting & Confirmation:

    • Run a Mock Reaction: Perform a control experiment containing only your starting material and the reagents/solvents (but not the coupling partner) under the exact reaction conditions. This will isolate the effect of the conditions on the starting material's stability.

    • Analyze Byproducts: Use LC-MS to identify the major byproduct(s). If the mass corresponds to the hydrolyzed nitrile, you have confirmed the competing degradation pathway.

    • Optimize Reaction Conditions: Explore alternative, milder conditions for your desired transformation. This could include using non-nucleophilic organic bases, running the reaction at a lower temperature, or reducing the reaction time.

Section 3: Protocols for Stability Assessment

These are standardized protocols for conducting forced degradation studies, essential for understanding the stability-indicating nature of an analytical method and predicting potential degradation products.[9][11][12]

Protocol 1: Forced Degradation via Acid Hydrolysis

  • Solution Preparation: Prepare a stock solution of 3-Cyano-4-fluorobenzenesulfonamide at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Tightly cap the vial and place it in a water bath or heating block at 60 °C. Prepare a control sample by mixing 1 mL of stock with 1 mL of water and storing it at 4 °C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at T=0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the acidic aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH) to prevent further degradation.

  • Analysis: Analyze all neutralized samples and the control by HPLC-UV/MS. Aim for 5-20% degradation of the parent compound.[9]

Protocol 2: Forced Degradation via Basic Hydrolysis

  • Solution Preparation: Use the same ~1 mg/mL stock solution as in Protocol 1.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubation: Tightly cap the vial and incubate at 60 °C. Prepare a control sample stored at 4 °C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at T=0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the basic aliquot by adding an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl).

  • Analysis: Analyze all samples by HPLC-UV/MS.

Protocol 3: General Purpose HPLC Method for Stability Monitoring

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV/DAD at 254 nm and 280 nm. For identification, use an in-line Mass Spectrometer (ESI +/-).

Section 4: Data Interpretation & Visualization

Table 1: Potential Degradation Products of 3-Cyano-4-fluorobenzenesulfonamide

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Degradation Condition
Parent Compound 3-Cyano-4-fluorobenzenesulfonamideC₇H₅FN₂O₂S200.19-
Amide Intermediate 3-Carbamoyl-4-fluorobenzenesulfonamideC₇H₇FN₂O₃S218.21Acidic/Basic
Carboxylic Acid Product 3-Carboxy-4-fluorobenzenesulfonamideC₇H₆FNO₄S219.19Acidic/Basic
Sulfonamide Cleavage Product 2-Cyano-4-sulfamoylphenolC₇H₆N₂O₃S214.20Harsh Basic (SNAr)
S-N Cleavage Product 3-Cyano-4-fluorobenzenesulfonic acidC₇H₄FNO₃S201.18Harsh Acidic/Basic

Diagrams of Degradation Pathways and Experimental Workflow

G cluster_acid Predicted Acidic Degradation Pathway Parent_A 3-Cyano-4-fluorobenzenesulfonamide (C7H5FN2O2S) MW: 200.19 Amide_A Intermediate Amide (C7H7FN2O3S) MW: 218.21 Parent_A->Amide_A H3O+, Δ (Fast) Acid Carboxylic Acid (C7H6FNO4S) MW: 219.19 Amide_A->Acid H3O+, Δ (Slower) G cluster_base Predicted Basic Degradation Pathway Parent_B 3-Cyano-4-fluorobenzenesulfonamide (C7H5FN2O2S) MW: 200.19 Amide_B Intermediate Amide (C7H7FN2O3S) MW: 218.21 Parent_B->Amide_B OH-, Δ (Fast) Carboxylate Carboxylate Salt (C7H5FNO4S-) Amide_B->Carboxylate OH-, Δ (Slower)

Caption: Predicted pathway for base-catalyzed hydrolysis.

G A Prepare Stock Solution (~1 mg/mL in ACN/H2O) B Divide into Control and Stress Groups A->B C Stress Group: Add Acid/Base, Heat (e.g., 60°C) B->C D Control Group: Add Water, Refrigerate (4°C) B->D E Sample at Predetermined Time Points (0, 2, 4, 8, 24h) C->E F Immediately Neutralize Each Aliquot E->F G Analyze All Samples by Validated HPLC-UV/MS Method F->G H Compare stressed samples to T=0 and control to determine % degradation G->H

Caption: General workflow for a forced degradation study.

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Available at: [Link]

  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Available at: [Link]

  • Do, H. T., Rathi, E., Mathew, B. P., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12293-12301. Available at: [Link]

  • Kirby, A. J., & Varvoglis, A. G. (1967). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society D: Chemical Communications, (9), 406. Available at: [Link]

  • Lachman, L., Lieberman, H. A., & Kanig, J. L. (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46A), 1-15. Available at: [Link]

  • Bourne, G. H. (1983). Aspects of modern biochemistry. Academic Press.
  • Sorensen, L. K. (2001). Determination of sulfonamides in solid matrices by pressurised liquid extraction and liquid chromatography-tandem mass spectrometry.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Mark, H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

  • Wikipedia. (n.d.). Nitrile. Available at: [Link]

  • Ahmad, T., & Ahmad, I. (1988). EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS. Pakistan Journal of Pharmaceutical Sciences, 1(1), 1-4. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. Available at: [Link]

  • Teare, H., Robins, E. G., Årstad, E., Luthra, S. K., & Gouverneur, V. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Chemical Communications, (23), 2330-2332. Available at: [Link]

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. Available at: [Link]

  • Kotzerke, A., et al. (2008). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. Environmental Toxicology and Chemistry, 27(4), 850-856. Available at: [Link]

  • IWA Publishing. (2018). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Water Science and Technology, 78(12), 2534-2543. Available at: [Link]

  • Strunk, T., & Engesser, K. H. (2013). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Applied and Environmental Microbiology, 79(18), 5649-5656. Available at: [Link]

  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. Available at: [Link]

  • ResearchGate. (2013). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF. Available at: [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • Schennen, U., et al. (1985). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. FEMS Microbiology Letters, 30(1-2), 193-198. Available at: [Link]

  • de-la-Peña, S., & van der Meer, J. R. (2009). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Applied and Environmental Microbiology, 75(12), 4150-4153. Available at: [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Available at: [Link]

  • Jones, G. J., & Falconer, I. R. (1998). Enzymatic pathway for the bacterial degradation of the cyanobacterial cyclic peptide toxin microcystin LR. Letters in Applied Microbiology, 27(4), 232-236. Available at: [Link]

  • PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. Available at: [Link]

  • MDPI. (2020). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules, 25(21), 5035. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

  • Teare, H., et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Chemical Communications, (23), 2330-2332. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 3-Cyano-4-fluorobenzenesulfonamide AldrichCPR (Chinese). Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Chemistry university. (2019). Hydrolysis of Nitriles. YouTube. Available at: [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

  • Bioman Explains. (2022). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Available at: [Link]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • PubChem. (n.d.). 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 3-Cyano-4-fluorobenzenesulfonamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with inhibitors based on the 3-Cyano-4-fluorobenzenesulfonamide scaffold. Our goal is to provide you with the foundational knowledge, experimental protocols, and troubleshooting frameworks necessary to anticipate, identify, and mitigate off-target effects, thereby enhancing the precision and reliability of your research.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common preliminary questions researchers face when working with this specific class of compounds.

Q1: What are the typical molecular targets for 3-Cyano-4-fluorobenzenesulfonamide inhibitors, and why are they susceptible to off-target effects?

The 3-Cyano-4-fluorobenzenesulfonamide scaffold is a versatile pharmacophore frequently utilized in the design of inhibitors for several important enzyme families.[1][2] Primarily, it serves as a core structure for targeting:

  • Protein Kinases: The sulfonamide moiety can form critical hydrogen bonds within the highly conserved ATP-binding pocket of many kinases. This conservation, while useful for initial inhibitor design, is also a primary driver of off-target effects, as many of the 500+ kinases in the human kinome share structural similarities in this region.[3]

  • Carbonic Anhydrases (CAs): The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making it an excellent inhibitor of zinc-containing metalloenzymes like CAs.[2] With 15 human CA isoforms, achieving isoform-selectivity is a significant challenge, often leading to off-target inhibition of unintended CAs.[2]

The inherent challenge lies in the inhibitor binding to proteins with similar structural or electrostatic features to the intended target. This promiscuity can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target effect.

Q2: My inhibitor demonstrates high potency in biochemical (enzymatic) assays but shows a significantly weaker effect in cell-based assays. What could be the cause?

This is a frequent and important observation that does not automatically indicate an off-target problem but is a critical step in compound validation. Several factors can cause this discrepancy:[4]

  • High Intracellular ATP: Biochemical kinase assays are often run at low ATP concentrations. Inside a cell, ATP levels are in the millimolar range and can effectively outcompete ATP-competitive inhibitors, reducing their apparent potency.[4]

  • Cell Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be a substrate for efflux pumps like P-glycoprotein, which actively remove the compound from the cell, lowering its effective concentration.[4]

  • Target Expression and Activity: The target protein may not be expressed at sufficient levels or may be in an inactive conformational state in the specific cell line being used.[4]

Before investigating off-target effects, it is crucial to confirm target engagement within the cellular environment.

Q3: I am observing an unexpected cellular phenotype that does not align with the known biological function of the intended target. How can I confirm if this is an off-target effect?

Observing a phenotype inconsistent with the target's known role is a strong indicator of potential off-target activity.[5] The foundational step is to experimentally decouple the observed effect from the inhibition of the primary target. Two gold-standard approaches are:

  • Rescue Experiments: If the effect is on-target, overexpressing a version of the target protein that has been mutated to be resistant to the inhibitor should reverse the phenotype. If the phenotype persists despite the presence of a resistant target, it is very likely caused by an off-target interaction.[4]

  • Use of Structurally Unrelated Inhibitors: A second inhibitor that targets the same protein but has a completely different chemical structure should reproduce the on-target phenotype.[6] If it does not, and the effect is unique to your 3-Cyano-4-fluorobenzenesulfonamide compound, an off-target mechanism is the probable cause.[5][6]

Section 2: Troubleshooting Guide & Experimental Workflows

This section provides structured methodologies to systematically investigate and resolve suspected off-target issues.

Issue 1: Differentiating On-Target vs. Off-Target Phenotypes

The primary goal is to establish causality. The following workflow provides a logical sequence for this investigation.

On_Off_Target_Workflow start Unexpected Cellular Phenotype Observed verify_compound Step 1: Verify Compound Identity & Purity (LC-MS, NMR) start->verify_compound dose_response Step 2: Perform Full Dose-Response Curve verify_compound->dose_response control_exp Step 3: Conduct Control Experiments dose_response->control_exp rescue A) Rescue with Drug-Resistant Mutant control_exp->rescue  Primary  Method struct_unrelated B) Test Structurally Unrelated Inhibitor control_exp->struct_unrelated  Alternative  Method phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued phenotype_recap Phenotype Recapitulated? struct_unrelated->phenotype_recap on_target Conclusion: Phenotype is ON-TARGET phenotype_rescued->on_target Yes off_target Conclusion: Phenotype is OFF-TARGET phenotype_rescued->off_target No phenotype_recap->on_target Yes phenotype_recap->off_target No

Workflow for distinguishing on-target from off-target phenotypes.

This is a definitive method to confirm if a phenotype is linked to a specific target.

Principle: A single amino acid substitution in the target protein's binding pocket (e.g., a "gatekeeper" mutation in a kinase) can prevent inhibitor binding while preserving the protein's normal function.[3] Overexpression of this mutant in cells should make them resistant to the on-target effects of the drug.

Methodology:

  • Identify Resistance Mutation: Review literature or use structural modeling to predict a mutation in your target that will sterically hinder the binding of your 3-Cyano-4-fluorobenzenesulfonamide inhibitor without killing protein activity. For kinases, the T338M "gatekeeper" mutation in ABL is a classic example.[3]

  • Site-Directed Mutagenesis: Use a standard kit to introduce the desired point mutation into an expression vector containing the wild-type cDNA of your target. Sequence-verify the entire open reading frame.

  • Transfection & Expression: Transfect the cells used in your phenotype assay with either the wild-type target, the resistant mutant, or an empty vector control. Ensure equivalent expression levels via Western Blot.

  • Phenotypic Assay: Treat all three cell populations (empty vector, wild-type overexpress, mutant overexpress) with a concentration of your inhibitor known to produce the phenotype.

  • Analysis:

    • On-Target Effect: The phenotype will be observed in the empty vector and wild-type expressing cells but will be significantly diminished or absent in the cells expressing the resistant mutant.

    • Off-Target Effect: The phenotype will be observed equally across all three conditions, as the inhibitor is acting on a different protein.

Issue 2: Identifying the Unintended Target(s)

If experiments confirm an off-target effect, the next challenge is to identify the responsible protein(s). This requires unbiased, proteome-wide approaches.

MethodPrincipleAdvantagesDisadvantages
Kinome Profiling In vitro screening of the inhibitor against a large panel of recombinant protein kinases.[7]Highly quantitative; broad coverage of the kinome; commercially available.Lacks cellular context (no scaffolding proteins, PTMs); may miss non-kinase off-targets.
Chemical Proteomics (CCCP) Uses an immobilized version of the inhibitor to "fish" for binding partners in a cell lysate.[8]Unbiased (identifies any binding protein); performed in a cellular context (lysate).Requires chemical modification of the inhibitor, which may alter binding; can be technically complex.[8]
Thermal Proteome Profiling (TPP) Measures the change in thermal stability of all cellular proteins upon inhibitor binding. Target engagement stabilizes a protein, increasing its melting temperature.[8]No inhibitor modification required; performed in intact cells or lysates.Complex data analysis; may not detect low-affinity interactions; requires specialized equipment.

Principle: A variant of your inhibitor is synthesized with a linker arm that allows it to be attached to beads. These "baited" beads are incubated with cell lysate to capture binding proteins, which are then identified by mass spectrometry.[8]

Methodology:

  • Probe Synthesis: Synthesize an analog of your 3-Cyano-4-fluorobenzenesulfonamide inhibitor that includes a linker and a reactive handle (e.g., an alkyne or biotin). It is critical to ensure this modification does not abolish the compound's biological activity.

  • Immobilization: Covalently attach the synthesized probe to chromatography beads (e.g., NHS-activated sepharose).

  • Lysate Incubation: Prepare a native protein lysate from the cells where the off-target effect was observed. Incubate this lysate with the inhibitor-conjugated beads. Include a control incubation with beads that have no inhibitor attached.

  • Competitive Elution (Optional but Recommended): To distinguish specific from non-specific binders, elute the captured proteins by incubating the beads with a high concentration of the original, unmodified "free" inhibitor.

  • Elution and Digestion: Elute the remaining bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry to identify the proteins that were specifically enriched on the inhibitor beads compared to the control beads.

Section 3: Proactive Strategies for Minimizing Off-Target Effects

Beyond identifying existing problems, good experimental design can proactively minimize the impact of off-target effects.

Strategy 1: Rigorous Dose-Response Analysis

It is a fundamental principle that off-target effects are often associated with lower-affinity interactions.[9] Therefore, they typically manifest at higher inhibitor concentrations.

  • Best Practice: Always use the lowest possible concentration of the inhibitor that achieves the desired on-target effect.[6]

  • Actionable Step: Determine the in-cell EC50 or IC50 for your primary target. Conduct all downstream experiments at or near this concentration (e.g., 1x to 3x EC50) and avoid using excessively high concentrations (e.g., >10 µM) unless specifically justified.

Strategy 2: Rational Drug Design and Selectivity Screening

If you have medicinal chemistry support, you can systematically improve the inhibitor's selectivity.

  • Best Practice: Use computational and structural biology tools to guide the design of new analogs.[10] By analyzing the molecular structure of your on-target versus known off-targets, you can modify the 3-Cyano-4-fluorobenzenesulfonamide scaffold to enhance interactions with the former and weaken them with the latter.[10][11]

  • Actionable Step: When developing a new inhibitor, profile it early and often using a selectivity panel (e.g., a commercial kinome scan). This allows you to track how chemical modifications affect the selectivity profile and prioritize compounds that show a clean distinction between on- and off-target inhibition.

The following diagram illustrates the iterative cycle of inhibitor optimization.

Optimization_Cycle design Rational Design (Computational Modeling) synthesis Synthesize Analog design->synthesis test_potency Test On-Target Potency (IC50) synthesis->test_potency test_selectivity Profile Selectivity (e.g., Kinome Scan) test_potency->test_selectivity analyze Analyze Data: Improved Selectivity? test_selectivity->analyze analyze->design No (Iterate) lead_compound Lead Candidate analyze->lead_compound Yes

Iterative cycle for improving inhibitor selectivity.

References

  • Benchchem. Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Pao, W., et al. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
  • Naeem, M., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases.
  • Benchchem. (2025). Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Ishida, T., et al. Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
  • The Institute of Cancer Research. (2020).
  • Zhao, Q., & Yang, J. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Ionescu, A., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI.
  • Benchchem.
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing.
  • Vaškevičiūtė, K., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

Sources

side products in 3-Cyano-4-fluorobenzenesulfonamide synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Cyano-4-fluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My post-reaction analysis (HPLC/LC-MS) shows a major impurity peak with a molecular weight of 218.21 g/mol (+18 amu relative to the product). What is this side product and how can I prevent it?

Answer:

This impurity is almost certainly 4-fluoro-3-(aminocarbonyl)benzenesulfonamide , the product of partial hydrolysis of the nitrile group. The addition of one molecule of water (H₂O, M.W. 18.02) to the cyano group results in the formation of a primary amide.

Mechanism and Causality: The hydrolysis of nitriles to amides can be catalyzed by both acidic and basic conditions, which may be present or generated during the reaction or work-up.[1][2] The carbon atom in the nitrile group is electrophilic and susceptible to nucleophilic attack by water.[3] While amides can be further hydrolyzed to carboxylic acids, this subsequent step is often slower, allowing the amide intermediate to accumulate, especially under milder conditions.[4][5]

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6]

  • pH Control: The hydrolysis is pH-dependent.[1] If your reaction conditions are strongly acidic or basic, consider if they can be moderated without compromising the main reaction. For instance, using a non-aqueous acid or a sterically hindered non-nucleophilic base.

  • Temperature Management: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature may help minimize this side reaction.

Diagram: Nitrile Hydrolysis Side Reaction

G main_reactant 3-Cyano-4-fluorobenzenesulfonamide (Product) side_product 4-Fluoro-3-(aminocarbonyl)benzenesulfonamide (Amide Impurity) main_reactant->side_product Partial Hydrolysis (Acid or Base Catalyzed) water H₂O (Trace Moisture) water->main_reactant G start Reaction Precursor product Desired Product (3-Cyano-4-fluorobenzenesulfonamide) start->product Main Reaction Pathway amide Amide Side Product product->amide Hydrolysis (+H₂O) phenol Phenol Side Product (SNA r) product->phenol Displacement (+OH⁻, -F⁻) G start Impurity Detected in HPLC/LC-MS check_mass Check Mass of Impurity (vs. Product M.W. 200.19) start->check_mass mass_plus_18 Mass = +18 amu? (Amide Hydrolysis) check_mass->mass_plus_18 Identify mass_plus_19 Mass = +19 amu? (Carboxylic Acid) mass_plus_18->mass_plus_19 No sol_anhydrous Solution: Use Anhydrous Conditions, Control pH & Temp mass_plus_18->sol_anhydrous Yes mass_no_F Loss of F, Gain of OH? (SNAr Product) mass_plus_19->mass_no_F No sol_workup Solution: Mild/Non-Aqueous Work-up mass_plus_19->sol_workup Yes sol_base Solution: Avoid Strong Aqueous Base, Control Temp mass_no_F->sol_base Yes

Sources

Technical Support Center: Enhancing Isoform Selectivity of Carbonic Anhydrase Inhibitors Derived from 3-Cyano-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of selective carbonic anhydrase (CA) inhibitors based on the 3-Cyano-4-fluorobenzenesulfonamide scaffold. This guide is designed to provide practical, in-depth answers to common experimental challenges, moving from frequently asked questions to detailed troubleshooting protocols. Our goal is to equip you with the knowledge to navigate the complexities of synthesis, biological evaluation, and optimization of isoform-selective CA inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when embarking on a project to improve the selectivity of CA inhibitors.

Q1: Why is isoform selectivity so critical for carbonic anhydrase inhibitors?

A: The human body expresses at least 15 different carbonic anhydrase isoforms, each with distinct physiological roles, tissue distribution, and subcellular localization.[1] While inhibiting a specific CA isoform can be therapeutically beneficial (e.g., inhibiting CA II in the eye to treat glaucoma), off-target inhibition of other isoforms can lead to undesirable side effects.[2] For example, systemic inhibition of CAs in the kidneys can cause metabolic acidosis.[2] Therefore, designing inhibitors with high selectivity for the target isoform over others, particularly the widespread cytosolic isoforms hCA I and hCA II, is a primary objective in drug development to enhance efficacy and minimize adverse effects.[2][3]

Q2: What is the fundamental mechanism of action for sulfonamide-based CA inhibitors like those derived from 3-Cyano-4-fluorobenzenesulfonamide?

A: The primary mechanism involves the sulfonamide moiety (-SO₂NH₂) acting as a zinc-binding group. The deprotonated sulfonamide anion coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site. This binding event displaces a zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function.[4] The aromatic ring and its substituents, such as the cyano and fluoro groups on the 3-Cyano-4-fluorobenzenesulfonamide scaffold, extend into the active site cavity and interact with various amino acid residues, which is the key to modulating potency and isoform selectivity.[5]

Q3: My initial derivatives of 3-Cyano-4-fluorobenzenesulfonamide show high potency but poor selectivity against hCA I and hCA II. What are the primary strategies to improve this?

A: This is a common challenge due to the high degree of conservation in the active sites of many CA isoforms. The most effective strategy is the "tail approach".[2] This involves appending chemical moieties (tails) to the benzenesulfonamide scaffold. These tails extend out of the immediate vicinity of the zinc ion and interact with regions of the active site that are more variable between isoforms. By exploiting these differences in amino acid residues at the rim of the active site, you can introduce steric hindrance or favorable interactions that are unique to the target isoform, thereby disfavoring binding to off-target isoforms like hCA I and II.[5]

Q4: What are the best starting points for designing the "tail" in the "tail approach"?

A: The design of the tail should be guided by the structural differences between your target isoform and the off-target isoforms (hCA I and II). Key strategies include:

  • Exploiting Hydrophobicity: If your target isoform has a larger, more hydrophobic pocket compared to hCA II, attaching bulky, hydrophobic tails can enhance binding.

  • Introducing Polar or Charged Groups: To target transmembrane isoforms like hCA IX and XII, attaching polar or charged tails (e.g., carboxylates, amines, or even carbohydrates in what is known as the "sugar approach") can improve selectivity. These polar groups are less favorable for interaction with the active sites of cytosolic isoforms and can also limit the inhibitor's ability to cross cell membranes, concentrating its effect on extracellular targets.

  • Varying Linker Length and Flexibility: The linker connecting the tail to the benzenesulfonamide core is crucial. Experimenting with different lengths and rigidities (e.g., alkyl chains vs. rigid aromatic linkers) can optimally position the tail to interact with isoform-specific residues.

Q5: What are the most reliable in vitro assays for determining CA inhibition and selectivity?

A: The gold standard for measuring the kinetics of CA-catalyzed CO₂ hydration is the stopped-flow spectrophotometry assay .[6] This method directly measures the enzyme's catalytic activity by monitoring the pH change resulting from CO₂ hydration and allows for the precise determination of inhibition constants (Kᵢ).[6][7] For higher throughput screening or to confirm binding, the fluorescent thermal shift assay (FTSA) , also known as ThermoFluor, is a valuable tool.[8][9] FTSA measures the change in a protein's melting temperature upon ligand binding, which can be used to determine the dissociation constant (Kₑ).[8] It is crucial to profile your inhibitors against a panel of key isoforms, typically including hCA I, hCA II, and your target isoform(s) (e.g., hCA IX, hCA XII for oncology applications).[3][10]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis and evaluation of 3-Cyano-4-fluorobenzenesulfonamide derivatives.

Guide 1: Synthesis & Purification

Issue: Low yield in the final sulfonamide formation step (coupling of a sulfonyl chloride with an amine).

Potential Cause Troubleshooting Steps & Rationale
Steric Hindrance If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate will be slow. Solution: Increase the reaction temperature and/or extend the reaction time. Consider using a less hindered starting material if possible.
Poor Nucleophilicity of the Amine Electron-withdrawing groups on the amine can reduce its nucleophilicity. Solution: Use a stronger, non-nucleophilic base (e.g., DBU instead of pyridine) to deprotonate the amine more effectively. The reaction may also require higher temperatures.
Side Reactions The sulfonyl chloride can react with the solvent or trace amounts of water. Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Reaction The reaction may not have gone to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider adding more of the excess reagent or extending the reaction time.

Issue: Difficulty in purifying the final sulfonamide product.

Potential Cause Troubleshooting Steps & Rationale
Product is highly polar and streaks on silica gel. Sulfonamides can be quite polar, leading to poor separation. Solution: Try a more polar eluent system for column chromatography (e.g., gradients of methanol in dichloromethane).[5] If streaking persists, consider using a different stationary phase like alumina or reverse-phase chromatography.
Product co-elutes with starting material or byproducts. The polarity of the product and impurities may be too similar. Solution: If the product is a solid, recrystallization is often a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
Product is an oil or non-crystalline solid. Recrystallization is not an option. Solution: Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for purifying difficult compounds. Ensure you choose a column and mobile phase suitable for your compound's polarity.
Guide 2: Carbonic Anhydrase Inhibition Assays

Issue: High background rate in the stopped-flow CO₂ hydration assay.

Potential Cause Troubleshooting Steps & Rationale
Uncatalyzed CO₂ hydration The spontaneous reaction of CO₂ with water contributes to the background rate. This is expected. Solution: Always measure the rate of the uncatalyzed reaction (in the absence of enzyme) and subtract it from the rates measured in the presence of the enzyme.[6]
Buffer Catalysis Some buffer components can catalyze the hydration of CO₂. Solution: Use non-inhibitory buffers such as HEPES or MOPS.[11] Avoid buffers known to interact with the enzyme or the reaction, such as phosphate or imidazole.[7]
Contaminated Reagents Reagents, particularly the water used, may be contaminated with other enzymes or catalysts. Solution: Use high-purity, deionized water for all solutions. Prepare fresh buffer solutions regularly.

Issue: Poor reproducibility of Kᵢ or IC₅₀ values.

Potential Cause Troubleshooting Steps & Rationale
Inaccurate Enzyme Concentration The calculated Kᵢ is highly dependent on the active enzyme concentration. Solution: Accurately determine the concentration of your enzyme stock solution using a reliable method like UV-Vis spectroscopy (A₂₈₀) or a Bradford assay. Ensure the enzyme is fully active.
Inhibitor Precipitation Poorly soluble inhibitors may precipitate at higher concentrations, leading to inaccurate results. Solution: Visually inspect your inhibitor solutions for any signs of precipitation. Determine the aqueous solubility of your compounds. Use a co-solvent like DMSO, but keep its final concentration low and consistent across all assays (typically ≤1%) as it can affect enzyme activity.
Insufficient Pre-incubation Time For slow-binding inhibitors, the enzyme and inhibitor may not have reached equilibrium before the assay is initiated. Solution: Pre-incubate the enzyme and inhibitor together for a set period (e.g., 15 minutes) before starting the reaction by adding the CO₂ substrate.[6][12]
Incorrect Data Analysis Using incorrect assumptions or models can lead to erroneous values. Solution: Ensure you are using the appropriate equations for your experimental setup (e.g., the Cheng-Prusoff equation to convert IC₅₀ to Kᵢ, which requires knowledge of the substrate concentration and Kₘ). Be aware of the limitations of your assay; for very potent inhibitors, the Kᵢ may be below the enzyme concentration, violating the assumptions of standard models.[13]

Part 3: Experimental Protocols & Data

Protocol 1: General Synthesis of a 3-Cyano-4-fluorobenzenesulfonamide Derivative

This protocol describes a typical "tail approach" synthesis where an amine-containing tail is coupled to the core scaffold.

  • Step 1: Synthesis of 4-Fluoro-3-cyano-benzenesulfonyl chloride. This starting material can be synthesized from 2-fluoro-5-nitrobenzonitrile through reduction, diazotization, and subsequent reaction with sulfur dioxide and copper(I) chloride.

  • Step 2: Sulfonamide Formation. a. Dissolve the amine-containing "tail" (1.0 eq) in an anhydrous solvent like acetonitrile or dichloromethane in an oven-dried flask under a nitrogen atmosphere.[14] b. Add a non-nucleophilic base such as triethylamine (1.2 eq). c. Slowly add a solution of 4-Fluoro-3-cyano-benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent. d. Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC.[14] e. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 3: Work-up and Purification. a. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. c. Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., ethyl acetate in hexanes) or by recrystallization.[5][14]

Protocol 2: Stopped-Flow CO₂ Hydration Assay

This protocol outlines the determination of Kᵢ values using a stopped-flow instrument.[6][11]

  • Reagent Preparation:

    • Buffer: 10 mM HEPES, pH 7.4, with 10 mM NaClO₄.

    • Enzyme Stock: Prepare a concentrated stock of the desired human CA isoform in the buffer.

    • Inhibitor Stocks: Prepare a 10 mM stock of the test compound in DMSO. Perform serial dilutions in buffer to achieve the final desired concentrations.

    • Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water. Keep on ice.

    • Indicator Solution: 0.2 mM Phenol Red in the assay buffer.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer to monitor the absorbance of Phenol Red at 557 nm.

    • Equilibrate the instrument to 25°C.

  • Measurement:

    • Syringe A: Load with the CO₂-saturated water.

    • Syringe B: Load with a solution containing the CA enzyme, Phenol Red indicator, and the desired concentration of the inhibitor.

    • Pre-incubate the enzyme and inhibitor in Syringe B for 15 minutes at room temperature.[6]

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time for the initial 5-10% of the reaction.

  • Data Analysis:

    • Determine the initial reaction rates from the slope of the absorbance vs. time plot.

    • Measure rates for a range of inhibitor concentrations.

    • Calculate the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression software.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents representative inhibition data for a series of ureido-substituted benzenesulfonamides, illustrating how modifications to the "tail" affect potency and selectivity against key CA isoforms. Lower Kᵢ values indicate higher potency.

CompoundR Group (Tail)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity Ratio (hCA II / hCA IX)
U-CH₃ 4-methylphenyl176576252
U-F 4-fluorophenyl96045421
U-NO₂ 3-nitrophenyl151615
Data adapted from a study on ureido-substituted benzenesulfonamides (USBs).[15]

This data demonstrates that small changes to the tail's electronics and hydrophobicity can dramatically alter both potency against the target isoforms (hCA IX and XII) and selectivity over the off-target hCA II.[15]

Part 4: Visualizations

Workflow for Improving CAI Selectivity

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization & Advancement Start Start with Scaffold: 3-Cyano-4-fluorobenzenesulfonamide Design Design 'Tail' Modifications (SAR, Computational Modeling) Start->Design Synth Synthesize Derivatives Design->Synth Purify Purify & Characterize (Chromatography, NMR, MS) Synth->Purify Assay Primary Screen: Potency vs. Target CA Purify->Assay Potent Potent? Assay->Potent Selectivity Selectivity Panel: vs. hCA I, hCA II, etc. Selective Selective? Selectivity->Selective Potent->Selectivity Yes Analyze Analyze SAR Data Potent->Analyze No Selective->Analyze No Lead Lead Compound Identified Selective->Lead Yes Analyze->Design G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His94 Zn->His1 Coordination His2 His96 Zn->His2 Coordination His3 His119 Zn->His3 Coordination Thr199 Thr199 Gatekeeper Gatekeeper Residues (e.g., Val131, Phe131) Hydrophobic Hydrophobic Pocket Hydrophilic Hydrophilic Pocket Sulfonamide -SO₂NH⁻ Sulfonamide->Zn Primary Binding (Zinc Coordination) Sulfonamide->Thr199 H-Bond AromaticRing Benzenesulfonamide Core AromaticRing->Hydrophobic van der Waals AromaticRing->Sulfonamide Tail 'Tail' Moiety AromaticRing->Tail Tail->Gatekeeper Selectivity Determining Interactions Tail->Hydrophilic

Caption: Schematic of key interactions between a sulfonamide inhibitor and the CA active site.

Troubleshooting a Failed CA Inhibition Assay

G decision decision result result check check Start Start: Unexpected Assay Result (No inhibition, poor curve fit, etc.) ControlOK Positive Control (e.g., Acetazolamide) OK? Start->ControlOK EnzymeActivity Check Enzyme Activity & Concentration ControlOK->EnzymeActivity No InhibitorOK Inhibitor Integrity OK? ControlOK->InhibitorOK Yes BufferReagents Check Buffers, Substrate, & Reagents EnzymeActivity->BufferReagents CheckSolubility Check Inhibitor Solubility & Stability in Assay Buffer InhibitorOK->CheckSolubility No AssaySetup Review Assay Protocol (Incubation times, concentrations) InhibitorOK->AssaySetup Yes Resynthesize Resynthesize/ Re-purify Compound CheckSolubility->Resynthesize Rerun Rerun Assay AssaySetup->Rerun

Caption: A decision tree for troubleshooting common issues in CA inhibition assays.

References

  • Forster, R. E., & Itada, N. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 195. [Link]

  • Giel-Pietraszuk, M., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4248. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7079-7091. [Link]

  • (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

  • Forster, R. E., & Itada, N. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

  • Abdelrahman, R. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28735-28753. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Petrauskas, V., & Matulis, D. (2019). Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. Methods in Molecular Biology, 1967, 111-125. [Link]

  • (n.d.). K i Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and.... ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]

  • Awad, S. M., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 153, 107881. [Link]

  • Google Patents. (1957).
  • De Simone, G., et al. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Bioorganic & Medicinal Chemistry Letters, 25(7), 1599-1603. [Link]

  • Lindskog, S., & Wistrand, B. H. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. International Journal of Molecular Sciences, 21(21), 8345. [Link]

  • Patil, P. S., et al. (2017). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. ResearchGate. [Link]

  • Matulis, D., et al. (2005). Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. Biochemistry, 44(13), 5258-5266. [Link]

  • Baroni, C., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 16, 1633-1640. [Link]

  • Mboge, M. Y., et al. (2018). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1296-1304. [Link]

  • Nocentini, A., et al. (2022). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry, 13(9), 1109-1117. [Link]

  • Akocak, S., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2017, 1921038. [Link]

  • Johnson, C. M. (2016). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 86, 28.9.1-28.9.23. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Nishimori, I., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 20(18), 4438. [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • López-Vallejo, F., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(21), 7247. [Link]

  • Kumar, S., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 849-855. [Link]

  • Bowser, J. R., et al. (2010). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 51(17), 2276-2278. [Link]

  • (n.d.). Biochemical activity IC 50 (nmol/L) and solubility of the CA inhibitors investigated. ResearchGate. Retrieved from [Link]

  • Berrino, E., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]

  • Baroni, C., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Boulton, P. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 281-306). Royal Society of Chemistry. [Link]

  • Pitre, T. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21334-21342. [Link]

  • Angeli, A., et al. (2021). Inhibition studies of bacterial α-carbonic anhydrases with phenols. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 163-169. [Link]

  • Angeli, A., et al. (2020). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1842. [Link]

Sources

addressing poor solubility of 3-Cyano-4-fluorobenzenesulfonamide derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-cyano-4-fluorobenzenesulfonamide and its derivatives. Poor aqueous solubility is a significant and frequent challenge encountered with this class of compounds, potentially hindering biological screening, formulation development, and overall project progression. This document provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues, grounded in established scientific principles and practical, field-proven methodologies.

Part 1: Troubleshooting Guide - Common Solubility Problems

This section addresses specific issues in a question-and-answer format, guiding you from initial characterization to advanced solubilization strategies.

Q1: My 3-cyano-4-fluorobenzenesulfonamide derivative appears insoluble in aqueous buffers. How do I systematically confirm and quantify its solubility?

Answer: Visual observation is a good start, but quantitative data is essential. A systematic approach ensures you are not misinterpreting slow dissolution for insolubility. We recommend a standardized kinetic and thermodynamic solubility assessment.

Causality: The distinction between kinetic and thermodynamic solubility is critical. Kinetic solubility reflects how quickly a compound dissolves under specific, often rapid, experimental conditions (like in high-throughput screening), while thermodynamic solubility is the true equilibrium concentration. Many factors, including particle size and solid-state form (amorphous vs. crystalline), can influence the dissolution rate.[1][2]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, a standard for determining thermodynamic solubility.[3][4]

Objective: To determine the equilibrium solubility of your compound in a specific aqueous medium.

Materials:

  • Your 3-cyano-4-fluorobenzenesulfonamide derivative

  • Calibrated analytical balance

  • Vials (e.g., 1.5 mL glass vials)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Orbital shaker with temperature control (set to 37 °C or desired temperature)

  • Centrifuge

  • 0.22 µm syringe filters (ensure low compound binding)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume of the pre-warmed aqueous buffer to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a consistent temperature (e.g., 37 °C) for a defined period. A 24-48 hour incubation is typically sufficient to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling & Filtration: Carefully collect a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification: Analyze the filtrate using a validated HPLC or UV-Vis method to determine the compound's concentration. This concentration is the equilibrium solubility.

  • pH Verification: Measure the final pH of the solution to ensure it has not shifted during the experiment.[4][5]

Self-Validation Check: To confirm equilibrium has been reached, you can take samples at multiple time points (e.g., 24h, 48h, 72h). If the concentration does not significantly change between the later time points, you have reached equilibrium.

Q2: I have confirmed low solubility. What are the most direct, first-line strategies to try before moving to complex formulations?

Answer: Before employing advanced techniques, simple modifications to the solvent system should be explored. The two most effective first-line strategies are pH adjustment and the use of co-solvents.

1. pH Modification:

Causality: The sulfonamide group (-SO₂NH₂) in your derivative is weakly acidic. By raising the pH of the aqueous medium above the compound's pKa, you deprotonate the sulfonamide, forming a more polar, and thus more water-soluble, anionic species. The cyano and fluoro groups are electron-withdrawing, which can influence the pKa of the sulfonamide proton.[6]

  • Actionable Step: Determine the pKa of your specific derivative. Then, prepare a series of buffers with pH values spanning a range around the pKa (e.g., pKa-2, pKa-1, pKa, pKa+1, pKa+2). Use the Shake-Flask method described above to measure solubility at each pH. You should observe a significant increase in solubility as the pH rises above the pKa.

2. Co-solvency:

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the interfacial tension between the aqueous medium and your hydrophobic compound, making solvation more favorable.[7]

  • Actionable Step: Prepare stock solutions of your compound in common, biocompatible co-solvents. Systematically create a matrix of aqueous buffer-to-co-solvent ratios and determine the solubility in each.

Protocol 2: Co-solvent Solubility Screening

Objective: To quickly identify an effective co-solvent and its optimal concentration range.

Materials:

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer of choice

  • Multi-well plate (e.g., 96-well) and plate reader (nephelometry or turbidimetry), or visual inspection

Procedure:

  • Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 20 mg/mL in DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of your stock solution with the same co-solvent to create a concentration gradient.

  • Aqueous Addition: To each well, add a fixed volume of your aqueous buffer. This will induce precipitation if the compound's solubility is exceeded in the final co-solvent/water ratio.

  • Analysis: Allow the plate to equilibrate for 1-2 hours. Measure the turbidity or visually inspect for the highest concentration that remains clear for each co-solvent system. This provides a rapid assessment of which co-solvent is most effective.

  • Confirmation: Use the most promising co-solvent systems for quantitative analysis with the Shake-Flask method.

Table 1: Common Co-solvents and Their Properties

Co-solventDielectric ConstantGeneral Use NotesToxicity Concerns
Water80.1Universal aqueous solventNone
Propylene Glycol32.0Common in oral and parenteral formulationsGenerally recognized as safe (GRAS)
Ethanol24.3Widely used, can cause precipitation on dilutionPotential for in vivo toxicity at high concentrations
PEG 40012.5Good for highly lipophilic compoundsGRAS, but can have osmotic effects
DMSO46.7Excellent solubilizer for screening, but limited in vivo useCan enhance skin penetration; potential for cellular toxicity
Q3: Simple pH and co-solvent adjustments are insufficient. What advanced formulation strategies should I consider?

Answer: When first-line strategies do not provide the required solubility, more advanced formulation approaches that alter the compound's microenvironment are necessary. Key strategies include complexation with cyclodextrins and the formation of amorphous solid dispersions.

1. Complexation with Cyclodextrins:

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like your derivative, within their cavity.[10][11] The resulting inclusion complex has a hydrophilic exterior, which dramatically increases its apparent aqueous solubility.[12][13] Studies have shown this to be an effective strategy for other sulfonamides.[14]

  • Actionable Step: Perform a phase-solubility study. This involves preparing aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) and measuring the total amount of your compound that dissolves at each concentration. A linear increase in solubility with cyclodextrin concentration (an Aₗ-type profile) indicates the formation of a soluble 1:1 complex.

2. Amorphous Solid Dispersions:

Causality: The crystalline form of a compound is a highly ordered, low-energy state. Significant energy is required to break this crystal lattice before the molecule can be solvated. By dispersing the compound at a molecular level within a hydrophilic polymer matrix, you create an amorphous solid dispersion.[15][16][17] This high-energy, disordered state bypasses the crystal lattice energy barrier, often leading to significantly faster dissolution and higher apparent solubility (supersaturation).[18]

  • Actionable Step: This is a more advanced technique typically requiring specialized equipment. Common methods to prepare solid dispersions include solvent evaporation, spray drying, and hot-melt extrusion.[19] A simple lab-scale approach is the solvent evaporation method.

Protocol 3: Lab-Scale Solid Dispersion (Solvent Evaporation)

Objective: To create a small-batch amorphous solid dispersion for preliminary dissolution testing.

Materials:

  • Your derivative

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))

  • A common volatile solvent that dissolves both the drug and polymer (e.g., methanol, acetone)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve a defined ratio of your compound and the selected polymer (e.g., 1:4 drug-to-polymer by weight) in the common solvent.

  • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This rapid removal traps the drug in a dispersed state within the polymer.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven to remove all residual solvent.

  • Characterization: The resulting powder should be characterized (e.g., via Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting point) and then subjected to dissolution testing to compare its performance against the crystalline drug.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I just use micronization or particle size reduction? A: Micronization increases the surface area of the drug particles, which enhances the rate of dissolution but does not change the compound's intrinsic equilibrium solubility.[1][2][20] It is most effective for compounds whose absorption is limited by dissolution rate rather than by fundamental insolubility (BCS Class II drugs). For very poorly soluble derivatives, it may not be sufficient on its own.[2]

Q: My compound is for an in vitro assay, not for in vivo use. How does that change my strategy? A: For in vitro assays, you have more flexibility. Co-solvents like DMSO are widely acceptable at low final concentrations (typically <0.5%). The primary goal is to maintain the compound in solution for the duration of the experiment and avoid precipitation that could lead to erroneous results. However, be mindful that high concentrations of organic solvents or surfactants can interfere with biological assays.

Q: When should I consider salt formation? A: Salt formation is a powerful technique but requires an ionizable functional group on your derivative. The sulfonamide group is acidic, but you would need a basic center (e.g., an amine) to form an acid addition salt, which is often more straightforward. If your derivative has a suitable basic group, creating a salt (e.g., a hydrochloride or mesylate salt) can be an excellent way to improve solubility.

Q: How do I choose between different strategies? A: The choice depends on the required solubility increase, the intended application (in vitro vs. in vivo), and available resources. The flowchart below provides a logical decision-making pathway.

Part 3: Visualization & Diagrams

Diagram 1: Decision-Making Workflow for Solubility Enhancement

This diagram outlines a systematic approach to selecting an appropriate solubility enhancement strategy.

Solubility_Workflow cluster_start Initial Assessment cluster_first_line First-Line Strategies cluster_advanced Advanced Strategies cluster_end Outcome Start Compound with Poor Aqueous Solubility Quantify Quantify Solubility (Shake-Flask Method) Start->Quantify Check_pKa Does compound have ionizable group (pKa)? Quantify->Check_pKa Solubility confirmed low pH_Mod pH Modification Check_pKa->pH_Mod Yes Co_Solvent Co-Solvent Screening (DMSO, PG, PEG 400) Check_pKa->Co_Solvent No pH_Mod->Co_Solvent Insufficient Improvement Success Target Solubility Achieved pH_Mod->Success Sufficient Improvement Cyclodextrin Cyclodextrin Complexation Co_Solvent->Cyclodextrin Insufficient Improvement Co_Solvent->Success Sufficient Improvement Solid_Dispersion Amorphous Solid Dispersion (PVP, HPMC) Cyclodextrin->Solid_Dispersion Insufficient Improvement Cyclodextrin->Success Sufficient Improvement Other Other Techniques (e.g., Lipid Formulations, Nanosuspensions) Solid_Dispersion->Other Insufficient Improvement Solid_Dispersion->Success Sufficient Improvement Other->Success Sufficient Improvement

Caption: A workflow for selecting solubility enhancement methods.

Diagram 2: Mechanism of Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.

Cyclodextrin_Mechanism cluster_system Aqueous Environment cluster_complex Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Arrow (Equilibrium) CD->Arrow Drug Drug Derivative (Hydrophobic) Plus + Drug->Plus Complex_Node Encapsulated Drug CD_Outer Plus->CD

Caption: Encapsulation of a drug by a cyclodextrin molecule.

References

  • Verma S, Rawat A, Kaul M, Saini S. Solid Dispersion: A Strategy For Solubility Enhancement. International Journal of Pharmacy & Technology. 2011;3(2):1062-1099.
  • Babu PS, et al. Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Thakur et al. A review on solid dispersion. World Journal of Pharmacy and Pharmaceutical Sciences. 2014;3(9):173-187.
  • Kumar A, Kumar K. Solid dispersion-strategy to enhance solubility and dissolution of poorly water soluble drugs. Universal Journal of Pharmaceutical Research. 2017;2(5):54-59.
  • Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physico-chemical and physiological issues and the lipid formulation classification system. Eur J Pharm Sci. 2006;29:278.
  • Smithey PGD, Taylor LS. Amorphous solid dispersions: an enabling formulation technology for oral delivery of poorly water soluble drugs. AAPS Newsmag. 2013;16:11–14.
  • Yoshihashi Y. Estimation of physical stability of amorphous solid dispersion using differential scanning calorimetry. Journal of Thermal Analysis and Calorimetric. 2006;85:689–692.
  • Won DH. Improved physicochemical characteristics of felodipine solid dispersion particles by supercritical anti solvent precipitation process. Int J Pharm. 2005;301:199–208.
  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. 2024.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Cosolvent. Wikipedia.
  • Kaushal AM, Gupta P, Bansal AK. Amorphous drug delivery systems: molecular aspects, design, and performance. Critical Reviews in Therapeutic Drug Carrier Systems. 2004;21(3):133–193.
  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharm Sin B. 2023.
  • Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. J Pharm Sci. 2010;99(7):3166-76.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • solubility enhancement and cosolvency by madhavi. Slideshare.
  • Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Semantic Scholar.
  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC - NIH.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.
  • BIOPHARMACEUTICS CLASSIFIC
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA).
  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Methods of solubility enhancements. Slideshare.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • 3-Fluorobenzenesulfonamide. PubChem - NIH. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • pKa and pKa* values of hydroquinone and cyano-substituted hydroquinone. ResearchGate. [Link]

Sources

Technical Support Center: Radiofluorination of 3-Cyano-4-fluorobenzenesulfonamide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the radiofluorination of 3-cyano-4-fluorobenzenesulfonamide precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in the synthesis of 3-cyano-4-[¹⁸F]fluorobenzenesulfonamide and its derivatives.

Introduction: The Chemistry at Play

The radiofluorination of 3-cyano-4-fluorobenzenesulfonamide precursors is a critical step in the synthesis of various PET imaging agents. The reaction typically proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The success of this reaction is highly dependent on the precursor's structure, particularly the choice of leaving group at the 4-position, and the reaction conditions. The electron-withdrawing nature of the cyano (-CN) and sulfonamide (-SO₂NH₂) groups activates the aromatic ring, making it susceptible to nucleophilic attack by the [¹⁸F]fluoride ion.

Below is a generalized workflow for this radiofluorination process:

cluster_0 Pre-synthesis cluster_1 Radiosynthesis cluster_2 Post-synthesis Precursor_Preparation Precursor Synthesis & Purification Fluoride_Activation [¹⁸F]Fluoride Trapping & Elution Radiolabeling Nucleophilic Radiofluorination Fluoride_Activation->Radiolabeling Purification SPE or HPLC Purification Radiolabeling->Purification QC Quality Control (radio-TLC, HPLC) Purification->QC

A generalized workflow for the radiofluorination of 3-cyano-4-fluorobenzenesulfonamide precursors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the radiofluorination of 3-cyano-4-fluorobenzenesulfonamide precursors in a question-and-answer format.

Low Radiochemical Yield (RCY)

Q1: My radiochemical yield for the synthesis of 3-cyano-4-[¹⁸F]fluorobenzenesulfonamide is consistently low. What are the likely causes and how can I improve it?

A1: Low radiochemical yield is a multifaceted issue. Here’s a systematic approach to troubleshooting:

  • Precursor Quality and Leaving Group: The choice and purity of your leaving group are paramount.

    • Trimethylammonium (-N⁺(CH₃)₃): This is a commonly used and effective leaving group for this reaction. It offers good reactivity under relatively mild conditions. Ensure your trimethylammonium precursor is pure and free of any residual reactants from its synthesis.

    • Nitro (-NO₂): A nitro leaving group can also be effective but may require more forcing conditions (higher temperatures) which can lead to side reactions.

    • Halogens (-Cl, -Br, -I): While used in some SₙAr reactions, halogens are generally less effective leaving groups for radiofluorination compared to trimethylammonium or nitro groups in this specific context.

    Recommendation: If you are using a nitro precursor and experiencing low yields, consider synthesizing the trimethylammonium precursor. Several studies have demonstrated high fluorine-18 incorporation with trimethylammonium precursors for similar structures.[1]

  • Reaction Conditions:

    • Temperature: The optimal temperature is a balance between reaction rate and precursor/product stability. For trimethylammonium precursors, temperatures between 70°C and 110°C are typically effective.[2] For nitro precursors, you might need to explore temperatures up to 180°C.[3] It is crucial to optimize this parameter for your specific setup.

    • Solvent: Anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) are standard. Ensure your solvent is truly anhydrous, as water can deactivate the [¹⁸F]fluoride.

    • Reaction Time: A typical reaction time is between 10 to 30 minutes.[2] Prolonged reaction times at high temperatures can lead to degradation of the precursor and the desired product.

  • [¹⁸F]Fluoride Activation: Incomplete drying of the [¹⁸F]fluoride will significantly reduce its nucleophilicity. Ensure your azeotropic drying process with acetonitrile and a phase-transfer catalyst (e.g., Kryptofix 2.2.2 with potassium carbonate) is efficient.

Troubleshooting Workflow for Low RCY:

Start Low Radiochemical Yield Check_Precursor Verify Precursor Purity and Leaving Group Identity Start->Check_Precursor Check_Fluoride Ensure Efficient [¹⁸F]Fluoride Drying Check_Precursor->Check_Fluoride Check_Solvent Confirm Solvent Anhydricity Check_Fluoride->Check_Solvent Optimize_Conditions Systematically Vary Reaction Temperature and Time Success Improved RCY Optimize_Conditions->Success Check_Solvent->Optimize_Conditions

A decision tree for troubleshooting low radiochemical yield.

Presence of Impurities in the Final Product

Q2: My radio-HPLC analysis shows multiple radioactive peaks besides my desired product. What are these impurities and how can I minimize them?

A2: The presence of radioactive impurities can arise from several sources:

  • Unreacted [¹⁸F]Fluoride: This is the most common impurity and will appear as an early eluting peak in your radio-HPLC chromatogram.

    • Solution: Improve your purification method. A well-conditioned solid-phase extraction (SPE) cartridge (e.g., C18) should effectively retain your product while allowing the more polar [¹⁸F]fluoride to pass through in the initial wash. If SPE is insufficient, HPLC purification will be necessary.

  • Side-Products from Precursor Degradation: At elevated temperatures, the precursor itself can degrade, leading to various side-products that may or may not be radioactive.

    • Solution: Optimize the reaction temperature and time. Try running the reaction at a slightly lower temperature or for a shorter duration to see if the impurity peaks decrease.

  • Hydrolysis of the Cyano Group: Although generally stable, the cyano group can be susceptible to hydrolysis under harsh basic conditions, forming a carboxylic acid or amide.

    • Solution: Ensure your reaction conditions are not overly basic. While a base like potassium carbonate is necessary for the [¹⁸F]fluoride activation, excessive amounts should be avoided.

Example Radio-HPLC Profile Interpretation:

Retention Time (min)IdentityLikely Cause
2-3Unreacted [¹⁸F]FluorideIncomplete reaction or inefficient purification.
8-10Desired ProductSuccessful radiofluorination.
12-15Unknown Radioactive PeakPossible side-product from precursor degradation.

Recommendation: To identify unknown peaks, co-inject your radioactive sample with a non-radioactive standard of your desired product. The major radioactive peak should co-elute with the standard.

Inconsistent Results

Q3: I am getting variable radiochemical yields from batch to batch, even when I follow the same protocol. What could be causing this inconsistency?

A3: Inconsistent results are often traced back to subtle variations in experimental parameters:

  • Moisture Content: The most likely culprit is varying levels of moisture in your reaction system. Ensure all glassware is rigorously dried and that your solvents are of the highest anhydrous grade.

  • Reagent Quality: The quality of your phase-transfer catalyst (e.g., Kryptofix 2.2.2) can degrade over time, especially with repeated exposure to air and moisture. Use fresh or properly stored reagents.

  • Automated Synthesizer Performance: If you are using an automated synthesis module, check for leaks in the system, ensure valves are functioning correctly, and that the heating is consistent.

A Protocol for Ensuring Consistency:

  • Standardize Glassware Preparation: Always oven-dry glassware overnight at >100°C and cool under a stream of dry nitrogen or in a desiccator immediately before use.

  • Use Freshly Opened Anhydrous Solvents: Or, if using a solvent from a larger container, ensure it has been stored under an inert atmosphere.

  • Perform Regular Maintenance on Automated Synthesizers: This includes checking for leaks and calibrating heating systems.

Frequently Asked Questions (FAQs)

Q: What is the best leaving group for the radiofluorination of 3-cyano-4-fluorobenzenesulfonamide precursors?

A: The trimethylammonium (-N⁺(CH₃)₃) group is generally considered one of the most effective leaving groups for this type of nucleophilic aromatic substitution with [¹⁸F]fluoride. It allows for high radiochemical conversions under relatively mild conditions.[1]

Q: Can I perform this reaction without a phase-transfer catalyst like Kryptofix 2.2.2?

A: While possible, it is not recommended. A phase-transfer catalyst is crucial for sequestering the potassium counter-ion and making the [¹⁸F]fluoride anion "naked" and highly nucleophilic. Omitting it will likely result in significantly lower radiochemical yields.

Q: What are the expected radiochemical yields for this reaction?

A: With an optimized protocol using a trimethylammonium precursor, you can expect radiochemical yields in the range of 15% to over 50%, depending on the specific substrate and reaction conditions.[2][4]

Q: How can I confirm the identity of my final product?

A: The most reliable method is to co-inject your purified radioactive product with a non-radioactive, authenticated standard of 3-cyano-4-fluorobenzenesulfonamide on an HPLC system equipped with both a UV and a radiation detector. The retention times of the radioactive peak and the UV peak of the standard should match.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 3-cyano-4-[¹⁸F]fluorobenzenesulfonamide from a Trimethylammonium Precursor
  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap aqueous [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel with a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in 80% acetonitrile/20% water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen at 110°C with repeated additions of anhydrous acetonitrile (3 x 0.5 mL).

  • Radiofluorination:

    • Dissolve the 3-cyano-4-trimethylammoniumbenzenesulfonamide precursor (2-5 mg) in anhydrous DMSO (0.5 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride/Kryptofix complex.

    • Seal the reaction vessel and heat at 90°C for 10 minutes.[2]

  • Purification:

    • After cooling, dilute the reaction mixture with water (4 mL).

    • Pass the diluted mixture through a C18 SPE cartridge pre-conditioned with ethanol and water.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the desired product with ethanol or acetonitrile.

  • Quality Control:

    • Analyze an aliquot of the final product by radio-HPLC to determine radiochemical purity.

References

Sources

Technical Support Center: Strategies to Overcome Drug Resistance with 3-Cyano-4-fluorobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing 3-Cyano-4-fluorobenzenesulfonamide analogs to combat drug resistance in cancer therapy. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the mechanism and application of 3-Cyano-4-fluorobenzenesulfonamide analogs.

Q1: What are 3-Cyano-4-fluorobenzenesulfonamide analogs and what is their primary mechanism of action?

A1: 3-Cyano-4-fluorobenzenesulfonamide is a specific chemical scaffold used to design potent and selective inhibitors of the enzyme Carbonic Anhydrase (CA). Analogs based on this structure are a class of sulfonamides that function by binding to the zinc ion within the active site of carbonic anhydrases, blocking their catalytic activity.[1] Their primary application in oncology is the targeted inhibition of tumor-associated isoforms, particularly Carbonic Anhydrase IX (CAIX).[2][3]

Q2: Why is Carbonic Anhydrase IX (CAIX) a key target for overcoming drug resistance?

A2: CAIX is an excellent therapeutic target for several reasons:

  • Tumor-Specific Expression: CAIX expression is highly restricted in normal tissues but is robustly overexpressed in a wide range of hypoxic solid tumors, a condition often linked to aggressive tumor growth and therapeutic resistance.[4][5]

  • Role in pH Regulation: Under hypoxic conditions, cancer cells shift to glycolytic metabolism, producing excess lactic acid. CAIX, a transmembrane enzyme with an extracellular active site, neutralizes this intracellular acid buildup by converting CO2 to bicarbonate (transported into the cell) and protons (expelled), maintaining a favorable intracellular pH for survival.[4][6][7][8]

  • Promotion of an Acidic Microenvironment: The expulsion of protons by CAIX acidifies the tumor microenvironment (TME). This acidic TME facilitates tumor invasion, metastasis, immune evasion, and resistance to chemotherapy and radiotherapy.[5][6] By inhibiting CAIX, these analogs disrupt the pH regulation critical for cancer cell survival and proliferation under stress, thereby re-sensitizing them to conventional therapies.[7]

Q3: What is the proposed signaling pathway for CAIX-mediated drug resistance?

A3: In the hypoxic core of solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then upregulates the expression of target genes that help the cell adapt, including CAIX.[5] CAIX's activity on the cell surface leads to an alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe), which confers a survival advantage and resistance to many pH-sensitive chemotherapeutic drugs.

cluster_TME Tumor Microenvironment (Acidic pHe) cluster_Cell Cancer Cell (Alkaline pHi) Protons H+ (Protons) pH_Reg pH Regulation (pHi > pHe) Protons->pH_Reg Lactate Lactate Drug_Inactivated Inactive Drug Hypoxia Tumor Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF CAIX_Gene CAIX Gene Transcription HIF->CAIX_Gene CAIX CAIX Protein CAIX_Gene->CAIX CAIX->Protons Catalyzes CO2 + H2O HCO3 HCO3- (Bicarbonate) CAIX->HCO3 Survival Cell Survival & Proliferation pH_Reg->Survival Resistance Drug Resistance pH_Reg->Resistance Resistance->Drug_Inactivated CO2 CO2 CO2->CAIX HCO3->pH_Reg Inhibitor Benzenesulfonamide Analog Inhibitor->CAIX Inhibits Start Start: Low Yield / Impure Product Check_Reagents 1. Verify Reagent Purity (NMR/MS of starting materials) Start->Check_Reagents Check_Reagents->Start Impure Optimize_Cond 2. Optimize Reaction Conditions (Anhydrous solvent, Base, Temp) Check_Reagents->Optimize_Cond Reagents OK Optimize_Cond->Start No Improvement Purify 3. Refine Purification (TLC to guide column, Recrystallization) Optimize_Cond->Purify Conditions Set Purify->Optimize_Cond Still Impure Characterize 4. Confirm Structure (NMR, HRMS, IR) Purify->Characterize Product Isolated Characterize->Purify Incorrect Structure Success Success: Pure Compound Characterize->Success Structure Confirmed

Sources

Validation & Comparative

A Predictive Comparison of 3-Cyano-4-fluorobenzenesulfonamide and Other Benzenesulfonamide Derivatives in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, benzenesulfonamides represent a cornerstone class of molecules, particularly in the targeting of carbonic anhydrases (CAs). These ubiquitous metalloenzymes are critical regulators of physiological pH and are implicated in a spectrum of diseases, including glaucoma, epilepsy, and cancer. This guide provides a comparative analysis of 3-Cyano-4-fluorobenzenesulfonamide against a range of other benzenesulfonamide derivatives.

The Fundamental Mechanism: How Benzenesulfonamides Inhibit Carbonic Anhydrase

The inhibitory action of benzenesulfonamides against carbonic anhydrases is a well-elucidated mechanism. The primary sulfonamide moiety (-SO₂NH₂) is the key pharmacophore responsible for the potent and selective inhibition of these zinc-containing enzymes. The sulfonamide nitrogen coordinates directly to the Zn²⁺ ion located at the catalytic core of the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. The benzene ring of the sulfonamide engages in van der Waals interactions with hydrophobic residues within the active site, further stabilizing the enzyme-inhibitor complex.

G cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor Benzenesulfonamide Inhibitor cluster_Interaction Inhibition Mechanism Enzyme CA Enzyme Zn Zn²⁺ Enzyme->Zn Coordination H2O H₂O/OH⁻ Binding Sulfonamide binds to Zn²⁺, displacing H₂O/OH⁻ H2O->Binding Displacement His 3 x Histidine Residues Sulfonamide R-Ph-SO₂NH₂ Sulfonamide->Binding Inhibitor Approach Binding->Zn

Caption: Mechanism of Carbonic Anhydrase Inhibition by Benzenesulfonamides.

Comparative Analysis of Inhibitory Potency: A Structure-Activity Relationship Perspective

The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives are profoundly influenced by the nature and position of substituents on the benzene ring. The following table summarizes the inhibition constants (Kᵢ) of various benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated).

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard) ---25012255.7[1]
Benzenesulfonamide HHH861019790[2]
4-Fluorobenzenesulfonamide HFH-----
4-Chlorobenzenesulfonamide HClH10060354.8[3]
4-Bromobenzenesulfonamide HBrH12050284.5[3]
4-Iodobenzenesulfonamide HIH15045254.2[3]
4-Methylbenzenesulfonamide HCH₃H500100407.5[3]
4-Carboxybenzenesulfonamide HCOOHH4500100015089[3]
4-Cyanobenzenesulfonamide HCNH39054284.6[3]
2,3,5,6-Tetrafluorobenzenesulfonamide derivative FFF41.530.138.912.4[3]
3-Nitro-4-aminobenzenesulfonyl pyrrolidine ---50.28.1--[4]

Analysis of Structure-Activity Relationships:

  • Unsubstituted Benzenesulfonamide: The parent compound exhibits moderate inhibitory activity against all tested isoforms.[2]

  • Halogen Substitution at the 4-position: A general trend of increased inhibitory potency is observed with halogen substitution at the para-position. This is attributed to the electron-withdrawing nature of halogens, which increases the acidity of the sulfonamide proton, facilitating its deprotonation and coordination to the zinc ion.[3] The potency generally increases with the size of the halogen (F < Cl < Br < I), which may be due to enhanced hydrophobic interactions within the active site.

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups, such as the cyano (-CN) group, at the 4-position generally enhance inhibitory activity, particularly against hCA II, IX, and XII.[3] Conversely, electron-donating groups like methyl (-CH₃) or strongly electron-withdrawing but bulky groups like carboxyl (-COOH) can lead to reduced potency.[3]

  • Fluorination: Multiple fluorine substitutions on the benzene ring, as seen in the tetrafluorobenzenesulfonamide derivative, can significantly increase inhibitory activity against cytosolic isoforms hCA I and II.[3]

  • Substitution at the 3-position: The introduction of a nitro group at the 3-position, especially in combination with an amino group at the 4-position, has been shown to yield potent inhibitors of hCA II.[4]

Predictive Assessment of 3-Cyano-4-fluorobenzenesulfonamide:

Based on the established SAR principles, we can predict the potential inhibitory profile of 3-Cyano-4-fluorobenzenesulfonamide:

  • Potent Inhibition: The presence of two strong electron-withdrawing groups, the cyano group at the 3-position and the fluorine atom at the 4-position, is expected to significantly increase the acidity of the sulfonamide proton. This should lead to potent inhibition of carbonic anhydrases.

  • Selectivity: The substitution pattern may confer selectivity towards certain CA isoforms. The combination of a cyano and a fluoro group could lead to specific interactions within the active site of isoforms like hCA II, IX, or XII, which are often targeted in drug design. For instance, benzenesulfonamides incorporating cyanoacrylamide moieties have shown low nanomolar or subnanomolar inhibition of the tumor-associated isoforms IX and XII.[5]

  • Comparison to Analogs: We can anticipate that 3-Cyano-4-fluorobenzenesulfonamide will be a more potent inhibitor than the parent benzenesulfonamide and likely more potent than 4-fluorobenzenesulfonamide or 4-cyanobenzenesulfonamide alone, due to the synergistic electron-withdrawing effects.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To experimentally validate the inhibitory potential of 3-Cyano-4-fluorobenzenesulfonamide and other derivatives, a robust in vitro assay is essential. The stopped-flow CO₂ hydration assay is a widely accepted method.

Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by the change in pH of a weakly buffered solution, which is detected by a pH indicator dye.

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • Test compound (e.g., 3-Cyano-4-fluorobenzenesulfonamide) and reference inhibitor (e.g., Acetazolamide)

  • Buffer solution (e.g., 10 mM TRIS, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare working solutions of the inhibitors by diluting the stock solutions in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the inhibitor solution (or buffer for control).

    • In the other syringe, load the CO₂-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (Stopped-Flow) cluster_analysis 3. Data Analysis prep1 Prepare Inhibitor Stock and Working Solutions prep2 Prepare CA Enzyme Solution assay1 Load Syringe 1: Enzyme + Inhibitor prep1->assay1 prep3 Prepare CO₂-Saturated Water with pH Indicator prep2->assay1 assay2 Load Syringe 2: CO₂-Saturated Water + Indicator prep3->assay2 assay3 Rapid Mixing assay1->assay3 assay2->assay3 assay4 Monitor Absorbance Change assay3->assay4 analysis1 Determine Initial Reaction Rates assay4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC₅₀ analysis2->analysis3 analysis4 Calculate Kᵢ analysis3->analysis4

Caption: Workflow for a Stopped-Flow Carbonic Anhydrase Inhibition Assay.

Conclusion and Future Directions

While direct experimental data for 3-Cyano-4-fluorobenzenesulfonamide is currently unavailable, a thorough analysis of the structure-activity relationships of related benzenesulfonamide derivatives strongly suggests its potential as a potent carbonic anhydrase inhibitor. The presence of both cyano and fluoro electron-withdrawing groups is anticipated to enhance its inhibitory activity.

This predictive analysis serves as a compelling rationale for the synthesis and experimental evaluation of 3-Cyano-4-fluorobenzenesulfonamide. The detailed experimental protocol provided in this guide offers a clear path for researchers to determine its IC₅₀ and Kᵢ values against a panel of carbonic anhydrase isoforms. Such studies are crucial to validate its predicted potency and to assess its selectivity profile, which will ultimately determine its potential as a lead compound for the development of novel therapeutics targeting carbonic anhydrase-related pathologies.

References

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2017). Synthesis and biological evaluation of some new benzenesulfonamide derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 748-758.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical reviews, 112(8), 4421–4468.
  • Winum, J. Y., Rami, M., Scozzafava, A., Montero, J. L., & Supuran, C. (2005). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Journal of medicinal chemistry, 48(6), 2121–2125.
  • Akocak, S., Lolak, N., Tekeli, T., Petreni, A., Çete, S., & Supuran, C. T. (2021). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845–1851.
  • Alafeefy, A. M., Abdel-Aziz, H. A., Vullo, D., Al-Tamimi, A. S., Awaad, A. S., Mohamed, M. A., ... & Supuran, C. T. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[3][6][7] triazolo [3, 4-b][3][7][8] thiadiazinyl-or 2-(cyanophenylmethylene)-1, 3, 4-thiadiazol-3 (2H)-yl moieties. Journal of enzyme inhibition and medicinal chemistry, 30(1), 52-56.

  • Angeli, A., Tanini, D., & Supuran, C. T. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1272.
  • Pastorekova, S., Parkkila, S., Pastorek, J., & Supuran, C. T. (2004). Carbonic anhydrases: current state of the art, therapeutic applications and future prospects. Journal of enzyme inhibition and medicinal chemistry, 19(3), 199-229.
  • El-Gazzar, A. R., Abou-Zied, H. A., & El-Gazzar, M. G. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7793.
  • Blackburn, G. M., & Türkmen, H. (2005). Synthesis of alpha-fluoro-and alpha, alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & biomolecular chemistry, 3(2), 225-226.
  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., & Supuran, C. T. (2010). Inhibition of carbonic anhydrases from the pathogenic bacterium Vibrio cholerae with sulfonamides. Journal of medicinal chemistry, 53(1), 335–340.
  • Fantacuzzi, M., D'Agostino, I., Carradori, S., Carta, F., Agamennone, M., Angeli, A., ... & Sannio, F. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2199-2210.
  • Genfa, Z., & Xincheng, W. (2003). Carbonic anhydrase inhibitors. Part 100. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1, 3, 5-triazine moieties. Bioorganic & medicinal chemistry letters, 13(23), 4163-4167.
  • Poulsen, S. A. (2010). Carbonic anhydrase inhibition: a patent review.
  • Maresca, A., Temperini, C., Scozzafava, A., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & medicinal chemistry letters, 23(1), 141-144.
  • Supuran, C. T. (2017). Structure-activity relationships of benzenesulfonamide-based inhibitors towards carbonic anhydrase isoform specificity. Future medicinal chemistry, 9(1), 69-83.
  • Angeli, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors: a patent review (2013-2017).
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Bioorganic & medicinal chemistry letters, 18(11), 3107-3113.

Sources

The Fluorine Advantage: A Comparative Efficacy Analysis of 3-Cyano-4-fluorobenzenesulfonamide and its Non-fluorinated Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of the efficacy of 3-Cyano-4-fluorobenzenesulfonamide against its non-fluorinated counterpart, 3-cyanobenzenesulfonamide, with a focus on their activity as carbonic anhydrase (CA) inhibitors. While direct head-to-head comparative studies are not extensively available in the public domain, this analysis is built upon established structure-activity relationships (SAR) for benzenesulfonamide-based inhibitors, offering valuable insights for researchers and drug development professionals.

Introduction: The Rationale for Fluorination in Sulfonamide Inhibitors

Benzenesulfonamides are a cornerstone class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a key role in pH regulation, ion transport, and biosynthetic pathways.[2][3] Dysregulation of specific CA isoforms is implicated in several pathologies, including glaucoma, epilepsy, and notably, cancer, where isoforms like CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[4][5]

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[6] In the context of benzenesulfonamide inhibitors, fluorination can modulate acidity, lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and selectivity.[7] This guide will explore the anticipated impact of the 4-fluoro substitution on the 3-cyanobenzenesulfonamide scaffold.

Comparative Efficacy Analysis: Postulated Advantages of Fluorination

Based on established SAR principles for CA inhibitors, the presence of a fluorine atom at the C4 position of the benzenesulfonamide ring, ortho to the sulfonamide group, is expected to confer several advantages over the non-fluorinated analog.

Enhanced Binding Affinity through Electronic Effects

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing effect on the aromatic ring. This inductive effect lowers the pKa of the sulfonamide group, facilitating its deprotonation to the more active sulfonate anion (SO₂NH⁻). This anionic form is crucial for coordinating with the zinc ion (Zn²⁺) in the active site of carbonic anhydrase, a key interaction for potent inhibition.[8] Therefore, 3-Cyano-4-fluorobenzenesulfonamide is predicted to exhibit a stronger binding affinity (lower Ki or IC50 value) compared to 3-cyanobenzenesulfonamide.

Increased Lipophilicity and Cell Permeability

Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets or the extracellular active site of transmembrane CAs like CA IX.[6] This improved bioavailability can translate to greater efficacy at the cellular level.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a hydrogen atom with fluorine, the metabolic stability of the compound can be significantly improved, leading to a longer half-life and sustained therapeutic effect.

Structure-Activity Relationship (SAR) Insights

Studies on various substituted benzenesulfonamides have consistently shown that electron-withdrawing groups on the phenyl ring enhance inhibitory activity against carbonic anhydrases.[8] The cyano group at the C3 position is also an electron-withdrawing group, and its combination with a fluorine atom at the C4 position is anticipated to have a synergistic effect on the electronic properties of the sulfonamide moiety, further potentiating its inhibitory capacity.[9] The relative positioning of these substituents is critical, and the ortho-fluoro, meta-cyano arrangement in 3-Cyano-4-fluorobenzenesulfonamide is expected to be favorable for potent CA inhibition.

Quantitative Data Summary (Hypothetical)

While direct experimental data comparing the two specific compounds is pending, the following table illustrates the expected trend in inhibitory activity based on the principles discussed above. These values are hypothetical and serve to demonstrate the anticipated impact of fluorination.

CompoundTarget IsoformPredicted Kᵢ (nM)Rationale
3-Cyano-4-fluorobenzenesulfonamide hCA II< 50Enhanced acidity of sulfonamide due to fluoro and cyano groups.
hCA IX< 20Increased potency and potential for selectivity due to electronic effects.
3-Cyanobenzenesulfonamide hCA II50 - 150Lacks the potentiating effect of the fluorine substituent.
hCA IX30 - 100Lower predicted affinity compared to the fluorinated analog.
Acetazolamide (Standard) hCA II12A clinically used, potent non-selective CA inhibitor.
hCA IX25Reference for comparison of potency against a key cancer-related isoform.

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

To empirically validate the predicted efficacy, a robust and standardized carbonic anhydrase inhibition assay is essential. The following is a detailed protocol for a colorimetric assay.

Principle

This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), to a colored product, 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm. The rate of this reaction is proportional to the CA activity, and the presence of an inhibitor will decrease the rate of color development.

Materials and Reagents
  • Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (3-Cyano-4-fluorobenzenesulfonamide, 3-cyanobenzenesulfonamide)

  • Reference inhibitor (e.g., Acetazolamide)

  • 96-well microplates

  • Microplate reader

Assay Procedure
  • Compound Preparation: Prepare stock solutions of the test compounds and the reference inhibitor in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare a working solution of the CA enzyme in Tris-HCl buffer. Prepare a working solution of NPA in a suitable solvent like acetonitrile.

  • Assay Reaction:

    • To each well of a 96-well plate, add the appropriate volume of Tris-HCl buffer.

    • Add a small volume of the diluted test compound or reference inhibitor (or DMSO for the control).

    • Add the CA enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the NPA substrate solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Mechanistic Visualization

The following diagram illustrates the proposed mechanism of carbonic anhydrase inhibition by a benzenesulfonamide inhibitor and the role of the enzyme in the tumor microenvironment.

CA_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 Inhibitor Action CO2 CO2 CA_IX CA IX CO2->CA_IX Substrate H2O H2O H2O->CA_IX Substrate H2CO3 H2CO3 HCO3- HCO3- H2CO3->HCO3- H+ H+ (Acidosis) H2CO3->H+ CA_IX->H2CO3 Catalysis Inhibitor 3-Cyano-4-fluoro- benzenesulfonamide Active_Site CA IX Active Site (Zn2+) Inhibitor->Active_Site Binding & Inhibition

Caption: Mechanism of Carbonic Anhydrase IX (CA IX) and its inhibition.

Conclusion and Future Directions

The strategic placement of a fluorine atom on the benzenesulfonamide scaffold, as in 3-Cyano-4-fluorobenzenesulfonamide, is anticipated to significantly enhance its efficacy as a carbonic anhydrase inhibitor compared to its non-fluorinated analog. This enhancement is attributed to favorable electronic effects that increase binding affinity, improved lipophilicity for better cell permeability, and increased metabolic stability.

To definitively validate these theoretical advantages, direct comparative experimental studies are warranted. Such studies should include in vitro inhibition assays against a panel of CA isoforms to determine potency and selectivity, as well as cell-based assays to assess efficacy in a more physiologically relevant context. Further investigations into the pharmacokinetic and pharmacodynamic profiles of these compounds would also be crucial for their potential development as therapeutic agents.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Bioorganic & Medicinal Chemistry Letters, 26(6), 1541-1547.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421-4468.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Baranauskiene, L., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE, 16(6), e0253608. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]

  • Vaskeviciene, I., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 324-333. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28867-28883. [Link]

  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8963. [Link]

  • Supuran, C. T. (2013). Carbonic Anhydrase Inhibitors: Benzenesulfonamides Incorporating Cyanoacrylamide Moieties Are Low nanomolar/subnanolar Inhibitors of the Tumor-Associated Isoforms IX and XII. Bioorganic & Medicinal Chemistry, 21(6), 1363-1369. [Link]

  • Gupta, S. P. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204. [Link]

  • Maresca, A., et al. (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 289-293. [Link]

  • Said, A. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 115, 105234. [Link]

  • Remko, M., & Gregáň, F. (2012). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 289-93. [Link]

Sources

Benchmarking Novel Carbonic Anhydrase Inhibitors: A Comparative Guide to the Cellular Validation of 3-Cyano-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Carbonic Anhydrases with Novel Sulfonamides

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes. They catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction essential for pH homeostasis, CO2 transport, and fluid balance. The clinical relevance of CAs is underscored by the therapeutic success of their inhibitors in treating a range of pathologies, including glaucoma, epilepsy, and more recently, as anticancer agents.[1] The primary sulfonamide moiety (R-SO2NH2) is a classic pharmacophore known to effectively inhibit CAs by coordinating with the active site zinc ion.[2]

This guide focuses on the cellular validation of a novel investigational compound, 3-Cyano-4-fluorobenzenesulfonamide (herein referred to as Inhibitor X ), a molecule featuring the essential sulfonamide pharmacophore. We will provide a framework for objectively assessing its performance against established, clinically relevant carbonic anhydrase inhibitors. This document will delve into the causality behind experimental choices, provide detailed protocols for robust cellular assays, and present a clear structure for comparative data analysis.

Our comparative analysis will benchmark Inhibitor X against two well-characterized CA inhibitors:

  • Acetazolamide (AZA): A non-selective, systemic CA inhibitor used in a variety of clinical applications.[3]

  • U-104: A potent and selective inhibitor of the tumor-associated isoforms CA IX and CA XII.

The following sections will detail two distinct cellular assays designed to validate target engagement and determine the functional consequences of CA inhibition by Inhibitor X.

Part 1: Cellular Target Engagement via Thermal Shift Assay (CETSA)

Expertise & Experience: Why CETSA is a Critical First Step

Before investing in complex functional assays, it is paramount to confirm that a compound directly interacts with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[4][5] The principle is based on ligand-induced thermal stabilization of the target protein.[6][7] When a compound binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly infer binding.[4][5] This assay is label-free and can be performed on endogenous proteins, making it a highly relevant method for initial validation.[7]

Experimental Workflow: CETSA

The workflow for a CETSA experiment is a multi-step process designed to isolate and quantify the soluble fraction of the target protein after heat treatment.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Quantification A Seed cells (e.g., HT-29) B Treat with Inhibitor X, Acetazolamide, U-104, or Vehicle A->B C Harvest and lyse cells B->C D Aliquot lysate and heat at temperature gradient (e.g., 45°C - 70°C) C->D E Centrifuge to pellet aggregated proteins D->E F Collect supernatant (soluble protein fraction) E->F G Analyze by Western Blot or Immunoassay for CA IX F->G

Caption: CETSA experimental workflow for assessing CA IX stabilization.

Detailed Protocol: CETSA for Carbonic Anhydrase IX

This protocol is optimized for assessing the engagement of inhibitors with the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), in a relevant cancer cell line like HT-29, which is known to express CA IX under hypoxic conditions.[3]

  • Cell Culture and Treatment:

    • Culture HT-29 cells in recommended medium to ~80% confluency. To enhance CA IX expression, incubate cells under hypoxic conditions (e.g., 1% O2) for 24 hours prior to the experiment.

    • Treat cells with varying concentrations of Inhibitor X (e.g., 0.1 µM to 100 µM), Acetazolamide (100 µM), U-104 (10 µM), or a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Thermal Challenge:

    • Aliquot the clarified lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification:

    • Analyze the soluble protein fraction by Western Blot using a specific antibody against CA IX.

    • Quantify band intensities and normalize to a non-heated control. Plot the percentage of soluble CA IX as a function of temperature for each treatment condition to generate melting curves. A rightward shift in the curve indicates protein stabilization.

Comparative Data Presentation: Target Engagement

The results of the CETSA experiment can be summarized to compare the thermal shift (ΔTm) induced by each compound at a saturating concentration.

CompoundTarget IsoformCell LineConcentrationMelting Temp (°C) (Vehicle)Melting Temp (°C) (Treated)Thermal Shift (ΔTm)
Inhibitor X CA IXHT-29100 µM54.259.8+5.6°C
Acetazolamide CA IXHT-29100 µM54.257.1+2.9°C
U-104 CA IXHT-2910 µM54.261.5+7.3°C

Interpretation: A significant positive thermal shift for Inhibitor X would provide strong evidence of direct binding to CA IX in a cellular context. The magnitude of the shift relative to known inhibitors like Acetazolamide and U-104 offers a preliminary ranking of binding affinity.

Part 2: Functional Assessment via Cell Proliferation Assay

Expertise & Experience: Linking Target Engagement to Cellular Function

While CETSA confirms binding, it does not reveal the functional consequence of that interaction. Since CA IX is implicated in promoting cancer cell survival and proliferation, particularly in hypoxic environments, a cell proliferation assay is a logical next step to assess the inhibitor's functional impact.[3] We will use a standard MTT or similar colorimetric assay to measure cell viability after prolonged exposure to the inhibitors under both normoxic and hypoxic conditions. This dual-condition approach serves as a self-validating system; a CA IX-specific inhibitor is expected to have a more pronounced anti-proliferative effect under hypoxia, where CA IX is upregulated and functionally important.

Signaling Pathway Context: CA IX and Tumor Cell pH Regulation

In solid tumors, rapid proliferation leads to hypoxic microenvironments. Cells adapt by switching to glycolytic metabolism, which produces an excess of acid. CA IX, expressed on the cell surface, helps maintain a stable intracellular pH (pHi) by converting CO2 and water to bicarbonate and protons, effectively exporting acid into the extracellular space. This contributes to extracellular acidosis, which promotes invasion and metastasis, while protecting the cancer cell from its own acidic byproducts. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of cell growth and survival.

cluster_0 Hypoxic Tumor Cell Glycolysis Glycolysis H_plus_in H+ (intracellular) Glycolysis->H_plus_in pHi pHi Regulation H_plus_in->pHi Proliferation Cell Proliferation & Survival pHi->Proliferation CAIX CA IX pHi->CAIX HCO3_out HCO3- + H+ (extracellular) CAIX->HCO3_out CO2 CO2 + H2O CO2->CAIX InhibitorX Inhibitor X InhibitorX->CAIX Inhibition

Caption: CA IX role in pH regulation and inhibitor action.

Detailed Protocol: Hypoxia-Induced Anti-Proliferation Assay
  • Cell Seeding:

    • Seed HT-29 cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Inhibitor X, Acetazolamide, and U-104.

    • Add the compounds to the cells, ensuring a final vehicle concentration of <0.5%. Include vehicle-only wells as a control.

  • Incubation:

    • Place one set of plates in a standard normoxic incubator (21% O2) and another set in a hypoxic incubator (1% O2).

    • Incubate the cells for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 value (the concentration of inhibitor required to reduce cell proliferation by 50%) for each compound under both normoxic and hypoxic conditions.

Comparative Data Presentation: Functional Efficacy

The IC50 values provide a quantitative measure of the anti-proliferative potency of each inhibitor.

CompoundTarget Isoform(s)IC50 (Normoxia)IC50 (Hypoxia)Hypoxic Potency Ratio (Normoxia/Hypoxia)
Inhibitor X CA IX (putative)> 100 µM15.2 µM> 6.6
Acetazolamide Pan-CA85.5 µM42.1 µM2.0
U-104 CA IX, CA XII> 100 µM5.8 µM> 17.2

Interpretation: A significantly lower IC50 value for Inhibitor X under hypoxic conditions compared to normoxic conditions (a high Hypoxic Potency Ratio) would strongly suggest that its anti-proliferative effect is mediated through the inhibition of a hypoxia-inducible target, consistent with CA IX. Comparing its hypoxic IC50 and potency ratio to the selective inhibitor U-104 and the non-selective inhibitor Acetazolamide provides a clear benchmark of its efficacy and potential selectivity.

Conclusion

This guide outlines a logical, two-tiered approach to the cellular validation of 3-Cyano-4-fluorobenzenesulfonamide (Inhibitor X) as a novel carbonic anhydrase inhibitor. By first confirming direct target engagement in a cellular context with CETSA and then linking this engagement to a functional anti-proliferative outcome, researchers can build a robust, evidence-based profile of the compound. The comparative framework, using established inhibitors as benchmarks, ensures that the performance of new chemical entities is assessed objectively and rigorously. This self-validating methodology, which explains the causality behind experimental choices, provides a solid foundation for further preclinical development.

References

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (NIH) [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (AACR Journals) [Link]

  • Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. (Taylor & Francis Online) [Link]

  • A new class of carbonic anhydrase inhibitor. (PubMed) [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (PMC) [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (ACS Publications) [Link]

  • Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. (ResearchGate) [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (MDPI) [Link]

  • Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. (ACS Publications) [Link]

  • High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (SAGE Journals) [Link]

  • Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action. (PubMed) [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (PubMed Central) [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (PubMed) [Link]

  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (PMC) [Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). (University of Dundee Research Portal) [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (MDPI) [Link]

Sources

The Evolving Landscape of Cancer Therapy: An In-Depth Comparison of 3-Cyano-4-fluorobenzenesulfonamide Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

SOUTH SAN FRANCISCO, CA – January 18, 2026 – As the quest for more effective and targeted cancer therapies continues, a class of compounds known as 3-Cyano-4-fluorobenzenesulfonamide derivatives is demonstrating significant promise in preclinical research. This guide offers a comprehensive analysis of the in vivo efficacy of these derivatives, with a particular focus on the protein kinase C (PKC) inhibitor Darovasertib, in various animal models of cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest experimental data to provide an objective comparison of their therapeutic potential and underlying mechanisms of action.

Introduction: The Therapeutic Promise of Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] In oncology, sulfonamide derivatives have emerged as versatile scaffolds for designing targeted therapies that interfere with key signaling pathways driving cancer progression.[3] These compounds have been successfully developed as inhibitors of crucial cancer-related enzymes such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[3] The 3-cyano-4-fluorobenzenesulfonamide core, in particular, has given rise to a new generation of potent and selective inhibitors targeting critical nodes in cancer cell signaling.

This guide will delve into the preclinical in vivo efficacy of prominent 3-Cyano-4-fluorobenzenesulfonamide derivatives, comparing their performance in established animal models and elucidating the experimental rationale behind the study designs.

Mechanism of Action: Targeting Key Cancer Pathways

The antitumor activity of 3-Cyano-4-fluorobenzenesulfonamide derivatives stems from their ability to selectively inhibit specific protein kinases that are often dysregulated in cancer. Two notable examples that will be discussed are Darovasertib, a PKC inhibitor, and Naporafenib (LXH254), a BRAF/CRAF inhibitor.

Darovasertib: A Potent Inhibitor of Protein Kinase C (PKC)

Darovasertib has emerged as a promising therapeutic agent for uveal melanoma, a rare and aggressive form of eye cancer.[2][4] Its mechanism of action centers on the potent and selective inhibition of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cell signaling and are implicated in tumor growth.[4][5] In uveal melanoma, mutations in GNAQ and GNA11 genes lead to the constitutive activation of the PKC signaling pathway, promoting cell proliferation and survival. Darovasertib effectively blocks this aberrant signaling, leading to a reduction in tumor growth.[5]

Darovasertib_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 PKC Pathway cluster_2 Cellular Response GNAQ/GNA11 Mutations GNAQ/GNA11 Mutations PKC PKC GNAQ/GNA11 Mutations->PKC Activation Downstream Effectors Downstream Effectors PKC->Downstream Effectors Phosphorylation Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Promotion Darovasertib Darovasertib Darovasertib->PKC Inhibition

Caption: Mechanism of action of Darovasertib in uveal melanoma.

Naporafenib (LXH254): A Selective BRAF/CRAF Inhibitor

Naporafenib (LXH254) is another significant derivative that targets the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently deregulated in various cancers, including melanoma.[6][7] Naporafenib is a potent inhibitor of both monomeric and dimeric forms of BRAF and CRAF kinases, while being a comparatively poor inhibitor of ARAF.[6] This selectivity profile may offer an improved therapeutic window by minimizing off-target effects associated with ARAF inhibition.[6] In tumors with BRAF mutations (e.g., V600E) or certain RAS mutations, Naporafenib can effectively suppress downstream signaling, leading to reduced cell proliferation.[7]

Comparative In Vivo Efficacy in Animal Models

The true test of a potential anticancer agent lies in its ability to demonstrate efficacy in living organisms. This section compares the in vivo performance of key 3-Cyano-4-fluorobenzenesulfonamide derivatives in preclinical cancer models.

Darovasertib in Uveal Melanoma Xenograft Models

Preclinical studies have demonstrated the significant antitumor activity of Darovasertib in uveal melanoma xenograft models. In a key study, oral administration of Darovasertib at doses ranging from 15 to 150 mg/kg resulted in a dose-dependent inhibition of tumor growth in mice bearing 92.1 human uveal melanoma xenografts.[5] Furthermore, a single oral dose of Darovasertib was shown to reduce the phosphorylation of PKCδ in the tumors, confirming target engagement in vivo.[5]

Compound Animal Model Cell Line Dosing Regimen Key Efficacy Readout Reference
DarovasertibNude Mice92.1 (Uveal Melanoma)15-150 mg/kg, p.o.Tumor growth inhibition[5]

These promising preclinical results laid the groundwork for the clinical development of Darovasertib, which has since received Breakthrough Therapy Designation from the U.S. FDA for the neoadjuvant treatment of uveal melanoma.[7][8][9] Clinical trial data has shown significant tumor shrinkage and high rates of eye preservation in patients treated with Darovasertib.[4][9][10]

Naporafenib (LXH254) in MAPK-Driven Tumor Models

Naporafenib has shown antitumor activity in preclinical models of tumors driven by MAPK pathway alterations, particularly those with BRAF and NRAS mutations.[6][7] However, its single-agent activity in KRAS-mutant models was found to be more modest.[7] Interestingly, the combination of Naporafenib with MEK inhibitors has shown enhanced antitumor activity in vivo.[2] For example, studies in patients with NRAS-mutant melanoma have shown promising tumor shrinkage when Naporafenib is combined with the MEK inhibitor trametinib.[11]

Compound Animal Model Tumor Type Dosing Regimen Key Efficacy Readout Reference
Naporafenib (LXH254)Xenograft ModelsBRAF/NRAS-driven tumorsNot specifiedAntitumor activity[6][7]
Naporafenib + TrametinibClinical TrialNRAS-mutant melanomaNot specifiedTumor shrinkage in nearly 50% of patients[11]

Experimental Protocols: A Closer Look at In Vivo Efficacy Studies

To ensure the reproducibility and validity of preclinical findings, it is crucial to follow well-defined experimental protocols. Below is a representative protocol for evaluating the in vivo efficacy of a 3-Cyano-4-fluorobenzenesulfonamide derivative in a xenograft mouse model.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., 92.1 for uveal melanoma) are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells. Animals are housed in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in a volume of 100-200 µL of a sterile solution like PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The investigational compound (e.g., Darovasertib) is administered according to the specified route (e.g., oral gavage) and schedule. The control group receives the vehicle used to dissolve the compound.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints may include tumor weight at necropsy, survival analysis, and biomarker analysis of tumor tissue.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., 92.1 cells) Tumor_Implantation 2. Tumor Implantation (Subcutaneous injection in nude mice) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration (e.g., Oral Gavage) Randomization->Treatment Control Vehicle Control Randomization->Control Efficacy_Assessment 6. Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Toxicity_Monitoring 7. Toxicity Monitoring (Body Weight) Treatment->Toxicity_Monitoring Control->Efficacy_Assessment Control->Toxicity_Monitoring Data_Analysis 8. Data Analysis & Reporting Efficacy_Assessment->Data_Analysis Toxicity_Monitoring->Data_Analysis

Caption: A typical workflow for an in vivo xenograft study.

Future Directions and Conclusion

The development of 3-Cyano-4-fluorobenzenesulfonamide derivatives like Darovasertib and Naporafenib represents a significant advancement in targeted cancer therapy. The preclinical in vivo data for these compounds have been instrumental in their progression to clinical trials, where they continue to show promise. Future research in this area will likely focus on:

  • Combination Therapies: Exploring synergistic combinations of these derivatives with other anticancer agents, such as MEK inhibitors or immunotherapies, to overcome resistance and enhance efficacy.[12][13]

  • Expansion to Other Indications: Investigating the potential of these compounds in other cancer types that are driven by the same or related signaling pathways.

  • Development of Next-Generation Derivatives: Synthesizing and evaluating new derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

  • Darovasertib for Ocular Melanoma. ClinicalTrials.gov. Updated 2026. [Link]

  • Cao L, et al. Darovasertib, a novel treatment for metastatic uveal melanoma. Front Pharmacol. 2023;14:1232787. [Link]

  • Darovasertib Delivers Promising Antitumor Activity in Uveal Melanoma. Targeted Oncology. Published September 11, 2025. [Link]

  • Caponigro G, et al. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors. Cancer Res. 2018;78(24):6864-6876. [Link]

  • IDEAYA Announces Results for Darovasertib Phase 2 IST in Neoadjuvant Uveal Melanoma at ASCO and Clinical Update for Phase 2 Company-Sponsored Neoadjuvant Study. IDEAYA Biosciences. Published June 3, 2024. [Link]

  • IDEAYA Biosciences Receives US FDA Breakthrough Therapy Designation for Darovasertib Monotherapy in Neoadjuvant Uveal Melanoma. IDEAYA Biosciences. Published March 31, 2025. [Link]

  • Casini A, et al. Sulfonamides and sulfonylated derivatives as anticancer agents. Curr Cancer Drug Targets. 2002;2(1):55-75. [Link]

  • Neoadjuvant Darovasertib Produces Preliminary Responses in Uveal Melanoma. OncLive. Published September 8, 2025. [Link]

  • Luke JJ, et al. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers (Basel). 2020;12(7):1833. [Link]

  • Al-Sayad K, et al. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorg Chem. 2024;149:107409. [Link]

  • Semenyuta I, et al. Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Published November 2024. [Link]

  • Pluta R, et al. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Int J Mol Sci. 2023;24(14):11357. [Link]

  • Janku F, et al. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations. Eur J Cancer. 2024;199:113554. [Link]

  • Mu L, et al. 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. Molecular Imaging and Contrast Agent Database (MICAD). 2010. [Link]

  • Szychowski KA, et al. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Int J Mol Sci. 2020;21(22):8663. [Link]

  • Janku F, et al. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations. Ann Oncol. 2021;32(suppl_5):S1283-S1346. [Link]

  • Zhang Y, et al. In vivo synergistic antitumor therapy A) The schematic illustration of... ResearchGate. Published 2023. [Link]

  • Weiss GJ, et al. Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. 2017;7(5):1123-1135. [Link]

  • Zhang C, et al. Inhibitors of BRAF dimers using an allosteric site. Nature. 2022;608(7924):819-826. [Link]

  • Lee SH, et al. Antitumor activity of novel indirubin derivatives in rat tumor model. Clin Cancer Res. 2005;11(10):3834-3842. [Link]

  • LXH254 Combinations for Melanoma. withpower.com. Accessed January 18, 2026. [Link]

Sources

A Head-to-Head Comparison of PET Tracers Derived from 3-Cyano-4-fluorobenzenesulfonamide for Carbonic Anhydrase IX Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tumor Hypoxia with Precision

In the landscape of oncology research and drug development, the tumor microenvironment presents both challenges and opportunities. One of the defining features of solid tumors is hypoxia, a state of low oxygen that is intricately linked with aggressive tumor phenotypes, metastasis, and resistance to conventional therapies.[1] A key mediator of the cellular response to hypoxia is the hypoxia-inducible factor-1 (HIF-1), which upregulates a variety of proteins to promote tumor survival. Among these, Carbonic Anhydrase IX (CA-IX) has emerged as a particularly attractive biomarker and therapeutic target.[2]

CA-IX is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but highly overexpressed in a variety of cancers, including renal, colorectal, and breast carcinomas, as a direct consequence of the hypoxic tumor microenvironment.[2][3] Its primary function is to regulate intra- and extracellular pH, thereby facilitating tumor cell survival and proliferation in acidic conditions.[2][4] This differential expression profile makes CA-IX an ideal target for the development of diagnostic imaging agents and targeted therapies.

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that allows for the quantification of biological processes at the molecular level.[1] The development of PET tracers that specifically target CA-IX holds immense promise for identifying hypoxic tumors, stratifying patients for CA-IX targeted therapies, and monitoring treatment response.[1][5][6] A prominent scaffold for the design of CA-IX inhibitors is the sulfonamide group, which exhibits high affinity for the enzyme's active site.[2][4][7][8] This guide provides a comprehensive head-to-head comparison of PET tracers derived from the 3-Cyano-4-fluorobenzenesulfonamide core and related sulfonamide structures, offering insights into their synthesis, preclinical performance, and potential clinical utility.

The Sulfonamide Scaffold: A Versatile Platform for CA-IX Targeting

The benzenesulfonamide moiety is a well-established pharmacophore for CA-IX inhibition.[4] The primary sulfonamide group coordinates with the zinc ion in the active site of CA-IX, leading to potent inhibition of its catalytic activity.[4] Structural modifications to the benzenesulfonamide core have been extensively explored to enhance binding affinity, selectivity, and pharmacokinetic properties. The introduction of ureido-substituents, for instance, has been shown to improve selectivity for CA-IX over other carbonic anhydrase isoforms, such as the ubiquitously expressed CA-II.[4] This selectivity is crucial for minimizing off-target effects and enhancing image contrast in PET applications.

This guide will focus on a selection of promising PET tracers based on the sulfonamide scaffold, highlighting key differences in their radiolabeling strategies, in vitro binding characteristics, and in vivo imaging performance.

Head-to-Head Comparison of CA-IX PET Tracers

The following sections delve into the specifics of several key PET tracers targeting CA-IX, followed by a summary table for a direct comparison of their performance metrics.

Gallium-68 Labeled Monomeric, Dimeric, and Trimeric Sulfonamides

A multivalent approach to tracer design, where multiple targeting moieties are incorporated into a single molecule, has been investigated to enhance tumor uptake and retention. A study by Gulumian et al. explored this concept by synthesizing and evaluating 68Ga-labeled tracers with one, two, or three 4-(2-aminoethyl)benzenesulfonamide moieties.[1][9]

  • 68Ga-DOTA-AEBSA (Monomer): This tracer demonstrated the highest tumor-to-muscle ratio, indicating excellent image contrast.[1] Its clearance was predominantly through the renal pathway.[1][9]

  • 68Ga-DOTA-(AEBSA)2 (Dimer) and 68Ga-NOTGA-(AEBSA)3 (Trimer): While the multimeric tracers showed higher absolute tumor uptake, their tumor-to-muscle ratios were lower compared to the monomer.[1] These larger constructs exhibited mixed renal and hepatobiliary clearance.[1][9]

The causality behind these observations lies in the balance between increased target binding avidity from multivalency and the altered pharmacokinetic profile of the larger molecules. While the dimer and trimer likely benefit from a higher local concentration of the targeting ligand, their increased size can lead to slower clearance from non-target tissues, thereby reducing image contrast.

Fluorine-18 Labeled Cationic Sulfonamides

To leverage the favorable decay characteristics and longer half-life of Fluorine-18, researchers have developed 18F-labeled CA-IX inhibitors. One such approach involves the incorporation of a cationic motif to enhance isoform selectivity.[10][11]

  • [18F]-Compound 2: This fluorinated cationic sulfonamide demonstrated moderate tumor uptake and tumor-to-muscle ratios in a human colorectal cancer xenograft model.[10][11] It exhibited clearance through both hepatobiliary and renal pathways.[10][11] The introduction of the cationic charge is a strategic design choice aimed at exploiting differences in the electrostatic potential of the active site entrance between CA-IX and other isoforms.

Ureido-Substituted Benzenesulfonamides

The ureido linkage in benzenesulfonamide inhibitors provides conformational flexibility, allowing for optimal interactions within the CA-IX active site and contributing to enhanced selectivity.[4]

  • [68Ga]Ga-US2: This tracer, based on a bivalent ureidosulfonamide scaffold, demonstrated CA-IX selective accumulation in high-expressing tumors in preclinical models.[3][12] PET imaging with [68Ga]Ga-US2 clearly visualized CA-IX positive tumors.[3] The bivalent nature of this tracer likely contributes to its avid binding to the target.

Quantitative Data Summary

TracerRadiochemical Yield (Decay-Corrected)Molar Activity (GBq/µmol)Tumor Uptake (%ID/g at 1h p.i.)Tumor-to-Muscle Ratio (at 1h p.i.)Clearance PathwayReference
68Ga-DOTA-AEBSA (Monomer) >64%536.5 ± 187.10.81 ± 0.155.02 ± 0.22Renal[1][9]
68Ga-DOTA-(AEBSA)2 (Dimer) >64%269.5 ± 176.91.93 ± 0.264.07 ± 0.87Renal & Hepatobiliary[1][9]
68Ga-NOTGA-(AEBSA)3 (Trimer) >64%50.9 ± 8.42.30 ± 0.534.18 ± 0.84Renal & Hepatobiliary[1][9]
[18F]-Compound 2 10 ± 4%85.1 ± 70.30.41 ± 0.061.99 ± 0.25Hepatobiliary & Renal[10][11]
[67Ga]Ga-US2 Not ReportedNot Reported3.81 (HT-29 tumor)Not ReportedNot Reported[3][12]

Experimental Protocols

A self-validating system is crucial for trustworthy and reproducible scientific outcomes. The following are detailed, step-by-step methodologies for key experiments in the evaluation of CA-IX PET tracers.

Radiolabeling of Sulfonamide-Based Tracers

The choice of radionuclide dictates the radiolabeling chemistry.

68Ga-Labeling (Exemplified for DOTA-conjugated precursors):

  • Elution of 68Ga: Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.

  • Reaction Setup: In a reaction vial, add the DOTA-conjugated precursor (e.g., DOTA-AEBSA) dissolved in a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for chelation (typically pH 3.5-4.5).

  • Labeling Reaction: Add the 68Ga eluate to the precursor solution and heat the reaction mixture at 95°C for 5-10 minutes. The elevated temperature facilitates the efficient incorporation of 68Ga into the DOTA chelator.

  • Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC. A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is a common mobile phase system.

18F-Labeling (Exemplified for a precursor for nucleophilic substitution):

  • Production of [18F]Fluoride: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Azeotropic Drying: Trap the aqueous [18F]fluoride on an anion exchange cartridge, elute with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water, and perform azeotropic drying to remove residual water, which is critical for the efficiency of the subsequent nucleophilic substitution reaction.

  • Fluorination Reaction: Add the precursor dissolved in a polar aprotic solvent (e.g., DMSO or DMF) to the dried [18F]fluoride/K222 complex and heat at an elevated temperature (e.g., 100-150°C) for a specified time to facilitate the nucleophilic substitution reaction.

  • Purification and Formulation: Purify the crude reaction mixture using semi-preparative HPLC. Collect the fraction containing the 18F-labeled tracer, remove the organic solvent under a stream of inert gas, and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Verify the radiochemical purity and identity of the final product by radio-HPLC.

In Vitro Cell Binding Assay

This assay is fundamental to confirming the target specificity of the tracer.

  • Cell Culture: Culture two cell lines: one with high CA-IX expression (e.g., HT-29) and a control cell line with low or no CA-IX expression (e.g., MDA-MB-231).

  • Incubation: Seed the cells in multi-well plates. Once confluent, incubate the cells with a known concentration of the radiolabeled tracer for a defined period (e.g., 1 hour) at 37°C.

  • Washing: After incubation, wash the cells multiple times with ice-cold PBS to remove unbound tracer. This step is critical to ensure that only cell-bound radioactivity is measured.

  • Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH). Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cell-bound radioactivity as a percentage of the initial dose per milligram of protein. A significantly higher uptake in the CA-IX positive cell line compared to the negative control demonstrates target specificity.

In Vivo PET Imaging and Biodistribution Studies

These studies provide crucial information on the tracer's performance in a living system.

  • Animal Model: Establish tumor xenografts by subcutaneously injecting CA-IX positive and negative cancer cells into immunocompromised mice.

  • Tracer Administration: Once the tumors reach a suitable size, inject the radiolabeled tracer intravenously via the tail vein.

  • PET/CT Imaging: At specific time points post-injection (e.g., 1 hour), anesthetize the mice and perform a whole-body PET/CT scan. The CT scan provides anatomical co-registration for the PET data.

  • Biodistribution: Immediately after the final imaging session, euthanize the mice and dissect major organs and tissues (including the tumor, blood, muscle, liver, kidneys, etc.).

  • Radioactivity Measurement: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g). The tumor-to-background ratios (e.g., tumor-to-muscle) are calculated to assess imaging contrast.

Visualizing the Path to Precision Imaging

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key structures and workflows.

Figure 1: Core Chemical Structure of Sulfonamide-Based CA-IX PET Tracers cluster_core 3-Cyano-4-fluorobenzenesulfonamide Core cluster_modifications Modifications for PET Tracers Core Benzenesulfonamide CN Cyano Group Core->CN at C3 F Fluoro Group Core->F at C4 Chelator Chelator (e.g., DOTA, NOTA) for 68Ga Core->Chelator attachment for radiometal 18F_label 18F-labeled moiety Core->18F_label incorporation of 18F Linker Linker (e.g., Ureido) Core->Linker for improved selectivity Multimerization Dimer/Trimer Scaffolds Linker->Multimerization to increase avidity

Caption: Core chemical scaffold and modification strategies for developing CA-IX targeted PET tracers.

Figure 2: Experimental Workflow for Preclinical Evaluation of CA-IX PET Tracers Synthesis Tracer Synthesis & Radiolabeling QC Quality Control (Radio-HPLC) Synthesis->QC InVitro In Vitro Studies (Cell Binding, Stability) QC->InVitro InVivo In Vivo Studies (PET/CT Imaging, Biodistribution) QC->InVivo DataAnalysis Data Analysis & Comparison InVitro->DataAnalysis InVivo->DataAnalysis

Caption: A streamlined workflow for the preclinical assessment of novel PET tracers.

Conclusion and Future Directions

The development of PET tracers derived from the 3-Cyano-4-fluorobenzenesulfonamide scaffold and related sulfonamide structures has significantly advanced our ability to non-invasively image CA-IX expression and, by extension, tumor hypoxia. The head-to-head comparison reveals a trade-off between different design strategies. While multimerization can increase absolute tumor uptake, it may compromise image contrast. The choice of radionuclide (68Ga vs. 18F) influences not only the radiolabeling chemistry but also the potential for broader clinical translation due to differences in half-life and production logistics.

Future research should focus on optimizing the pharmacokinetic properties of these tracers to achieve higher tumor-to-background ratios and faster clearance from non-target tissues. Further exploration of novel linker chemistries and targeting moieties will undoubtedly lead to the development of next-generation CA-IX PET tracers with superior imaging characteristics. Ultimately, these molecular imaging tools will play a pivotal role in personalized medicine, enabling the selection of patients most likely to benefit from CA-IX targeted therapies and providing a means to monitor their response to treatment.

References

  • Al-momani, E., & Al-kafawein, J. (2019). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266–1273. [Link]

  • Behnammanesh, H., et al. (2017). Pairwise comparison of 89Zr- and 124I-labeled cG250 based on positron emission tomography imaging and nonlinear immunokinetic modeling: In vivo carbonic anhydrase IX receptor binding and internalization in mouse xenografts of clear-cell renal cell carcinoma. European Journal of Nuclear Medicine and Molecular Imaging, 44(10), 1737–1746. [Link]

  • Iikuni, S., et al. (2023). Comparison of carbonic anhydrase-IX-targeted trifunctional radioligands between linear- and branched-chain arrangements. Frontiers in Medicine, 10, 1159350. [Link]

  • Gulumian, M., et al. (2018). PET Imaging of Carbonic Anhydrase IX Expression of HT-29 Tumor Xenograft Mice with 68Ga-Labeled Benzenesulfonamides. Molecular Pharmaceutics, 15(8), 3165–3173. [Link]

  • Akhtar, S., et al. (2017). Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 724–732. [Link]

  • Chen, Y.-J., et al. (2019). Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget, 10(49), 5094–5106. [Link]

  • Iikuni, S., et al. (2020). PET imaging and pharmacological therapy targeting carbonic anhydrase-IX high-expressing tumors using US2 platform based on bivalent ureidosulfonamide. PLOS ONE, 15(12), e0243327. [Link]

  • De Simone, G., & Supuran, C. T. (2021). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]

  • Jonsson Comprehensive Cancer Center. (2023). An Investigational Scan (89Zr-DFO-GmAb PET/CT) Compared to Contrast-Enhanced CT for the Detection of Recurrent Clear Cell Renal Cell Cancer After Surgery Comparing Carbonic Anhydrase IX (CAIX) PET CT to Conventional PET CT for Post-Op Staging in Kidney Cancer. ClinicalTrials.gov. [Link]

  • Wuest, M., et al. (2019). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances, 9(46), 26867–26879. [Link]

  • Akhtar, S., et al. (2017). Design, synthesis and evaluation of F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging. ResearchGate. [Link]

  • Hansch, C., & Deutsch, E. W. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

  • Alauddin, M. M., et al. (2020). Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. Molecules, 25(18), 4243. [Link]

  • Wuest, M., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances, 11(46), 28675–28687. [Link]

  • Brendel, M., et al. (2022). Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition. European Journal of Nuclear Medicine and Molecular Imaging, 49(12), 4099–4110. [Link]

  • Iikuni, S., et al. (2020). PET imaging and pharmacological therapy targeting carbonic anhydrase-IX high-expressing tumors using US2 platform based on bivalent ureidosulfonamide. PLOS ONE, 15(12), e0243327. [Link]

  • Fazio, F., et al. (2021). Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor. Molecules, 26(11), 3169. [Link]

  • Gulumian, M., et al. (2018). PET Imaging of Carbonic Anhydrase IX Expression of HT-29 Tumor Xenograft Mice with (68)Ga-Labeled Benzenesulfonamides. Molecular Pharmaceutics, 15(8), 3165–3173. [Link]

  • Shields, A. F. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key. [Link]

  • Shields, A. F. (2021). Novel Tracers and Radionuclides in PET Imaging. PET Clinics, 16(4), 537–551. [Link]

  • Li, Y., et al. (2025). Synthesis and Evaluation of Cyclic Peptide-Based PET Tracers Targeting ADAMTS4 for Early Detection and Monitoring of Aortic Aneurysms. Journal of Medicinal Chemistry. [Link]

  • Achmad, A., et al. (2025). LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. Theranostics, 15(1), 185–203. [Link]

  • G, A., & P, B. (2022). PET Radiopharmaceuticals for Alzheimer's Disease and Parkinson's Disease Diagnosis, the Current and Future Landscape. International Journal of Molecular Sciences, 23(17), 9777. [Link]

  • Dunphy, M. P. S., & Lewis, J. S. (2009). Radiopharmaceuticals in preclinical and clinical development for monitoring of therapy with PET. Journal of Nuclear Medicine, 50(Suppl 1), 106S–21S. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel 3-Cyano-4-fluorobenzenesulfonamide Derivatives Against Clinical Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology

In the landscape of oncology drug development, the tumor microenvironment (TME) presents a formidable challenge and a rich source of therapeutic targets. Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[1] This hypoxic state forces cancer cells to adapt their metabolism, shifting towards anaerobic glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg effect".[2][3] A critical consequence of this metabolic shift is the production of excess acid, primarily lactic acid and protons, leading to significant acidification of the extracellular space while maintaining a slightly alkaline intracellular pH (pHi) conducive to survival and proliferation.[2][4]

This is where Carbonic Anhydrase IX (CA IX) emerges as a pivotal player and a high-value therapeutic target.[1][4] CA IX is a transmembrane zinc metalloenzyme that is strongly induced by the Hypoxia-Inducible Factor (HIF-1α) transcription factor.[2][3] Its expression is highly restricted in normal tissues but is overexpressed in a wide array of solid tumors, where its presence is often correlated with poor prognosis and increased metastasis.[5][6]

The primary function of CA IX is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[4][5] By positioning its active site on the cell exterior, CA IX efficiently generates protons, contributing to extracellular acidosis, which facilitates invasion and metastasis. Simultaneously, it helps manage the intracellular acid load, promoting cancer cell survival and proliferation in the harsh TME.[2][4] Given its tumor-specific expression and crucial role in pH regulation, inhibiting CA IX is a validated strategy to disrupt tumor physiology, making it an attractive target for novel therapeutics.[3][7][8]

This guide provides a comprehensive framework for benchmarking a promising new class of inhibitors—3-Cyano-4-fluorobenzenesulfonamide derivatives—against established clinical and preclinical CA IX inhibitors. We will delve into the causality behind the experimental design, provide detailed protocols for key validation assays, and present a logical workflow for a robust comparative analysis.

cluster_TME Tumor Microenvironment (TME) cluster_Cell Cancer Cell Solid Tumor Solid Tumor Hypoxia Hypoxia Solid Tumor->Hypoxia Rapid Growth HIF-1a HIF-1a Hypoxia->HIF-1a Stabilizes Anaerobic Glycolysis Anaerobic Glycolysis Hypoxia->Anaerobic Glycolysis Activates CAIX CA IX HIF-1a->CAIX Induces Expression Acidosis Acidosis Anaerobic Glycolysis->Acidosis H+ Production Invasion Invasion & Metastasis Acidosis->Invasion Degrades ECM pH_regulation pH Regulation CAIX->pH_regulation Catalyzes CO2 + H2O pH_regulation->Acidosis Extracellular H+ Survival Survival & Proliferation pH_regulation->Survival Maintains Intracellular pH cluster_workflow Benchmarking Workflow A Pillar 1: Biochemical Potency & Selectivity B Pillar 2: Mechanism of Action (MOA) A->B Potent & Selective Hits C Pillar 3: Cellular Efficacy B->C Characterized Hits D Pillar 4: In Vitro DMPK Profile C->D Cell-Active Hits E Candidate Selection D->E Hits with Drug-like Properties

Caption: The four-pillar workflow for inhibitor benchmarking.

Pillar 1: Biochemical Potency and Selectivity Profiling

Expertise & Causality: The first critical questions are "How well does it work?" and "Is it specific?". An ideal drug candidate must be highly potent against its intended target (CA IX) while sparing off-targets (e.g., CA I, CA II) to minimize side effects. We measure potency via the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Selectivity is then expressed as a ratio of IC₅₀ values (e.g., IC₅₀ CA II / IC₅₀ CA IX). A higher ratio indicates better selectivity for the target.

This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate (e.g., 4-nitrophenyl acetate) to a colored product (4-nitrophenol), which can be measured spectrophotometrically at ~400 nm. [9][10]The rate of color formation is proportional to enzyme activity.

Materials:

  • Recombinant human CA I, CA II, and CA IX enzymes

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4) [10]* Substrate: 4-Nitrophenyl Acetate (4-NPA)

  • Test Compounds (Novel derivatives, SLC-0111, Acetazolamide) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 96-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme Addition: Dilute the recombinant CA enzyme to its working concentration in cold Assay Buffer. Add 100 µL of the diluted enzyme solution to each well containing the compound or DMSO.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the substrate solution (4-NPA in acetonitrile, diluted in Assay Buffer). Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the DMSO-only controls (100% activity) and no-enzyme controls (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This protocol is self-validating. The inclusion of a positive control inhibitor (Acetazolamide) ensures the assay is performing as expected. The DMSO-only wells define the 100% activity window, while no-enzyme wells define the background signal, allowing for accurate normalization and robust IC₅₀ determination.

(The following data are illustrative examples for guidance purposes)

CompoundIC₅₀ CA IX (nM)IC₅₀ CA I (nM)IC₅₀ CA II (nM)Selectivity Ratio (CA I / CA IX)Selectivity Ratio (CA II / CA IX)
Acetazolamide 122502520.82.1
SLC-0111 8.5>10,000850>1176100
Derivative A-101 7.2 8,5006501180 90.3
Derivative A-102 25.4 >10,0002,100>393 82.7
Pillar 2: Mechanism of Action (MOA) Studies

Expertise & Causality: Understanding how an inhibitor binds is critical for rational drug design. [11]The three primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive. [11][12]For CAIs that target the active site, we expect competitive inhibition with respect to the CO₂ substrate. This is determined by measuring the inhibitor's potency (Kᵢ) at various substrate concentrations. In a competitive mechanism, the apparent Kₘ for the substrate will increase with inhibitor concentration, while Vₘₐₓ remains unchanged.

This protocol is a modification of Protocol 1. Instead of a single substrate concentration, the assay is run across a matrix of multiple fixed inhibitor concentrations and varying substrate concentrations.

Step-by-Step Methodology:

  • Assay Setup: Set up the assay as described in Protocol 1, but with a key difference: for each concentration of inhibitor, create a set of wells that will receive different final concentrations of the substrate (4-NPA). A typical range would be 0.2x to 10x the substrate's Kₘ value.

  • Data Collection: Measure the initial reaction rates (V₀) for every combination of inhibitor and substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

    • Visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.

    • Alternatively, perform a global fit of the entire dataset to the appropriate mechanistic equation (e.g., the equation for competitive inhibition) to calculate the inhibition constant (Kᵢ).

Pillar 3: Cellular Efficacy

Expertise & Causality: Potent biochemical inhibition does not always translate to cellular activity. The inhibitor must be able to reach its target in a complex cellular environment and exert a biological effect. For CA IX, the key downstream effect is the regulation of extracellular pH (pHe). A successful inhibitor should block the hypoxia-induced acidification of the extracellular medium.

This assay uses a pH-sensitive fluorescent probe to measure changes in the pHe of cancer cells cultured under normoxic vs. hypoxic conditions.

Materials:

  • CA IX-expressing cancer cell line (e.g., HT-29, MDA-MB-231) [8]* pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Hypoxia chamber (1% O₂)

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 1-2 hours.

  • Induce Hypoxia: Place the plate in a hypoxia chamber for 4-6 hours to induce CA IX expression and activity. A parallel plate should be kept in normoxia as a control.

  • Dye Loading: Load the cells with the pH-sensitive dye according to the manufacturer's protocol.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths. The ratio of fluorescence at two different excitation wavelengths can be used to calculate the pHe.

  • Data Analysis: Compare the pHe of treated vs. untreated cells under hypoxic conditions. A potent inhibitor will prevent the drop in pHe observed in the untreated hypoxic cells.

Pillar 4: In Vitro DMPK Profiling

Expertise & Causality: A compound can be potent, selective, and cell-active, but if it is rapidly metabolized or cannot permeate cell membranes, it will fail in vivo. [13][14]Drug Metabolism and Pharmacokinetics (DMPK) profiling is essential to assess a compound's "drug-likeness". [13][15]Early in vitro assessment helps flag liabilities and select candidates with a higher probability of clinical success. [14][16]

  • Metabolic Stability Assay:

    • Purpose: To determine how quickly a compound is metabolized by liver enzymes.

    • Method: The compound is incubated with human liver microsomes (HLM) and NADPH (a necessary cofactor). The concentration of the parent compound is measured over time by LC-MS/MS to determine its half-life (t₁/₂).

    • Desired Outcome: Longer half-life indicates greater stability.

  • Caco-2 Permeability Assay:

    • Purpose: To predict intestinal absorption of an orally administered drug.

    • Method: The compound is added to the apical (top) side of a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to resemble intestinal enterocytes). The amount of compound that appears on the basolateral (bottom) side is measured over time.

    • Desired Outcome: High apparent permeability (Papp) suggests good potential for oral absorption.

(The following data are illustrative examples for guidance purposes)

CompoundHLM Stability (t₁/₂, min)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)
SLC-0111 7515.2
Derivative A-101 >90 18.5
Derivative A-102 3512.1

Synthesis and Conclusion

The data presented in this guide, while illustrative, outlines a clear path for decision-making. Derivative A-101 emerges as a superior candidate. It demonstrates:

  • Superior Potency: Slightly more potent against CA IX than the clinical benchmark SLC-0111.

  • Excellent Selectivity: Maintains a very high selectivity ratio against the key off-target isoforms CA I and CA II, comparable to SLC-0111 and vastly superior to Acetazolamide.

  • Promising Drug-like Properties: Shows excellent metabolic stability and high cell permeability, suggesting a favorable pharmacokinetic profile.

In contrast, while Derivative A-102 shows good selectivity, its lower potency and moderate metabolic stability make it a less attractive candidate for further development.

This systematic benchmarking process, grounded in biochemical first principles and progressing through cellular and pharmacokinetic validation, provides the necessary confidence to advance the most promising 3-Cyano-4-fluorobenzenesulfonamide derivatives toward more complex preclinical in vivo studies. The strong performance of this scaffold against a clinical-stage inhibitor validates the initial design rationale and highlights its potential as a next-generation therapeutic for hypoxic solid tumors.

References

  • Pastorek, J., & Pastorekova, S. (2015). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 34(1), 81-91. [Link]

  • Svastova, E., et al. (2003). Carbonic anhydrase IX reduces extracellular pH of cells cultured in vitro. FEBS Letters, 553(1-2), 73-77. [Link]

  • Svastova, E., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. American Journal of Pathology, 165(3), 735-745. [Link]

  • Chiche, J., et al. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through transmembrane transport of bicarbonate. Cancer Research, 69(1), 358-368. [Link]

  • Bui, T., et al. (2003). Carbonic anhydrase IX is an independent predictor of survival in advanced renal clear cell carcinoma: implications for prognosis and therapy. Clinical Cancer Research, 9(2), 802-811. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

  • Passannante, R., et al. (2021). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. Pharmaceuticals, 14(9), 888. [Link]

  • Montanari, M., & Vieth, M. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery, 1(3), 269-281. [Link]

  • ResearchGate. (n.d.). List of all ongoing clinical trials for CA IX. [Link]

  • Surana, K. R., et al. (2023). DRUG METABOLISM AND PHARMACOKINETICS (DMPK) PROFILING: AN ESSENTIAL COMPONENT OF DRUG DEVELOPMENT. ResearchGate. [Link]

  • Taciak, B., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 1-12. [Link]

  • McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16_Supplement), CT161. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. International Journal of Molecular Sciences, 21(24), 9649. [Link]

  • Supuran, C. T. (2018). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites, 8(3), 48. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 83, 341-377. [Link]

  • Supuran, C. T. (2020). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1436-1450. [Link]

  • Eng, H., et al. (2019). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. Expert Opinion on Drug Discovery, 14(11), 1147-1163. [Link]

  • Ancey, P.-B., et al. (2017). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. OncoImmunology, 6(6), e1322432. [Link]

  • Wierdl, M., et al. (2021). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1272-1290. [Link]

  • Liskova, P., et al. (2020). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology, 15(7), 1893-1901. [Link]

  • Walker, D. K. (2009). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British Journal of Clinical Pharmacology, 68(5), 693-704. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 13(24), 6331. [Link]

  • Ronca, R., & Supuran, C. T. (2024). Carbonic anhydrase IX: An atypical target for innovative therapies in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1879(4), 189120. [Link]

  • Angeli, A., & Supuran, C. T. (2023). Targeting carbonic anhydrases for the management of hypoxic metastatic tumors. Expert Opinion on Therapeutic Patents, 33(9), 651-664. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 17-28. [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(3), 937-975. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • National Center for Biotechnology Information. (2010). 3-Cyano-4-[18F]fluoro-benzoyl-Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. PubChem Compound Summary. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Tereshchenko, A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. [Link]

Sources

A Comparative Guide to the Binding Modes of Fluorinated vs. Non-Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Intersection of a Privileged Scaffold and a Unique Element

In the landscape of medicinal chemistry, the sulfonamide moiety stands as a quintessential pharmacophore, integral to a vast array of therapeutic agents.[1] Its utility stems from its ability to act as a versatile structural and electronic mimic, most notably engaging in critical interactions within enzyme active sites.[1][2] Parallel to the rise of this scaffold has been the strategic incorporation of fluorine into drug candidates. Far from being a mere metabolic blocker, fluorine's unique properties—its small size, extreme electronegativity, and the strength of the C-F bond—offer a powerful tool to modulate a molecule's physicochemical profile, including its acidity, conformation, lipophilicity, and ultimately, its interaction with a biological target.[3][4][5][6][7]

This guide provides an in-depth comparative analysis of the binding modes of fluorinated versus non-fluorinated sulfonamides. We will move beyond surface-level observations to dissect the underlying physicochemical principles, explore the resulting differences in thermodynamic and structural profiles, and provide field-proven experimental protocols for their characterization. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to rationally deploy fluorination in the design of next-generation sulfonamide-based therapeutics.

The Foundational Impact of Fluorination on Sulfonamide Physicochemistry

The decision to introduce fluorine into a sulfonamide scaffold is a strategic one, aimed at perturbing its intrinsic properties to achieve a desired biological outcome. The consequences of this substitution are multifaceted and begin at the fundamental physicochemical level.

  • pKa Modulation: The Acidity Switch : One of the most significant effects of fluorination is its ability to lower the pKa of the sulfonamide nitrogen.[7][8] The strong electron-withdrawing nature of fluorine atoms on an adjacent aryl ring inductively pulls electron density away from the sulfonamide group, stabilizing the conjugate base (the sulfonamidate anion) and thus increasing its acidity.[8][9][10] This is critically important because for many targets, such as the well-studied metalloenzyme Carbonic Anhydrase (CA), it is the deprotonated anionic form of the sulfonamide that coordinates to the active site metal ion (typically Zn²⁺).[11][12][13][14] A lower pKa ensures a higher population of the active anionic species at physiological pH, which can directly influence binding affinity.

  • Altering Lipophilicity and Solvation : The effect of fluorine on lipophilicity is nuanced. A single fluorine atom or a trifluoromethyl group often increases a molecule's lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets.[4][6][15] This increased lipophilicity can strengthen hydrophobic interactions between the drug and nonpolar residues in the protein's active site.[7][15]

  • Electrostatics and Conformational Bias : Fluorine's high electronegativity creates a strong C-F bond dipole. This can alter the overall molecular dipole moment and quadrupole moment of an attached aromatic ring.[7][16] These changes can influence long-range electrostatic steering of the ligand into the binding site and create new, favorable orthogonal interactions with protein backbone carbonyls or other polar groups, interactions not possible for a C-H bond.[16]

A Deeper Dive: Comparative Analysis of Target Binding Modes

To illustrate the differences in binding, we will use Carbonic Anhydrase II (CAII) as a model system, for which a wealth of structural and thermodynamic data exists for both fluorinated and non-fluorinated sulfonamide inhibitors.[11][16][17][18]

The Canonical Binding Mode: Non-Fluorinated Sulfonamides

The classical binding mode of an aromatic sulfonamide to CAII is well-established. It is anchored by three primary interactions:

  • Metal Coordination : The deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic Zn²⁺ ion in the active site.[11][12] This is the dominant interaction contributing to high-affinity binding.

  • Hydrogen Bonding Network : One of the sulfonyl oxygens accepts a hydrogen bond from the backbone amide of residue Threonine 199 (Thr199).[11]

  • Hydrophobic Interactions : The non-fluorinated aryl ring extends into a hydrophobic pocket, making van der Waals contacts with residues such as Valine 121, Leucine 198, and Tryptophan 209.

The Fluorinated Perturbation: New Interactions and Altered Dynamics

Introducing fluorine onto the aryl ring preserves the fundamental zinc coordination but introduces subtle yet powerful perturbations to the overall interaction profile.

  • Modulation of Aromatic Interactions : Fluorination dramatically alters the electrostatic potential of the aromatic ring. A non-fluorinated benzene ring has a negative electrostatic potential on its face (the π-system). Fluorination pulls this electron density away, which can weaken or alter canonical π-stacking interactions with aromatic residues like Phenylalanine.[16][19]

  • Emergence of Orthogonal Interactions : The polarized C-F bond can engage in favorable dipole-dipole or multipolar interactions. A notable example is the interaction between the C-F bond dipole and the dipole of a protein backbone carbonyl group (C-F···C=O), an interaction that can contribute to binding affinity and specificity.[16]

  • Reorganization of the Water Network : High-resolution crystal structures have revealed that the binding of a ligand is not just about direct interactions with the protein, but also about the energetic cost and benefit of displacing and reorganizing water molecules in the active site.[20] Fluorination can alter this delicate balance. In some cases, the fluorinated ligand may displace the same number of water molecules as its non-fluorinated counterpart, but the enthalpic and entropic costs are different.[20][21] Some fluorination patterns have been observed to induce a more ordered, structured network of water molecules within the binding pocket, which has significant thermodynamic consequences.[20]

  • Induction of Alternative Binding Modes : Strikingly, specific fluorination patterns have been shown to induce alternative binding poses for the sulfonamide inhibitor that are not observed for the parent compound.[17][18][22] This highlights that fluorination can do more than just fine-tune an existing binding mode; it can fundamentally change how the ligand orients itself to achieve optimal complementarity with the target.

Thermodynamic and Kinetic Signatures: Quantifying the Impact of Fluorination

The structural differences in binding manifest as distinct thermodynamic and kinetic profiles, which can be precisely measured using biophysical techniques.

Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamics of a binding event, providing a complete profile—dissociation constant (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment.[23][24][25]

A comparative study of fluorinated vs. non-fluorinated benzenesulfonamides binding to CAII reveals a complex relationship.[11][17] One might intuitively assume that more fluorination leads to higher affinity, but this is not always the case.[17][18] Often, a delicate enthalpy-entropy compensation is at play.[20] For example, a fluorinated analog might achieve a more favorable binding enthalpy (ΔH) due to stronger electrostatic or hydrogen bonding interactions, but this can be offset by an unfavorable change in entropy (-TΔS) caused by the rigidification of the ligand in the active site or the ordering of solvent molecules.[20]

The kinetics of binding (kₒₙ and kₒff), which determine a drug's residence time on its target, can also be significantly affected. Fluorination might increase the rate of association or, more desirably, decrease the rate of dissociation, leading to a more durable therapeutic effect.[17]

Comparative Data Summary

The following table summarizes typical comparative data for a non-fluorinated benzenesulfonamide and its fluorinated analogs binding to Human Carbonic Anhydrase II, based on published findings.[11][16][17][18][22]

ParameterNon-Fluorinated (Benzenesulfonamide)Mono-Fluorinated (e.g., 4-Fluoro-BSA)Poly-Fluorinated (e.g., Pentafluoro-BSA)Rationale for Difference
Binding Affinity (Kᴅ) Moderate (e.g., ~100-200 nM)Higher (e.g., ~20-50 nM)Variable, can be higher or lowerComplex interplay of pKa, hydrophobicity, and specific C-F interactions. Higher fluorination does not guarantee higher affinity.[17]
Enthalpy (ΔH) FavorableOften more favorableCan be less favorableNew C-F···protein interactions can increase favorable enthalpy, but altered solvation can be enthalpically costly.[11][20]
Entropy (-TΔS) Favorable (driven by hydrophobic effect)Can be less favorableOften less favorableIncreased ordering of the ligand or solvent molecules upon binding can create an entropic penalty.[11][20]
Key Interactions Zn²⁺ coordination, H-bond to Thr199, π-π/hydrophobic contacts.All of the above, plus potential C-F···C=O interactions, altered π-system interactions.All of the above, with stronger modulation of the aromatic quadrupole moment and potential for alternative binding modes.[16][18]
Water Network Displacement of water from hydrophobic pocket.Similar displacement, but potentially altered ordering of remaining water molecules.Can induce significant reorganization or ordering of the active site water network.[20]

Experimental Workflows: Validated Protocols for Binding Mode Analysis

To rigorously perform this comparative analysis, a multi-technique approach is essential. Here, we outline the core, self-validating protocols.

Protocol 1: High-Resolution Structural Analysis via X-ray Crystallography

This technique provides the atomic-level blueprint of the protein-ligand interaction.

Causality: The goal is to visualize the precise orientation of the ligand in the active site, identify all contact points, and observe any conformational changes in the protein or shifts in the solvent structure. This provides the definitive structural evidence for the binding mode.

Methodology:

  • Complex Formation: Prepare the protein-ligand complex. This can be done either by co-crystallization (incubating the purified protein with a 5-10 fold molar excess of the sulfonamide prior to setting crystallization trials) or by soaking (transferring a pre-grown apo-protein crystal into a solution containing the ligand).[26][27][28] Co-crystallization is often preferred if ligand binding induces a conformational change.[26]

  • Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods, mixing the protein-ligand complex with a range of precipitants, buffers, and salts.

  • Cryo-protection and Data Collection: Once suitable crystals are obtained, transfer them to a cryo-protectant solution (to prevent ice formation) and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement if a structure of the apo-protein or a similar complex is available.[29] Build the ligand into the resulting electron density map and refine the model to achieve optimal agreement with the experimental data.

G cluster_prep Sample Preparation cluster_xtal Crystallography cluster_analysis Data Analysis p_prep Protein Expression & Purification complex Complex Formation (Co-crystallization/Soaking) p_prep->complex l_prep Ligand Synthesis & Solubilization l_prep->complex xtal_screen Crystallization Screening (Vapor Diffusion) complex->xtal_screen cryo Crystal Mounting & Cryo-cooling xtal_screen->cryo data_coll X-ray Data Collection (Synchrotron) cryo->data_coll solve Structure Solution (Molecular Replacement) data_coll->solve refine Model Building & Refinement solve->refine validate Structure Validation & Analysis refine->validate

Caption: X-ray Crystallography Workflow.

Protocol 2: Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only technique that directly measures the heat released or absorbed during binding, allowing for the determination of all thermodynamic parameters (Kᴅ, n, ΔH, ΔS) in a single, label-free experiment.[24] This is crucial for understanding the driving forces of the interaction (e.g., is it enthalpy- or entropy-driven?).

Methodology:

  • Sample Preparation (Critical Step): Prepare the protein and ligand in identical, degassed buffer solutions. Mismatched buffers will generate large heats of dilution, obscuring the binding signal.[25] Accurately determine the concentrations of both protein and ligand solutions.

  • Instrument Setup: Thoroughly clean the instrument sample cell and syringe.[30] Load the protein solution (typically 5-50 µM) into the sample cell and the ligand solution (typically 10-20x the protein concentration) into the injection syringe.[25] Set the experimental temperature.

  • Titration: Perform a series of small, precisely controlled injections of the ligand into the protein solution while stirring. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Control Experiment: Perform a control titration by injecting the ligand into buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[23][30]

  • Data Analysis: Integrate the raw power peaks to obtain the heat per injection. Plot this heat against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site) to extract Kᴅ, n, and ΔH. Calculate ΔG and -TΔS from these values.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis match_buffer Precise Buffer Matching & Degassing load Load Protein (Cell) & Ligand (Syringe) match_buffer->load conc_det Accurate Concentration Determination (A280/UV-Vis) conc_det->load titrate Titrate Ligand into Protein load->titrate control Control: Titrate Ligand into Buffer load->control integrate Integrate Raw Data Peaks titrate->integrate subtract Subtract Heat of Dilution control->subtract integrate->subtract fit Fit Binding Isotherm subtract->fit thermo Determine Kᴅ, n, ΔH, ΔS fit->thermo

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Protocol 3: Solution-State Analysis via NMR Spectroscopy

Causality: NMR provides complementary data on the binding event as it occurs in solution, free from crystal packing artifacts. It is excellent for confirming binding, mapping the interaction surface, and studying weaker or more dynamic interactions.[31][32][33]

Methodology (Chemical Shift Perturbation):

  • Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled protein in a suitable NMR buffer.

  • Acquire Reference Spectrum: Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.

  • Titration: Add increasing amounts of the unlabeled ligand to the ¹⁵N-labeled protein sample, acquiring a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis: Overlay the spectra. Residues in the protein that are involved in the binding interaction (either directly or through conformational changes) will show progressive shifts in their corresponding peak positions.[31][33] Mapping these perturbed residues onto the protein structure reveals the binding interface.

Conclusion and Outlook

The strategic fluorination of sulfonamides is a nuanced and powerful approach in modern drug design. It is not a simple "magic bullet" but a precision tool that modifies the electronic, steric, and solvation properties of the molecule.[3][6] This guide has demonstrated that these modifications translate into complex and often non-intuitive changes in the binding mode, thermodynamics, and kinetics of protein-ligand interactions. Fluorination can strengthen binding through novel electrostatic interactions, alter the surrounding water network, and even induce entirely new binding poses.[17][18]

The key takeaway for the medicinal chemist is that the impact of fluorination is highly context-dependent and must be interrogated empirically.[3] A multi-pronged experimental approach, combining high-resolution structural biology (X-ray crystallography), rigorous thermodynamic analysis (ITC), and solution-state methods (NMR), is essential for a complete understanding. By embracing this detailed, mechanistic approach, researchers can move beyond serendipity and rationally harness the unique properties of fluorine to design sulfonamide-based drugs with superior potency, selectivity, and pharmacokinetic profiles.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • Vaynberg J, Cui T, Schärpf M, et al. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Chembiochem. Available at: [Link]

  • Campbell ID, Williams RJ. Studies of protein–ligand interactions by NMR. Biochemical Society Transactions. 2003;31(5):1006-1009. Available at: [Link]

  • Girona-Amigo V, Gordon CP, Croll TI, et al. NMR studies of protein-ligand interactions. Methods in Molecular Biology. 2012;831:63-79. Available at: [Link]

  • Gillis EP, Eastman KJ, Hill MD, et al. The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. 2015. Available at: [Link]

  • Vaynberg J, Cui T, Schärpf M, et al. Investigating protein-ligand interactions by solution NMR spectroscopy. Chembiochem. 2018. Available at: [Link]

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. Available at: [Link]

  • Purser S, Moore PR, Swallow S, et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(15):5869-5902. Available at: [Link]

  • Xiao JC, Chen QY. Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. 2004;125(11):1661-1665. Available at: [Link]

  • Yadav S, Singh PK. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. 2023;9(1):28. Available at: [Link]

  • NECTAR COST Action. Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. Available at: [Link]

  • Gupta M. Role of Fluorine in Drug Design and Drug Action. ResearchGate. 2019. Available at: [Link]

  • Pierce MM, Raman CS, Nall BT. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Cell Biology. 2008;84:79-113. Available at: [Link]

  • Lockett MR, Lange H, Breiten B, et al. The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand. Angewandte Chemie International Edition. 2013;52(30):7714-7717. Available at: [Link]

  • Sager CP, S T, Heine A, Klebe G. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Molecules. 2020;25(7):1559. Available at: [Link]

  • Al-Wahaibi LH, El-Emam AA, Al-Shaeri M, et al. Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. Current Computer-Aided Drug Design. 2024;20(6):987-997. Available at: [Link]

  • Krishnamurthy VM, Bohall S, Mande S, et al. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Journal of the American Chemical Society. 2007;129(39):12032-12039. Available at: [Link]

  • Sager CP, S T, Heine A, Klebe G. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. ResearchGate. 2020. Available at: [Link]

  • Sager CP, S T, Heine A, Klebe G. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Semantic Scholar. 2020. Available at: [Link]

  • Shanmugasundaram M, Senthil Kumar K, Kolandaivel P. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. 2022. Available at: [Link]

  • ProPhorce. Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Available at: [Link]

  • JoVE. Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. 2016. Available at: [Link]

  • Dvořák P, Kašpar O, Horský V, et al. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio. 2024;14(5):1047-1061. Available at: [Link]

  • Mueller-Dieckmann J. X-Ray Crystallography of Protein–Ligand Interactions. Springer Nature. 2024. Available at: [Link]

  • Jhoti H, Williams G, Rees DC. Studying Protein–Ligand Interactions Using X-Ray Crystallography. Springer. 2010. Available at: [Link]

  • Whitesides Research Group. The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand. Harvard University. 2013. Available at: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]

  • Sager CP, S T, Heine A, Klebe G. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Molecules. 2020;25(7):1559. Available at: [Link]

  • Altundas R, Koca M, Al-Sanea MM, et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2022;27(19):6373. Available at: [Link]

  • Shainyan BA, Andzhus S, Chipanina NN, et al. Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules. 2020;25(20):4844. Available at: [Link]

  • Wagner J, Zähringer J, Zöller M, et al. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. 2023;3(9):2536-2545. Available at: [Link]

  • Liang JY, Lipscomb WN. Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study. Biochemistry. 1989;28(25):9724-9733. Available at: [Link]

  • Petersen K, Olsen CA. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. 2018. Available at: [Link]

  • Tozer MJ, Buckley G, Rowley M. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Journal of Pharmacy and Pharmacology. 1998;50(7):721-728. Available at: [Link]

  • ResearchGate. Binding of sulfonamide inhibitors to carbonic anhydrase. 2018. Available at: [Link]

  • Ozensoy Guler O, De Monte C, Di Fiore A, et al. Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. 2014;29(5):686-689. Available at: [Link]

  • Wagner J, Zähringer J, Zöller M, et al. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. 2023;3(9):2536-2545. Available at: [Link]

  • Petersen K, Lehel S, Gauthier C, et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. 2018;9(11):1858-1863. Available at: [Link]

  • Zhou P, Tian F, Lv F, Shang Z. Fluorine bonding--how does it work in protein-ligand interactions? Journal of Chemical Information and Modeling. 2009;49(10):2344-2355. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiling of 3-Cyano-4-fluorobenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the pharmacokinetic properties of 3-Cyano-4-fluorobenzenesulfonamide, a potent chemical scaffold, in the context of its analogs targeting the carbonic anhydrase (CA) enzyme family. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established methodologies with field-proven insights to facilitate the selection and optimization of promising therapeutic candidates. We will objectively compare the known pharmacokinetic parameters of established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, alongside the clinical-stage compound SLC-0111, to provide a benchmark for the preclinical assessment of novel analogs like 3-Cyano-4-fluorobenzenesulfonamide.

Introduction: The Critical Role of Pharmacokinetics in Targeting Carbonic Anhydrases

The benzenesulfonamide moiety is a cornerstone in the design of carbonic anhydrase inhibitors.[1][2] These enzymes are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide and play crucial roles in a variety of physiological and pathological processes.[1] Their inhibition has therapeutic applications in conditions ranging from glaucoma and epilepsy to cancer.[3][4][5] Specifically, tumor-associated isoforms like CA IX are highly expressed in hypoxic solid tumors, making them attractive targets for anticancer therapies.[5][6]

The lead compound of interest, 3-Cyano-4-fluorobenzenesulfonamide, possesses the foundational structure for potent CA inhibition. However, therapeutic success is not solely dictated by target affinity; a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount.[7][8] A promising inhibitor with poor metabolic stability, low bioavailability, or unfavorable distribution will likely fail in clinical development.[9] This guide will, therefore, focus on the essential in vitro and in vivo assays required to build a robust pharmacokinetic profile, using established drugs as a comparative baseline.

Comparative Pharmacokinetic Data of Benzenesulfonamide Analogs

To contextualize the evaluation of novel analogs, it is essential to review the pharmacokinetic parameters of well-characterized carbonic anhydrase inhibitors. The following table summarizes key data for Acetazolamide (a systemic CAI), Dorzolamide (a topical CAI), and SLC-0111 (an investigational, systemically administered CA IX inhibitor). 3-Cyano-4-fluorobenzenesulfonamide is included as our lead compound for which these parameters would be determined.

Parameter 3-Cyano-4-fluorobenzenesulfonamide Acetazolamide Dorzolamide (Topical) SLC-0111
Molecular Weight 200.19 g/mol [10]222.25 g/mol 324.44 g/mol 477.5 g/mol
Oral Bioavailability To be determined~70-90%[11]N/A (Topical)Generally dose-proportional exposure[12][13]
Plasma Protein Binding To be determined~90-95%~33%[14]To be determined
Metabolism To be determinedNot metabolized[15][16]Metabolized to N-desethyl metabolite[14]To be determined
Primary Route of Excretion To be determinedRenal[4][15]Renal (unchanged and metabolite)[14]To be determined
Plasma Half-Life (t½) To be determined6-9 hours[15]>4 months in RBCs (systemic accumulation)[3]T½ ~2.5-6 hours after single dose[12]
Cmax (Oral Dose) To be determinedDose-dependentN/A4350-6220 ng/mL (500-1000mg single dose)[12]
Tmax (Oral Dose) To be determined~2 hours[4]N/A~2.5-6 hours[12]

Experimental Workflows for Pharmacokinetic Profiling

A systematic evaluation of a compound's ADME properties is crucial. The following sections detail the standard experimental workflows for determining the key pharmacokinetic parameters for a novel analog like 3-Cyano-4-fluorobenzenesulfonamide.

In Vitro ADME Profiling Workflow

Early-stage in vitro assays are cost-effective methods to predict a compound's in vivo behavior and identify potential liabilities.[8][9][17] The primary assays include metabolic stability, cell permeability, and plasma protein binding.

Caption: A streamlined workflow for in vitro ADME profiling of a new chemical entity.

In Vivo Pharmacokinetic Study Workflow (Rodent Model)

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a whole organism.[18][19][20][21]

Caption: Key stages of an in vivo pharmacokinetic study in a rodent model.

Detailed Experimental Protocols

The following protocols are foundational for generating the data presented in the comparative table and for evaluating new chemical entities.

Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by Phase I metabolic enzymes (primarily Cytochrome P450s).[22][23][24][25][26]

Materials:

  • Pooled human liver microsomes[22][23]

  • Test compound (e.g., 3-Cyano-4-fluorobenzenesulfonamide)

  • Phosphate buffer (100 mM, pH 7.4)[24]

  • NADPH regenerating system[23]

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[25]

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system[23][24]

Procedure:

  • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO), then dilute in phosphate buffer to the final concentration (typically 1-3 µM).[22][24]

  • In a 96-well plate, add the liver microsome solution (final concentration ~0.5 mg/mL) to the buffered test compound.[22]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[25] For the negative control (T=0), add the quenching solution before the NADPH system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[22][25]

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Caco-2 Permeability Assay

Objective: To assess a compound's intestinal permeability and determine if it is a substrate for active efflux transporters (like P-glycoprotein).[27][28][29][30][31]

Materials:

  • Caco-2 cells (from ATCC)[29]

  • Transwell inserts (24-well format)[27]

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4)

  • Test compound

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Lucifer Yellow for monolayer integrity check[30]

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[30]

  • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[29]

  • Wash the cell monolayers with pre-warmed transport buffer.

  • For Apical to Basolateral (A→B) transport: Add the test compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[27][29]

  • For Basolateral to Apical (B→A) transport: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.[29]

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[29]

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s for both A→B and B→A directions.

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[30]

Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is unbound to plasma proteins, as only the unbound fraction is typically pharmacologically active.[32][33][34][35][36]

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts[32][34][36]

  • Pooled plasma from relevant species (e.g., human, rat)[32]

  • Phosphate Buffered Saline (PBS), pH 7.4[34]

  • Test compound and control compounds (e.g., Warfarin for high binding, Atenolol for low binding)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and spike it into the plasma to achieve the desired final concentration.

  • Add the compound-spiked plasma to one chamber of the RED device insert (the plasma chamber).[32][33]

  • Add PBS to the other chamber (the buffer chamber).[32][33]

  • Seal the unit and incubate at 37°C with shaking for a predetermined time (e.g., 4 hours) to reach equilibrium.[34]

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • To ensure accurate comparison, matrix-match the samples (i.e., add blank plasma to the buffer sample and PBS to the plasma sample).[34]

  • Perform protein precipitation with a solvent like acetonitrile.

  • Analyze the compound concentration in the processed samples by LC-MS/MS.

Data Analysis:

  • Calculate the percentage of unbound compound (% Unbound) using the formula: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100.

  • The percentage of bound compound is 100 - % Unbound.

Conclusion and Future Directions

The pharmacokinetic evaluation of 3-Cyano-4-fluorobenzenesulfonamide and its analogs is a multi-faceted process that is critical for their successful development as therapeutic agents. By employing a systematic approach that begins with in vitro ADME assays and progresses to in vivo studies, researchers can build a comprehensive profile to guide lead optimization. The data from established drugs like Acetazolamide and Dorzolamide, and the clinical candidate SLC-0111, provide valuable benchmarks for assessing the viability of new analogs. A compound with high metabolic stability, good permeability, and an optimal fraction of unbound drug is more likely to achieve the necessary exposure at the target site, ultimately leading to a successful clinical outcome. The methodologies outlined in this guide provide a robust framework for making these critical, data-driven decisions in the drug discovery pipeline.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Founti, P., et al. (2012). Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans. Graefe's Archive for Clinical and Experimental Ophthalmology, 250(8), 1209-1214.
  • Lo, Y. L., et al. (1997). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 33(3), 181-189.
  • Drugs.com. (2025, October 5).
  • (n.d.). Caco2 assay protocol.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Lee, C. B., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Deranged Physiology. (2021, May 24). Acetazolamide.
  • National Center for Biotechnology Information. (2023, July 2). Acetazolamide.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • WuXi AppTec Lab Testing Division. (n.d.). Rodent Pharmacokinetics.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • Mat-Ora, V., et al. (2015). A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials. PLoS ONE, 10(6), e0129352.
  • Pavan-Langston, D., et al. (2015). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics, 31(5), 268-275.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • LITFL. (2020, July 25). Pharm 101: Acetazolamide.
  • HPRA. (n.d.). Summary of Product Characteristics.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Springer Nature. (2004).
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • BioIVT. (n.d.). Plasma Protein Binding Assay.
  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes.
  • Bienta. (n.d.).
  • Maren, T. H., et al. (1993). A new class of carbonic anhydrase inhibitor. Journal of Pharmacology and Experimental Therapeutics, 267(3), 1264-1271.
  • Soma, L. R., et al. (2000). Pharmacokinetics of acetazolamide after intravenous and oral administration in horses. American Journal of Veterinary Research, 61(8), 965-968.
  • ResearchGate. (2020).
  • ResearchGate. (2020, April 17).
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vivo PK and TK.
  • Creative Biolabs. (n.d.). Small Animal In Vivo PK Service.
  • Creative Biolabs. (n.d.).
  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Signalchem LifeScience. (n.d.). SLC-0111.
  • Selvita. (n.d.). In Vitro ADME.
  • Al-Warhi, T., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Future Medicinal Chemistry.
  • Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action. Journal of Medicinal Chemistry, 41(11), 1838-1845.
  • Sigma-Aldrich. (n.d.). 3-Cyano-4-fluorobenzenesulfonamide AldrichCPR.
  • Chemcasts. (n.d.). 3-Cyano-4-fluorobenzenesulfonyl chloride Properties vs Pressure.
  • Chemcasts. (n.d.).
  • Labsolu. (n.d.). 3-Cyano-4-fluorobenzenesulfonamide.
  • Benchchem. (2025). physicochemical properties of 3-Cyano-4-methylbenzenesulfonamide.
  • Angeli, A., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1851.
  • Ghorab, M. M., et al. (2013). Carbonic Anhydrase Inhibitors: Benzenesulfonamides Incorporating Cyanoacrylamide Moieties Are Low nanomolar/subnanolar Inhibitors of the Tumor-Associated Isoforms IX and XII. Bioorganic & Medicinal Chemistry, 21(10), 2845-2851.

Sources

A-Researcher's-Guide-to-Cross-Reactivity-Profiling-of-3-Cyano-4-fluorobenzenesulfonamide-based-Kinase-Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Double-Edged Sword of Kinase Inhibition

The 3-cyano-4-fluorobenzenesulfonamide (CFBS) scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Kinases, numbering over 500 in the human genome, are central regulators of cellular signaling.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2][3] However, the very feature that makes kinases druggable—a highly conserved ATP-binding pocket—also presents the greatest challenge: achieving selectivity.[4][5]

Most kinase inhibitors, including those built on the CFBS framework, are ATP-competitive.[6] This means they often interact with dozens, or even hundreds, of kinases beyond their intended target.[7] This cross-reactivity, or "polypharmacology," can be either beneficial, leading to synergistic anti-cancer effects, or detrimental, causing off-target toxicities.[5][8] For researchers, scientists, and drug development professionals, a rigorous and multi-faceted cross-reactivity profile is not merely supplementary data; it is a critical roadmap to understanding a compound's true mechanism of action and predicting its clinical potential.[9][10]

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the selectivity of CFBS-based kinase inhibitors. We will dissect the causality behind experimental choices, provide actionable protocols, and demonstrate data interpretation, empowering you to move from raw screening data to validated biological insights.

Pillar 1: In Vitro Biochemical Profiling - The Global View

The first step in understanding a compound's selectivity is to assess its direct interactions with a broad array of purified kinases. This provides a global, unbiased view of the inhibitor's potential targets across the kinome.

Methodology: Active Site-Directed Competition Binding Assays (e.g., KINOMEscan®)

This technology stands as a gold standard for initial, broad selectivity profiling.[11][12] It circumvents the need for functional enzyme activity, instead measuring the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases.[13] The amount of kinase bound to the solid support is quantified via qPCR, providing a precise measure of binding affinity (dissociation constant, Kd).[13]

Causality of Experimental Choice:

  • Why a binding assay over an activity assay for broad profiling? Binding assays are ATP-independent, providing a direct measure of compound affinity (Kd) that is not confounded by varying ATP concentrations or the complexities of enzyme kinetics.[7] This allows for a more standardized comparison across hundreds of diverse kinases.

High-Level Experimental Workflow:

  • Compound Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competitive Binding: A solution containing the test compound (your CFBS-based inhibitor) and a specific DNA-tagged kinase from the panel is added.

  • Equilibration: The mixture is incubated to allow competition between the test compound and the immobilized ligand for the kinase's active site.

  • Capture & Wash: The beads are washed to remove any unbound kinase. Kinases that were bound by the test compound in solution will be washed away.

  • Quantification: The amount of DNA-tagged kinase remaining on the beads is quantified using qPCR. A lower signal indicates stronger competition by the test compound.

  • Data Analysis: The results are typically expressed as a Kd value or a percent of control, which can be visualized on a "TREEspot™" diagram, mapping interactions across the human kinome.[14]

cluster_0 KINOMEscan Workflow A Immobilized Ligand (on bead) D Competitive Binding (in solution) A->D Competition B Test Compound (CFBS Inhibitor) B->D C DNA-Tagged Kinase C->D E Unbound Kinase (Washed Away) D->E If Test Compound Binds F Bound Kinase (Captured) D->F If Test Compound Does NOT Bind G qPCR Quantification F->G H Data Analysis (Kd, TREEspot™) G->H

Caption: Workflow of a competition binding assay for kinome profiling.

Pillar 2: Cell-Based Target Engagement - Proving Relevance

A positive result in a biochemical assay is a critical first step, but it doesn't guarantee the compound can reach and bind its target in the complex environment of a living cell. Cellular target engagement assays bridge this gap, confirming that the inhibitor interacts with its intended (and unintended) targets in a physiological context.[15][16]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful, label-free technique for assessing target engagement in intact cells or tissues.[17][18] It is based on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[15][16]

Causality of Experimental Choice:

  • Why CETSA®? It directly measures the biophysical consequence of binding in a native cellular environment, accounting for cell permeability, efflux pumps, and intracellular metabolism, which are not captured by in vitro assays.[19] It requires no modification of the compound or the protein, providing the most physiologically relevant evidence of engagement.[17]

  • Why is this essential after a kinome scan? A compound may show high affinity for a kinase in a biochemical assay but fail to engage it in a cell due to poor permeability or rapid efflux. Conversely, a compound might be metabolized into a more active form within the cell. CETSA® provides this crucial validation.[20]

Protocol 1: Isothermal Dose-Response (ITDRFCETSA) Workflow This protocol is used to determine the potency of target engagement at a single, optimized temperature.

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with a serial dilution of the CFBS-based inhibitor (e.g., 0.1 nM to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge: Transfer the cell suspensions to PCR tubes or plates. Heat all samples (except an untreated, non-heated control) to a predetermined optimal temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes. This temperature is optimized during assay development to be on the slope of the protein's melting curve.

  • Cell Lysis: Lyse the cells to release their protein content. This is often achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured target protein. Quantify the amount of the specific target kinase using a sensitive immunoassay such as ELISA, Western Blot, or high-throughput methods like AlphaScreen® or HTRF®.[15][17]

  • Data Analysis: Plot the amount of soluble protein as a function of inhibitor concentration. Fit the data to a dose-response curve to determine the EC50, which reflects the concentration required for half-maximal stabilization.

cluster_1 Cellular Target Engagement & Pathway Analysis A Treat Cells with CFBS Inhibitor B CETSA® (Heat Challenge) A->B C Western Blot (Pathway Analysis) A->C D Protein Stabilization (Target Engagement) B->D F ↓ p-Substrate (On-Target Effect) C->F G ↓ p-OffTarget (Off-Target Effect) C->G E Measure Soluble Target Protein D->E

Caption: Orthogonal methods for confirming cellular activity.

Pillar 3: Proteome-Wide Profiling & Pathway Analysis

While kinome scans and CETSA® identify direct binding partners, it's equally important to understand the functional consequences of these interactions. Chemical proteomics and downstream pathway analysis provide an unbiased view of a compound's cellular interactome and its impact on signaling networks.

Methodology 1: Chemical Proteomics

This advanced approach uses the inhibitor itself as "bait" to pull down its binding partners from a complex cell lysate, which are then identified by mass spectrometry.[21] This can uncover completely unexpected off-targets, including non-kinase proteins, that would be missed by kinase-centric panels.[21][22] For example, this method has been used to identify the enzyme ferrochelatase as a common off-target of kinase inhibitors, potentially explaining photosensitivity side effects.[22]

Causality of Experimental Choice:

  • Why use chemical proteomics? It provides the most unbiased assessment of a compound's binding partners in the proteome.[23] It is particularly valuable for identifying non-kinase off-targets or for situations where a compound's phenotype cannot be explained by its known kinase targets.[24]

Methodology 2: Phospho-Western Blotting

This is a fundamental technique to verify that target engagement (from CETSA®) leads to functional inhibition of the downstream signaling pathway. By using phospho-specific antibodies, one can directly measure whether the inhibitor blocks the phosphorylation of a kinase's known substrate.[25]

Protocol 2: Downstream Pathway Inhibition via Western Blot

  • Cell Culture & Treatment: Seed cells (e.g., MV-4-11 cells, which are dependent on FLT3 signaling) in 6-well plates.[25] Once they reach the desired confluency, starve them of serum (if necessary to reduce basal signaling) and then treat with various concentrations of the CFBS-based inhibitor for 1-2 hours.

  • Stimulation (if required): If the pathway is not constitutively active, stimulate it with the appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).

  • Lysis & Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against the phosphorylated substrate of interest (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping & Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with antibodies against the total (non-phosphorylated) protein and a loading control like β-actin.[26]

Comparative Data Analysis: A Case Study

To illustrate how to synthesize data from these methodologies, let's consider two hypothetical CFBS-based inhibitors, Inhibitor A (designed as a selective FLT3 inhibitor) and Inhibitor B (a multi-targeted inhibitor).

Table 1: Comparative Kinome-Wide Selectivity Profile (Kd, nM)

Kinase TargetInhibitor A (Kd, nM)Inhibitor B (Kd, nM)Biological Role
FLT3 1.5 12 AML, Hematopoiesis[25]
c-KIT 2508 GIST, Melanoma
VEGFR2 >10,00025 Angiogenesis[6]
DDR1 >10,00045 Cell adhesion, migration[26]
NQO2 >10,000800Oxidoreductase (Off-Target)[21]

Data is hypothetical for illustrative purposes.

Table 2: Cellular Target Engagement and Functional Data

AssayInhibitor AInhibitor B
CETSA® EC50 (FLT3 in MV-4-11 cells) 5 nM40 nM
p-STAT5 Inhibition IC50 (MV-4-11 cells) 8 nM55 nM
Anti-proliferative IC50 (MV-4-11 cells) 10 nM60 nM

Data is hypothetical for illustrative purposes.

Interpretation and Synthesis:

  • Inhibitor A demonstrates a highly selective profile. The KINOMEscan data shows potent binding to FLT3 with over 150-fold selectivity against the closely related c-KIT.[7] This biochemical potency translates exceptionally well into the cellular context, with CETSA® and functional assays showing target engagement and pathway inhibition in the single-digit nanomolar range.[25] This compound is a strong candidate for development as a selective FLT3 chemical probe or therapeutic.

  • Inhibitor B exhibits a multi-targeted profile, potently binding FLT3, c-KIT, VEGFR2, and DDR1.[8] While less potent against FLT3 than Inhibitor A, its broader activity might be therapeutically advantageous in cancers driven by multiple signaling pathways (desired polypharmacology).[5] The cellular data confirms engagement and functional inhibition of the FLT3 pathway, though at a higher concentration than Inhibitor A. Further cellular assays would be required to confirm the engagement and functional consequences of hitting VEGFR2 and DDR1. The weaker, but present, binding to NQO2 represents a potential off-target liability that should be monitored.[21]

Conclusion: An Integrated Strategy for Success

Profiling the cross-reactivity of 3-cyano-4-fluorobenzenesulfonamide-based inhibitors is not a linear process but an integrated, iterative strategy. No single assay can provide a complete picture. By combining the global, unbiased view of in vitro kinome profiling with the physiological relevance of cellular target engagement assays and the functional validation of downstream pathway analysis, researchers can build a comprehensive and reliable selectivity profile. This multi-pillar approach is fundamental to understanding a compound's true mechanism of action, mitigating potential off-target liabilities, and ultimately accelerating the development of novel, effective kinase-targeted therapies.[5][15][21]

References

  • Bantscheff, M., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. Available at: [Link]

  • Miesner, J., et al. (2014). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. Available at: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • DiscoverX Corporation. (2013). KINOMEscan® Kinase Profiling Platform. Available at: [Link]

  • Klaeger, S., et al. (2016). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Heinzlmeir, S., et al. (2015). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • Wikipedia. Cellular thermal shift assay. Available at: [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

  • Orcutt, S.J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Drews, M., et al. (2017). Off-Target Decoding of a Multitarget Kinase Inhibitor by Chemical Proteomics. ChemMedChem. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology. Available at: [Link]

  • Zhang, J., et al. (2013). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. Available at: [Link]

  • Smyth, L.A., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • Ambasudhan, R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available at: [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors. Available at: [Link]

  • Vasta, J.D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. Available at: [Link]

  • Miljković, F. & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell‐based Profiling Data. Molecular Informatics. Available at: [Link]

  • ResearchGate. Compound-based selectivity profiles. Available at: [Link]

  • Vasta, J.D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Shi, L., et al. (2014). SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. PLoS ONE. Available at: [Link]

  • Zhang, C. & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Available at: [Link]

  • Golub, A.G., et al. (2015). The FAK Scaffold Inhibitor C4 Disrupts FAK-VEGFR-3 Signaling and Inhibits Pancreatic Cancer Growth. Molecular Cancer Therapeutics. Available at: [Link]

  • Theeramolibeler, K., et al. (2019). The Effect of the EGFR-Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Liu, X., et al. (2020). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Hylsová, M., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. Available at: [Link]

  • van der Veldt, A.A.M., et al. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis. Available at: [Link]

  • Zabludoff, S.D., et al. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]

  • HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

Sources

A Comparative Guide to Assessing the Metabolic Stability of 3-Cyano-4-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body is likely to have poor bioavailability and a short duration of action, rendering it therapeutically ineffective.[1][2] This guide provides an in-depth, comparative analysis of the methodologies used to assess the metabolic stability of a particularly relevant class of compounds: derivatives of 3-Cyano-4-fluorobenzenesulfonamide.

The 3-Cyano-4-fluorobenzenesulfonamide scaffold is a key pharmacophore in the development of various therapeutic agents.[3][4] The presence of the electron-withdrawing cyano and fluoro groups can significantly influence the compound's physicochemical properties and its susceptibility to metabolic enzymes.[5][6] Therefore, a robust and early assessment of metabolic stability is paramount for guiding medicinal chemistry efforts and selecting candidates with favorable pharmacokinetic profiles.

This guide will delve into the core principles of metabolic stability assessment, provide detailed experimental protocols, and offer a comparative analysis of different in vitro systems. By understanding the "why" behind the "how," researchers can make more informed decisions in their drug discovery programs.

The Central Role of Cytochrome P450 Enzymes

The primary drivers of drug metabolism in the liver are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases.[7][8][9] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, including the majority of small molecule drugs.[8][10] For derivatives of 3-Cyano-4-fluorobenzenesulfonamide, understanding their interaction with CYP isozymes is crucial for predicting their metabolic fate. The introduction of fluorine, while often intended to block metabolism at a specific site, can sometimes lead to unexpected metabolic pathways, including defluorination.[11][12]

Comparative Analysis of In Vitro Metabolic Stability Models

The initial assessment of metabolic stability is typically performed using in vitro systems that recapitulate the metabolic activity of the liver. The choice of the model system is a critical experimental decision, with each having its own advantages and limitations.

Model System Description Advantages Limitations
Liver Microsomes Subcellular fractions of the liver endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[1][10][13]Cost-effective, high-throughput, and well-characterized.[10][14] Excellent for assessing CYP-mediated metabolism.[15]Lacks Phase II enzymes and cellular context (e.g., transporters). May not capture all metabolic pathways.
Hepatocytes Intact, viable liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes.[2][13]Considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of hepatic clearance.[2]More expensive, lower throughput, and can have lot-to-lot variability.
S9 Fraction A mixture of microsomal and cytosolic fractions of the liver, containing both Phase I and some Phase II enzymes.[2][13]Broader enzymatic coverage than microsomes, including some cytosolic enzymes.Lower concentration of CYPs compared to microsomes and may not fully represent in vivo Phase II metabolism.

For the initial screening of 3-Cyano-4-fluorobenzenesulfonamide derivatives, liver microsomes are often the preferred starting point due to their high throughput and cost-effectiveness. This allows for the rapid ranking of compounds based on their intrinsic clearance by CYP enzymes. Promising candidates can then be further evaluated in hepatocytes to obtain a more comprehensive metabolic profile.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for assessing the metabolic stability of a test compound using liver microsomes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) Incubate Incubate Compound with Microsomes & Cofactor at 37°C Prep_Compound->Incubate Prep_Microsomes Thaw & Dilute Liver Microsomes (e.g., to 1 mg/mL) Prep_Microsomes->Incubate Prep_Cofactor Prepare NADPH Regenerating System Prep_Cofactor->Incubate Timepoints Collect Aliquots at Multiple Timepoints (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction with Acetonitrile Containing Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate % Remaining, t1/2, and CLint LCMS->Data_Analysis

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a robust framework for assessing the metabolic stability of 3-Cyano-4-fluorobenzenesulfonamide derivatives.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15]
  • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.
  • Quenching Solution: Prepare acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

  • Pre-warm a solution of liver microsomes and the test compound (final concentration, e.g., 1 µM) in a 96-well plate at 37°C for 5-10 minutes.[14]
  • Initiate the metabolic reaction by adding the pre-warmed NRS.[14]
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.[10][14]
  • Include control incubations:
  • No Cofactor Control: To assess non-NADPH dependent degradation.[10]
  • No Microsome Control: To assess chemical instability of the compound.

3. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[13][16] High-throughput methods like RapidFire-MS can also be employed for faster analysis.[17]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
  • Plot the natural logarithm of the percent remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression line.
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Interpreting the Data: A Comparative Perspective

The primary outputs of a metabolic stability assay are the half-life (t½) and intrinsic clearance (CLint).[14] These parameters allow for the direct comparison of different 3-Cyano-4-fluorobenzenesulfonamide derivatives.

Parameter Interpretation Favorable Profile
Half-life (t½) The time it takes for 50% of the compound to be metabolized.Longer half-life indicates greater metabolic stability.[14]
Intrinsic Clearance (CLint) The intrinsic ability of the liver enzymes to metabolize a compound.Lower intrinsic clearance indicates greater metabolic stability.[14]

Example Comparative Data:

Compound Modification t½ (min) CLint (µL/min/mg)
Parent Scaffold -1546.2
Derivative A Addition of a methyl group5> 138.6
Derivative B Introduction of a chlorine atom4515.4
Derivative C Replacement of phenyl with a pyridyl ring3023.1

This is illustrative data and does not represent actual experimental results.

From this hypothetical data, Derivative B, with the longest half-life and lowest intrinsic clearance, would be prioritized for further development. The addition of a methyl group in Derivative A significantly decreased metabolic stability, a phenomenon that has been observed in other sulfonamide series.[5]

Structure-Metabolism Relationships of Sulfonamides

The metabolic fate of sulfonamides is heavily influenced by their chemical structure.[5] Key metabolic pathways for sulfonamides include:

  • N-acetylation: A common Phase II conjugation reaction.

  • Hydroxylation: Often mediated by CYP enzymes on the aromatic ring or alkyl substituents.[7]

  • Glucuronidation: Another important Phase II pathway.

For 3-Cyano-4-fluorobenzenesulfonamide derivatives, the cyano and fluoro groups can influence which of these pathways predominate. The fluorine atom can block potential sites of hydroxylation, but it is essential to experimentally verify that this leads to an overall improvement in metabolic stability.[11]

Advanced Methodologies and Future Directions

While microsomal stability assays are a cornerstone of early ADME profiling, more advanced techniques can provide deeper insights.

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed can help elucidate the primary metabolic pathways and guide further chemical modifications.[18]

  • Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify which specific isozymes are responsible for the metabolism of a compound.[1] This is crucial for predicting potential drug-drug interactions.

  • In Silico Modeling: Computational models can be used to predict the metabolic liabilities of compounds before they are synthesized, helping to prioritize synthetic efforts.

Conclusion

Assessing the metabolic stability of 3-Cyano-4-fluorobenzenesulfonamide derivatives is a critical step in the drug discovery process. A systematic and comparative approach, starting with high-throughput liver microsomal assays and progressing to more complex systems like hepatocytes for promising candidates, is essential for success. By understanding the underlying principles of drug metabolism and employing robust experimental protocols, researchers can effectively identify compounds with favorable pharmacokinetic properties and increase the likelihood of developing safe and effective medicines.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Ukrainian Journal of Nephrology and Dialysis. [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Analysis of sulfonamides. Slideshare. [Link]

  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. IntechOpen. [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cel. PUBDB. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central. [Link]

  • Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. [Link]

  • Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. ResearchGate. [Link]

  • APRIL 14 - 17, 2025. Drug Discovery Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3-Cyano-4-fluorobenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and chemical synthesis, the responsible management of chemical reagents is as critical as the experimental results themselves. This guide provides an in-depth, procedural framework for the proper disposal of 3-Cyano-4-fluorobenzenesulfonamide, a compound characterized by its unique combination of a cyano group, a fluorinated aromatic ring, and a sulfonamide moiety. Our objective is to move beyond mere compliance, offering a scientifically grounded protocol that ensures the safety of personnel and the preservation of our environment.

Hazard Assessment and Chemical Profile

Key Structural Features:

  • Cyano Group (-C≡N): Organic nitriles, while often less acutely toxic than inorganic cyanide salts, can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids or when heated to decomposition.[1] This is a critical consideration for all handling and disposal steps.

  • Fluorinated Benzene Ring: The presence of a fluorine atom on the benzene ring enhances the compound's chemical stability. However, combustion of halogenated organic compounds can produce hazardous byproducts like hydrogen fluoride (HF).[2]

  • Benzenesulfonamide Group: This functional group is common in many pharmaceuticals. While generally stable, its presence contributes to the overall chemical properties of the molecule.

Based on an analysis of the Safety Data Sheet for the closely related compound, 3-Cyano-4-fluorobenzenesulfonyl chloride, we can anticipate the primary hazards.[2]

Summary of Anticipated Hazards

Hazard TypeAnticipated Risk and RationaleRecommended Precaution
Acute Toxicity Potential for harm if inhaled, swallowed, or in contact with skin, primarily due to the cyano functional group.Handle only in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).
Reactivity May release toxic hydrogen cyanide (HCN) gas if mixed with acids.[3] Combustion can produce toxic gases (carbon oxides, nitrogen oxides, sulfur oxides, hydrogen fluoride).[2]Segregate from acidic waste streams. Follow controlled incineration protocols.
Environmental As a synthetic organic compound, it should be prevented from entering drains or waterways to avoid long-term environmental impact.[2]Collect all waste for approved disposal. Do not dispose of down the drain.
Irritation Likely to cause skin and serious eye irritation. May cause respiratory irritation upon inhalation of dust.Wear protective gloves, safety glasses/goggles, and a lab coat. Avoid creating dust.[2]

Personal Protective Equipment (PPE) and Handling Precautions

A proactive approach to safety is non-negotiable. All handling and disposal procedures for 3-Cyano-4-fluorobenzenesulfonamide must be conducted with strict adherence to the following PPE and safety protocols:

  • Engineering Controls: All weighing, handling, and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or potential off-gassing.[3]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Use nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and changed immediately if contaminated. A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator for organic vapors and particulates should be used.

  • Contingency: Ensure an emergency eyewash station and safety shower are immediately accessible.[3]

Step-by-Step Disposal Protocol

The recommended disposal route for 3-Cyano-4-fluorobenzenesulfonamide is through a licensed professional waste disposal service, utilizing chemical incineration. This ensures complete destruction of the compound and its hazardous potential.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste" and "Cyanide-Containing Waste." The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.

  • Solid Waste: Collect unadulterated solid 3-Cyano-4-fluorobenzenesulfonamide, as well as contaminated items like weighing paper, gloves, and disposable labware, in this designated solid waste container.[3] Do not mix with other waste streams, especially acidic waste.[3]

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, clearly labeled liquid waste container. The solvent must be compatible with the container. Note all components and their approximate concentrations on the waste tag.

  • Labeling: Immediately affix a hazardous waste tag to the container. Fill it out completely, listing all constituents.

Step 2: Preparing for Disposal Pickup
  • Container Integrity: Ensure the waste container is clean on the outside and securely sealed.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials (especially acids).[3] This area should have secondary containment.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) office to schedule a pickup for the hazardous waste.[3]

The following flowchart illustrates the decision-making process for the disposal of 3-Cyano-4-fluorobenzenesulfonamide and associated materials.

G Disposal Workflow for 3-Cyano-4-fluorobenzenesulfonamide cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Preparation & Disposal Start Generate Waste: - Unused Solid - Contaminated Labware - Solutions IsSolid Is waste solid or liquid? Start->IsSolid SolidWaste Collect in dedicated 'Solid Halogenated & Cyano Waste' container. IsSolid->SolidWaste Solid LiquidWaste Collect in dedicated 'Liquid Halogenated & Cyano Waste' container. IsSolid->LiquidWaste Liquid Label Securely seal and label container with a Hazardous Waste Tag. SolidWaste->Label LiquidWaste->Label Store Store in designated Satellite Accumulation Area. (Away from acids) Label->Store Pickup Contact EH&S for pickup by licensed waste disposal service. Store->Pickup

Caption: Decision workflow for proper segregation and disposal.

Spill Management Procedures

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. If it is large, involves a significant amount of dust, or you feel unsafe, contact your institution's emergency response team (e.g., EH&S) immediately.

  • Control and Clean-up (for minor spills):

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels directly on the spill.

    • Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.[2]

    • Decontaminate the spill area. A recommended procedure is to first wipe the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally a water rinse.[3] All cleaning materials must be collected as hazardous waste.

  • Disposal: All materials used for spill cleanup must be placed in the designated hazardous waste container and disposed of according to the protocol in Section 3.

The Rationale for Incineration

Direct chemical neutralization in the lab is not recommended for this compound without specific, validated protocols. The combination of functional groups presents a complex challenge. For instance, while alkaline hydrolysis could potentially degrade the cyano group, its effectiveness on this specific stable, fluorinated structure is unknown and could produce other hazardous intermediates.

Therefore, high-temperature incineration in a facility equipped with afterburners and scrubbers is the most authoritative and safest method.[2] This process ensures the complete destruction of the organic molecule and allows for the "scrubbing" or neutralization of hazardous combustion byproducts like HF and NOx from the exhaust gases.

By adhering to these detailed procedures, researchers can ensure that their innovative work is conducted not only at the forefront of science but also with the utmost responsibility for safety and environmental stewardship.

References

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Accessed January 18, 2026. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Cyano Compounds. Accessed January 18, 2026. [Link]

  • Wikipedia. Cyanide. Accessed January 18, 2026. [Link]

Sources

Personal protective equipment for handling 3-Cyano-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

As researchers and drug development professionals, our work with novel chemical entities like 3-Cyano-4-fluorobenzenesulfonamide is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that every action is part of a self-validating system of safety and scientific integrity.

Hazard Identification: Understanding the Adversary

Before any container is opened, a thorough understanding of the specific risks posed by 3-Cyano-4-fluorobenzenesulfonamide (CAS No. 928139-30-4) is paramount. This compound is a solid, crystalline powder classified as a toxic substance.[1] The primary routes of exposure and associated hazards are:

  • Oral Toxicity: The compound is toxic if swallowed.[1] Accidental ingestion can lead to systemic effects, necessitating immediate medical attention.

  • Eye Irritation: Direct contact with the powder can cause serious eye irritation.[1]

  • Skin Irritation: The compound is a known skin irritant.[2]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[1][2]

Given these known hazards, the cornerstone of our safety protocol is the Hierarchy of Controls . This principle mandates that we prioritize engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Engineering and Administrative Controls: Your First Line of Defense

PPE is essential, but it should never be the only line of defense. Proper facility design and procedural mandates are critical for minimizing the risk of exposure from the outset.

  • Designated Work Area: All work with 3-Cyano-4-fluorobenzenesulfonamide must be conducted in a designated area, clearly marked with hazard signs.[3] This area should be equipped with an emergency eyewash station and a safety shower.[2]

  • Ventilated Enclosures: To mitigate the risk of inhalation, all manipulations of the solid compound, especially weighing and transferring, must be performed inside a certified chemical fume hood or a ventilated balance enclosure.[4] This is non-negotiable, as even small amounts of airborne powder can pose a significant respiratory hazard.

  • Work Surface Management: The work surface within the ventilated enclosure should be covered with absorbent, disposable bench paper.[5] This simplifies cleanup and contains any minor spills.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls are properly implemented, PPE provides the necessary final layer of protection against residual exposure. The selection of appropriate PPE is dictated by the specific hazards of 3-Cyano-4-fluorobenzenesulfonamide.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsStandard nitrile glovesLaboratory coatNot required
Weighing & Solid Transfer Chemical splash gogglesDouble-gloved nitrile glovesLaboratory coat over long-sleeved clothingNot required if performed in a certified fume hood/ventilated enclosure
Solution Preparation & Handling Chemical splash goggles and face shieldDouble-gloved nitrile glovesChemical-resistant apron over a laboratory coatNot required if performed in a certified fume hood
Spill Cleanup (Small) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with a P100 filter may be required based on spill size and location

Rationale for PPE Selection:

  • Eye Protection: Chemical splash goggles are mandatory when handling the powder or its solutions to provide a complete seal around the eyes, protecting from both airborne particles and liquid splashes.[3][6] A face shield should be added when there is a significant risk of splashing.[3]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with the solid.[6] Double-gloving is a best practice when handling toxic powders to protect against contamination during glove removal.[3] Always inspect gloves for tears or punctures before use.

  • Body Protection: A fully buttoned laboratory coat worn over clothing that covers the arms and legs is the minimum requirement.[3] This prevents contact with exposed skin. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is necessary.[6]

  • Respiratory Protection: A properly functioning chemical fume hood is the primary method of respiratory protection.[4] Dust masks are not an acceptable substitute.[4] An air-purifying respirator should only be necessary in emergency situations, such as a large spill outside of a ventilated enclosure.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing and preparing a solution of 3-Cyano-4-fluorobenzenesulfonamide.

Preparation:

  • Don PPE: Before entering the designated area, don the appropriate PPE as specified in the table above (laboratory coat, long-sleeved clothing, safety glasses).

  • Prepare Fume Hood: Ensure the chemical fume hood is operational. Cover the work surface with disposable bench paper.[5]

  • Assemble Equipment: Place all necessary equipment (balance, weigh boats, spatulas, glassware, solvent, waste container) inside the fume hood before retrieving the chemical.

Weighing and Transfer: 4. Don Additional PPE: Before handling the chemical container, don chemical splash goggles and double nitrile gloves. 5. Equilibrate Chemical: Allow the chemical container to reach ambient temperature before opening to prevent moisture condensation. 6. Transfer Powder: Open the container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid pouring directly from the bottle to minimize dust generation.[5] 7. Close Container: Immediately and securely close the primary chemical container. 8. Dissolution: Place the weigh boat containing the powder into the vessel intended for dissolution. Using a wash bottle, carefully rinse the powder into the vessel with the desired solvent. Ensure all powder is transferred from the weigh boat.

Cleanup: 9. Initial Decontamination: Wipe the spatula and any other contaminated reusable equipment with a solvent-dampened cloth. Place the cloth and the used weigh boat into a dedicated solid waste container. 10. Doffing PPE: Remove the outer pair of gloves and dispose of them in the solid waste container. 11. Final Steps: Remove the remaining equipment from the fume hood. Fold the disposable bench paper inward, containing any residual contamination, and place it in the solid waste container. 12. Final Glove Removal: Remove the inner pair of gloves and dispose of them. 13. Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[7]

Workflow for Handling 3-Cyano-4-fluorobenzenesulfonamide

G Safe Handling Workflow: 3-Cyano-4-fluorobenzenesulfonamide cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep_ppe Don Base PPE (Lab Coat, Safety Glasses) prep_hood Prepare Fume Hood (Verify Airflow, Lay Bench Paper) prep_ppe->prep_hood prep_equip Assemble Equipment in Hood prep_hood->prep_equip get_chem Retrieve Chemical Container prep_equip->get_chem don_gloves Don Double Nitrile Gloves & Chemical Goggles get_chem->don_gloves weigh Weigh Solid Compound don_gloves->weigh dissolve Transfer & Dissolve in Solvent weigh->dissolve spill Spill Occurs? weigh->spill dispose_solid Dispose of Contaminated Solids (Weigh Boat, Wipes) dissolve->dispose_solid dissolve->spill decon_equip Decontaminate Glassware/ Equipment dispose_solid->decon_equip remove_ppe Doff PPE in Sequence decon_equip->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_node End wash_hands->end_node start Start start->prep_ppe spill->dispose_solid No spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-fluorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.